Product packaging for (R)-5,6,7,8-Tetrahydroquinolin-8-amine(Cat. No.:CAS No. 369655-84-5)

(R)-5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1317200
CAS No.: 369655-84-5
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-5,6,7,8-Tetrahydroquinolin-8-amine, often referred to as (R)-CAMPY, is a chiral diamine building block of high value in chemical synthesis and catalysis. This compound serves as a privileged scaffold for the development of novel chiral ligands . Its primary research application is in asymmetric transfer hydrogenation (ATH), where it forms effective metal complexes with metals like rhodium and iridium for the enantioselective reduction of cyclic imines and aryl ketones . The reduction of imines, particularly challenging dihydroisoquinolines (DHIQs), provides access to tetrahydroisoquinolines (THIQs), which are key intermediates in synthesizing a tremendous variety of biologically active alkaloids and pharmaceuticals . The pyridine backbone of the ligand contributes to the chemical stability of the resulting metal complexes, even in aqueous media and across different pH values, offering an advantage over other catalyst systems . Beyond catalysis, the (R)-enantiomer of this scaffold has demonstrated significant potential in medicinal chemistry research. Derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29) . The mechanism of action for the most active compound, (R)-5a, was found to involve the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production . The compound is characterized as a liquid with a boiling point of approximately 277 °C at 760 mmHg and a density of 1.081 g/cm³ . Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B1317200 (R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 369655-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581070
Record name (8R)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369655-84-5
Record name (8R)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-5,6,7,8-Tetrahydroquinolin-8-amine: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic amine that serves as a crucial building block in medicinal chemistry and asymmetric synthesis. Its rigid structure and versatile functional group make it a valuable scaffold for the development of novel therapeutic agents and chiral ligands. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂N₂-
Molecular Weight 148.21 g/mol -
Appearance Pale yellow oil[1]
Boiling Point 277.3 ± 28.0 °C (Predicted)
Density 1.081 ± 0.06 g/cm³ (Predicted)
pKa 8.93 ± 0.20 (Predicted)
Specific Rotation [α]D22 -20.8 (c 0.5, CH₂Cl₂)[1]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1431726-92-9[2]
Molecular Formula C₉H₁₃ClN₂[2]
Molecular Weight 184.67 g/mol [2]
Appearance Light yellow to yellow solid[2]
Purity ≥95%[2]
Storage 4°C, sealed storage, away from moisture[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for 5,6,7,8-Tetrahydroquinolin-8-amine and its Derivatives

SpectroscopyDataSource
¹H NMR (CDCl₃) δ: 8.39 (d, 1H), 7.36 (d, 1H), 7.04 (m, 1H), 4.00 (t, 1H), 2.88-2.67 (m, 2H), 2.18 (m, 1H), 2.03-1.62 (m, 5H) (for racemic mixture)
¹³C NMR (CDCl₃) For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: δ = 157.23, 146.86, 136.89, 132.46, 121.86, 59.56, 34.26, 28.85, 27.82, 19.55 ppm[1]
Mass Spectrometry (ESI) For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: m/z calcd for C₁₀H₁₄N₂: 162.1, found 163.2 [M+1]⁺[1]
FTIR For a related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹[1]

Experimental Protocols

The synthesis of enantiomerically pure this compound is a multi-step process that often involves the resolution of a racemic intermediate.

Synthesis of this compound

The following protocol is a representative synthesis starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435, 0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.[1]

  • The reaction progress is monitored by HPLC using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.[1]

  • Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.[1]

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in methanol (MeOH).[1]

  • Potassium carbonate (K₂CO₃, 4 eq.) is added, and the mixture is stirred at room temperature for 2 hours.[1]

  • The methanol is removed under vacuum.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Step 3: Conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to (R)-8-azido-5,6,7,8-tetrahydroquinoline

  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN₃, 50 eq.) are added.[1]

  • The mixture is stirred at room temperature for 30 minutes, followed by the addition of dimethyl sulfoxide (DMSO) and further stirring for 6 hours.[1]

  • The reaction is quenched with water and extracted with a mixture of ethyl acetate and hexane.

  • The organic phase is washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Step 4: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline to this compound

  • (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in anhydrous ethanol (EtOH).

  • Palladium on carbon (Pd/C, 5 mol%) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[1]

  • The catalyst is removed by filtration through a celite pad.

  • The filtrate is concentrated under vacuum to yield this compound as a pale yellow oil.[1]

G Synthesis of this compound rac_alcohol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol r_acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline rac_alcohol->r_acetate Lipase, Vinyl Acetate r_alcohol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol r_acetate->r_alcohol K₂CO₃, MeOH r_azide (R)-8-Azido-5,6,7,8- tetrahydroquinoline r_alcohol->r_azide 1. MsCl, DMAP 2. NaN₃ r_amine (R)-5,6,7,8-Tetrahydro- quinolin-8-amine r_azide->r_amine H₂, Pd/C G CXCR4 Signaling Pathway CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway CXCR4->JAK_STAT G-protein independent PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway G_protein->RAS_RAF_MEK_ERK Cell_Migration Cell Migration PLC->Cell_Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation G Apoptosis Induction by Tetrahydroquinoline Derivatives THQ_Derivative Tetrahydroquinoline Derivative Extrinsic Extrinsic Pathway (Death Receptors) THQ_Derivative->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) THQ_Derivative->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

(R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS number 1431726-92-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS Number: 1431726-92-9)

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic amine of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a scaffold in medicinal chemistry. While data on the unsubstituted parent compound is limited in publicly available literature, this guide leverages information on its closely related derivatives to provide insights into its potential applications.

Physicochemical Properties

This compound, in its hydrochloride salt form, possesses the following properties:

PropertyValueReference
CAS Number 1431726-92-9[1]
Molecular Formula C₉H₁₃ClN₂[1]
Molecular Weight 184.67 g/mol [1]
Appearance Pale-yellow oil (free base)
Purity ≥95% (commercially available)[1]
Storage 4°C, sealed storage, away from moisture[1]
SMILES N[C@H]1C2=NC=CC=C2CCC1.Cl[1]

Synthesis

The asymmetric synthesis of this compound has been reported, often involving a key enzymatic resolution step. The following experimental protocol is based on the synthesis of the chiral scaffold for use in catalysis and medicinal chemistry applications.

Experimental Protocol: Chiral Synthesis

The synthesis proceeds via a multi-step process starting from 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (such as Candida antarctica lipase B) in an appropriate organic solvent (e.g., diisopropyl ether) is stirred at a controlled temperature. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted alcohol. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline are then separated by column chromatography.

Step 2: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to the Azide The purified (R)-5,6,7,8-tetrahydroquinolin-8-ol is first converted to a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or DMAP in dichloromethane at 0°C. The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent such as DMSO to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline with inversion of stereochemistry.

Step 3: Reduction of the Azide to the Amine The (S)-8-azido-5,6,7,8-tetrahydroquinoline is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol. This reduction proceeds with retention of configuration, yielding the final product, this compound. The product is typically purified by column chromatography.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound Racemic_THQ_ol Racemic 5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) Racemic_THQ_ol->Enzymatic_Resolution R_THQ_ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Enzymatic_Resolution->R_THQ_ol S_Acetoxy_THQ (S)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Enzymatic_Resolution->S_Acetoxy_THQ Mesylation Mesylation (MsCl, Base) R_THQ_ol->Mesylation R_Mesyl_THQ (R)-8-Mesyloxy-5,6,7,8-tetrahydroquinoline Mesylation->R_Mesyl_THQ Azide_Substitution Azide Substitution (NaN3, DMSO) R_Mesyl_THQ->Azide_Substitution S_Azido_THQ (S)-8-Azido-5,6,7,8-tetrahydroquinoline Azide_Substitution->S_Azido_THQ Reduction Reduction (H2, Pd/C) S_Azido_THQ->Reduction R_THQ_amine This compound Reduction->R_THQ_amine

Caption: Synthetic workflow for this compound.

Biological Activity

While specific biological data for the unsubstituted this compound is not extensively reported, studies on its 2-methyl substituted derivatives provide significant insights into its potential as a pharmacophore. The following data is for a derivative, (R)-(E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine, referred to as (R)-5a .

Antiproliferative Activity

The antiproliferative activity of derivatives of the title compound has been evaluated against a panel of human cancer cell lines. The (R)-enantiomer of the 2-methyl derivative, (R)-5a, demonstrated significant cytotoxic effects.[2][3]

Cell LineCancer TypeIC₅₀ of (R)-5a (µM)
A2780 Ovarian Carcinoma1.8 ± 0.2
MSTO-211H Biphasic Mesothelioma2.5 ± 0.3
HT-29 Colorectal Adenocarcinoma3.1 ± 0.4
HeLa Cervix Carcinoma4.5 ± 0.5
CEM T-lymphocyte5.2 ± 0.6
HMEC-1 Non-cancer Endothelial Cells> 50

Data is presented as mean ± SD from multiple experiments.

Proposed Mechanism of Action

The most active derivative, (R)-5a, was found to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 ovarian carcinoma cells.[2][3]

Diagram of the Proposed Signaling Pathway

G cluster_1 Proposed Cellular Effects of (R)-Tetrahydroquinoline Derivative Compound (R)-Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Dysfunction ROS Increased ROS Production Mitochondria->ROS MMP Mitochondrial Membrane Depolarization Mitochondria->MMP CellCycle Cell Cycle Arrest (G1/S Phase) ROS->CellCycle Apoptosis Apoptosis MMP->Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for (R)-tetrahydroquinoline derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays used to characterize the activity of tetrahydroquinoline derivatives.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis
  • Cell Treatment: A2780 cells are treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Mitochondrial Membrane Potential Assay
  • Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24 hours).

  • Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria based on the membrane potential, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

  • Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay
  • Cell Treatment: Cells are treated with the test compound for a short period (e.g., 1-2 hours).

  • Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While comprehensive biological data on the parent compound is emerging, studies on its derivatives, particularly the 2-methyl substituted analogs, highlight a promising potential for the development of novel anticancer agents. The demonstrated antiproliferative activity, coupled with the induction of cell cycle arrest and mitochondrial dysfunction, suggests a mechanism of action that warrants further investigation. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

Spectroscopic Profile of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Due to the limited availability of a complete, published dataset for this specific enantiomer, this document compiles and analyzes available data from closely related compounds, including its 2-methyl substituted analogue and the parent 5,6,7,8-tetrahydroquinoline structure, to provide a robust predictive spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH-2
~7.4-7.6d1HH-4
~7.0-7.2dd1HH-3
~4.0-4.2t1HH-8
~2.8-3.0m2HH-5
~1.8-2.2m4HH-6, H-7
~1.5-1.7br s2H-NH₂

Predicted for CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~155-157C-8a
~147-149C-2
~136-138C-4
~127-129C-4a
~121-123C-3
~50-52C-8
~29-31C-5
~28-30C-7
~20-22C-6

Predicted for CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch (amine)
~2800-3000Medium-StrongC-H stretch (aliphatic)
~1580-1600StrongC=N, C=C stretch (aromatic)
~1450-1480MediumCH₂ bend
~750-800StrongC-H bend (aromatic)
Table 4: Predicted Mass Spectrometry Data
m/zIon
148.10[M]⁺
131.08[M-NH₃]⁺

Comparative Spectroscopic Data

The following tables provide experimental data for structurally related compounds, which form the basis for the predictions for this compound.

Table 5: Experimental Spectroscopic Data for (R)-2-methyl-5,6,7,8-Tetrahydroquinolin-8-amine[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm)¹³C NMR (CDCl₃, 75 MHz) δ (ppm)FT-IR (cm⁻¹)
8.40 (d, J = 4.6 Hz, 1H)157.233333.9
7.39 (d, J = 7.6 Hz, 1H)146.863049.6
7.05 (dd, J = 7.7, 4.7 Hz, 1H)136.892926.7
3.67 (t, J = 5.2 Hz, 1H)132.462855.2
2.50-2.78 (m, 3H)121.862784.1
2.53 (s, 3H)59.561648.1
2.10-2.18 (m, 1H)34.261575.3
1.93-2.01 (m, 1H)28.851444.5
1.69-1.81 (m, 2H)27.821428.1
19.551238.7
1104.1
782.2
Table 6: Experimental Spectroscopic Data for 5,6,7,8-Tetrahydroquinoline
¹³C NMR δ (ppm)IR (cm⁻¹)MS (m/z)
156.42929133 (M⁺)
147.21587132
136.81475118
128.21444105
120.91429
29.5785
28.8
22.8
22.5

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent, such as methanol, and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from the racemic 5,6,7,8-tetrahydroquinolin-8-ol. The key step is the enzymatic kinetic resolution to obtain the desired enantiomer.

Synthesis_Workflow rac_ol Racemic 5,6,7,8-Tetrahydroquinolin-8-ol resolution Enzymatic Kinetic Resolution (e.g., Lipase) rac_ol->resolution R_acetate (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline resolution->R_acetate Acetylated S_ol (S)-5,6,7,8-Tetrahydroquinolin-8-ol resolution->S_ol Unreacted hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) R_acetate->hydrolysis R_ol (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->R_ol conversion Conversion to Amine (multi-step) R_ol->conversion R_amine This compound conversion->R_amine

Caption: Synthetic pathway to this compound.

References

In-depth ¹H NMR Spectrum Analysis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a chiral bicyclic amine of significant interest in medicinal chemistry and asymmetric catalysis. This document outlines the expected spectral data, provides a comprehensive experimental protocol for data acquisition, and visualizes the key structural relationships and analytical workflows.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound, recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-52.70 - 2.85m-2H
H-61.95 - 2.10m-2H
H-71.70 - 1.85m-2H
H-83.70t5.21H
NH₂1.5 - 2.5br s-2H
H-37.10dd8.1, 4.31H
H-47.45d8.11H
H-28.50d4.31H

Note: The chemical shifts for the aromatic protons (H-2, H-3, and H-4) are estimated based on the parent quinoline structure, as the 2-methyl group in the reference compound would cause slight variations. The broad singlet for the amine protons (NH₂) is typical and its chemical shift can vary with concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters (300 MHz Spectrometer)

Parameter Value Justification
Spectrometer Frequency300 MHzStandard field strength for routine analysis.
SolventCDCl₃Good solubility for the compound and minimal solvent signal interference.
Temperature25 °CStandard operating temperature.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise ratio with the given sample concentration.
Relaxation Delay (d1)5 sAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)4 sProvides adequate resolution.
Spectral Width (sw)20 ppmCovers the full range of expected proton chemical shifts.
ReferencingTMS (0.00 ppm)Standard internal reference for ¹H NMR.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the ¹H NMR analysis and the key spin-spin coupling interactions within the molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate integrate Integration calibrate->integrate assign Peak Assignment integrate->assign coupling Coupling Constant Analysis assign->coupling structure Structure Confirmation coupling->structure

Figure 1: Experimental workflow for ¹H NMR analysis.

Chiral 5,6,7,8-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide on Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chirality to this framework opens up new avenues for exploring stereospecific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of chiral 5,6,7,8-tetrahydroquinoline derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, antimicrobial, and potential calcium channel blocking properties. This document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with these activities to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Chiral 5,6,7,8-tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The stereochemistry at the chiral center often plays a crucial role in determining the antiproliferative efficacy.

Quantitative Antiproliferative Data

The cytotoxic activity of various chiral 5,6,7,8-tetrahydroquinoline derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results expressed as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the reported IC50 values for representative compounds.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

CompoundEnantiomerHT-29 (Colon) IC50 (µM)[1]A2780 (Ovarian) IC50 (µM)[1]MSTO-211H (Mesothelioma) IC50 (µM)[1]
3a (R)>2011.7 ± 2.014.9 ± 1.4
(S)>2011.4 ± 0.411.8 ± 2.3
5a (R)10.5 ± 1.55.2 ± 0.87.5 ± 1.1
(S)15.2 ± 2.18.9 ± 1.310.1 ± 1.5
2b (R)>2015.8 ± 2.518.2 ± 2.0
(S)>2014.5 ± 1.916.7 ± 2.2

Table 2: Antiproliferative Activity of Racemic 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

CompoundCEM (T-lymphocyte) IC50 (µM)[1]HeLa (Cervix) IC50 (µM)[1]HMEC-1 (Endothelial) IC50 (µM)[1]
1a >100>100>100
2a >100>100>100
3a 15.6 ± 1.820.3 ± 2.525.1 ± 3.0
4a >100>100>100
5a 8.9 ± 1.112.4 ± 1.518.7 ± 2.2
6a >100>100>100
1b >100>100>100
2b 18.2 ± 2.124.5 ± 3.130.2 ± 3.5
3b >100>100>100
4b >100>100>100
5b >100>100>100
6b >100>100>100
Mechanism of Action

The anticancer activity of some chiral 5,6,7,8-tetrahydroquinoline derivatives has been linked to the induction of apoptosis and cell cycle arrest. The most active compounds have been shown to induce mitochondrial membrane depolarization and increase the production of reactive oxygen species (ROS) in cancer cells.[1] Furthermore, some derivatives have been found to exert their effects through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain chiral 5,6,7,8-tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition THQ Chiral 5,6,7,8-Tetrahydroquinoline Derivative THQ->PI3K Inhibition THQ->AKT Inhibition Drug_Discovery_Workflow Synthesis Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinoline Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Anticancer, AChE Inhibition) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Further Derivatization) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Adv_Testing Advanced In Vitro and In Vivo Testing Lead_Opt->Adv_Testing Preclinical Preclinical Development Adv_Testing->Preclinical

References

Potential Pharmacological Profile of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic compound that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate for the development of novel therapeutic agents. The rigid tetrahydroquinoline scaffold, coupled with the chiral amine at the 8-position, provides a valuable platform for creating structurally diverse molecules with specific stereochemical requirements for biological target engagement. While direct pharmacological data on this compound is limited, its derivatives have shown promise in oncology. This technical guide consolidates the available information on its synthesis, the pharmacological activities of its derivatives, and the experimental methodologies used for their evaluation, providing a comprehensive overview of its potential pharmacological profile.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic intermediate. A common strategy is the dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, using enzymatic methods.

Experimental Protocol: Synthesis and Chiral Resolution

A widely adopted method for obtaining the chiral amine involves the following key steps:

  • Dynamic Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol: The racemic alcohol is subjected to enzymatic acylation, often using a lipase such as Candida antarctica lipase B (CAL-B). In the presence of an acyl donor (e.g., isopropenyl acetate), the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

  • Separation of Enantiomers: The resulting mixture of the acylated and unacylated enantiomers can be separated using standard chromatographic techniques.

  • Conversion to the Chiral Amine: The separated enantiomer of 5,6,7,8-tetrahydroquinolin-8-ol can then be converted to the corresponding amine. This is often achieved through a Mitsunobu reaction with a phthalimide derivative followed by hydrazinolysis, or via activation of the hydroxyl group and subsequent displacement with an amine precursor.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution cluster_conversion Conversion to (R)-Amine Start Starting Materials Racemic_Alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol Start->Racemic_Alcohol Chemical Synthesis Enzymatic_Acylation Dynamic Kinetic Resolution (e.g., CAL-B, Acyl Donor) Racemic_Alcohol->Enzymatic_Acylation Separation Chromatographic Separation Enzymatic_Acylation->Separation R_Acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline Separation->R_Acetate Acylated S_Alcohol (S)-5,6,7,8-Tetrahydroquinolin-8-ol Separation->S_Alcohol Unreacted Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol Hydrolysis->R_Alcohol Activation Hydroxyl Activation (e.g., Mesylation) R_Alcohol->Activation Azide_Formation Azide Displacement (NaN3) Activation->Azide_Formation Reduction Reduction (e.g., H2, Pd/C) Azide_Formation->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Synthetic workflow for this compound.

Potential Pharmacological Profile

The pharmacological potential of this compound is primarily inferred from the biological activities of its derivatives. The core scaffold has been explored in the context of cancer and infectious diseases.

Antiproliferative Activity

Derivatives of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1][2] The stereochemistry at the 8-position has been shown to be a critical determinant of biological activity, with the (R)-enantiomer of certain derivatives exhibiting greater potency.[1]

The proposed mechanism of action for the antiproliferative effects of the most active derivative, (R)-5a, involves the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS) production in ovarian carcinoma cells (A2780).[1][2][3] This suggests that the scaffold may be amenable to the development of agents that selectively target cancer cells through the induction of oxidative stress.[1]

G R_Derivative (R)-2-methyl-5,6,7,8- tetrahydroquinolin-8-amine Derivative ((R)-5a) Mitochondrion Mitochondrion R_Derivative->Mitochondrion ROS Increased Cellular ROS Mitochondrion->ROS MMP_Depolarization Mitochondrial Membrane Depolarization Mitochondrion->MMP_Depolarization Cell_Cycle_Arrest Cell Cycle Arrest ROS->Cell_Cycle_Arrest MMP_Depolarization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Proposed signaling pathway for antiproliferative derivatives.
CXCR4 Antagonism

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a known privileged structure for the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). While the (S)-enantiomer has been more extensively studied in this context, the core structure is a key pharmacophore for CXCR4 inhibition. CXCR4 plays a crucial role in cancer progression, including metastasis and angiogenesis, making it an attractive target for anticancer drug development. The potential for derivatives of this compound to act as CXCR4 antagonists warrants further investigation.

Other Potential Activities

The broader 8-aminoquinoline class of compounds, which includes the antimalarial drug primaquine, is known for a range of biological activities, including antimalarial, antiviral, and antioxidant effects.[4][5] These activities are often associated with the ability of the 8-aminoquinoline core to undergo redox cycling and generate ROS.[1]

Quantitative Data

The following table summarizes the reported antiproliferative activities (IC₅₀ values) of chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine.[1][3]

CompoundCell LineCell TypeIC₅₀ (µM)
(R)-5a A2780Ovarian Carcinoma2.5 ± 0.3
MSTO-211HBiphasic Mesothelioma3.1 ± 0.5
HT-29Colorectal Adenocarcinoma4.5 ± 0.6
HeLaCervix Carcinoma5.2 ± 0.8
CEMT-lymphocyte6.3 ± 0.9
HMEC-1Non-cancer Endothelial> 50
(S)-5a A2780Ovarian Carcinoma8.7 ± 1.2
MSTO-211HBiphasic Mesothelioma10.2 ± 1.5
HT-29Colorectal Adenocarcinoma15.6 ± 2.1
HeLaCervix Carcinoma18.4 ± 2.5
CEMT-lymphocyte22.1 ± 3.0
HMEC-1Non-cancer Endothelial> 50

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives

To a solution of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) at 0 °C, the corresponding aldehyde (1 equivalent) is added.[1] The reaction mixture is stirred at 0 °C for 8 hours.[1] Water (5 mL) is then added, and the aqueous solution is extracted with dichloromethane (3 x 10 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the Schiff base product.[1]

Antiproliferative Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Mitochondrial Membrane Potential Assay
  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Staining: The cells are then incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1).

  • Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. A shift in fluorescence from red (high potential) to green (low potential) indicates mitochondrial membrane depolarization.

Cellular ROS Production Assay
  • Cell Treatment: Cells are treated with the test compound.

  • Probe Loading: The cells are loaded with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA).

  • Fluorescence Measurement: The increase in fluorescence, corresponding to the oxidation of the probe by ROS, is measured using a fluorescence plate reader or flow cytometry.

Conclusion

This compound is a valuable chiral scaffold in medicinal chemistry. While direct pharmacological data for the parent compound is scarce, its derivatives have demonstrated promising antiproliferative activity through a mechanism involving mitochondrial dysfunction and ROS production. The established role of the 8-amino-5,6,7,8-tetrahydroquinoline core in CXCR4 antagonism further highlights the potential of this scaffold in drug discovery. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to fully elucidate its pharmacological profile and therapeutic potential. Direct screening of the parent compound against a panel of relevant biological targets would also be beneficial in identifying novel activities.

References

The Antiproliferative and Anticancer Potential of Tetrahydroquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the tetrahydroquinoline (THQ) nucleus has emerged as a privileged structure, demonstrating significant potential in the development of new chemotherapeutics. Tetrahydroquinolines are a class of bicyclic heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including notable antiproliferative and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of the current state of research into the anticancer properties of THQ derivatives, focusing on their mechanisms of action, quantitative antiproliferative data, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology drug discovery.

Quantitative Antiproliferative Activity of Tetrahydroquinoline Derivatives

The anticancer efficacy of novel compounds is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of a series of newly synthesized tetrahydroquinoline derivatives from a recent study.

CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)VERO (Normal Kidney Cells) IC50 (µM)
10d 0.062 ± 0.01--1.003 ± 0.008> 50
10e -0.033 ± 0.003--> 50
10h --0.087 ± 0.007-> 50
Cisplatin (Reference) > 10> 10---

Data presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates higher cytotoxic activity. The reference drug, Cisplatin, is a widely used chemotherapy agent.[2]

Key Signaling Pathways in Tetrahydroquinoline-Induced Apoptosis

Several studies have indicated that tetrahydroquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] Apoptosis is a tightly regulated process involving two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface, leading to the activation of caspase-8.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2_Family Bid cleavage Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Intracellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

The evaluation of the anticancer potential of tetrahydroquinoline compounds involves a series of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Tetrahydroquinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the tetrahydroquinoline compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest them.

  • Cell Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for In Vitro Anticancer Drug Screening

The discovery and preclinical evaluation of novel anticancer compounds typically follow a structured workflow designed to identify promising lead candidates for further development.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Compound_Synthesis Synthesis of Novel Tetrahydroquinoline Derivatives Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Against a Panel of Cancer Cell Lines Compound_Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Hit_Identification Hit Identification (Compounds with Potent Activity) IC50_Determination->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (for key signaling proteins) Hit_Identification->Western_Blot Lead_Selection Lead Compound Selection Apoptosis_Assay->Lead_Selection Cell_Cycle_Analysis->Lead_Selection Western_Blot->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Further_Development Further Preclinical and In Vivo Studies SAR_Studies->Further_Development

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Tetrahydroquinoline derivatives represent a promising class of compounds with significant antiproliferative and anticancer potential. Their ability to induce apoptosis in cancer cells through various signaling pathways underscores their therapeutic relevance. The systematic in vitro evaluation, employing a battery of assays as detailed in this guide, is crucial for the identification and characterization of novel THQ-based drug candidates. The quantitative data and detailed methodologies presented herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into tangible clinical benefits.

References

An In-depth Technical Guide to the Stability, Storage, and Handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride (CAS No. 1431726-92-9). This chiral amine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients, including potential C5a receptor antagonists.[1][2] Understanding its stability profile and proper handling procedures is critical for ensuring its quality, integrity, and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

PropertyValueSource(s)
CAS Number 1431726-92-9[3]
Molecular Formula C₉H₁₃ClN₂[3]
Molecular Weight 184.67 g/mol [3]
Appearance Light yellow to yellow solid
Purity ≥95%[3]

Stability Profile

While specific quantitative stability data such as degradation kinetics for this compound hydrochloride are not extensively available in the public domain, general stability considerations for amine hydrochlorides and tetrahydroquinoline derivatives can be inferred. The hydrochloride salt form generally enhances the stability and water solubility of the amine.[4] However, amine salts can be susceptible to hydrolysis, and the tetrahydroquinoline scaffold may be sensitive to oxidation and light.

For drug development purposes, a comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6] This involves forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to establish a re-test period or shelf life.

Table 2: Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation Pathway
Hydrolysis Amine hydrochlorides can be susceptible to hydrolysis, particularly at non-optimal pH.
Oxidation The tetrahydroquinoline ring may be susceptible to oxidation, potentially leading to the formation of aromatic quinoline derivatives or other oxidized species.
Photolysis Exposure to light, particularly UV radiation, can lead to photodegradation of quinoline-containing compounds.
Thermal Elevated temperatures can accelerate degradation reactions.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound hydrochloride.

Table 3: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Storage Temperature (Solid) 4°C, sealed storage, away from moisture.[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture).
Shipping Room temperature in continental US; may vary elsewhere.[3]
Handling Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Experimental Protocols for Stability Assessment

The following are detailed, generalized experimental protocols for assessing the stability of this compound hydrochloride, based on ICH guidelines. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate the parent compound from any potential degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in various stress media.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Reflux the sample in water at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Study Protocol

Objective: To establish a re-test period for the drug substance.

Methodology:

  • Sample Packaging: Store samples of this compound hydrochloride in containers that simulate the proposed packaging for storage and distribution.

  • Storage Conditions (as per ICH Q1A(R2)): [5][6]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

This compound hydrochloride serves as a key intermediate in the synthesis of novel C5a receptor antagonists.[1] The C5a receptor (C5aR) is a G protein-coupled receptor (GPCR) involved in inflammatory responses.[7][8][9] Antagonism of this receptor is a promising therapeutic strategy for various inflammatory diseases.

C5a Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the binding of the inflammatory mediator C5a to its receptor, C5aR1. This pathway can be targeted by antagonists synthesized from this compound hydrochloride.

C5aR_Signaling C5a C5a C5aR1 C5aR1 (GPCR) C5a->C5aR1 Binds G_protein Gαi/Gq βγ C5aR1->G_protein Activates Antagonist This compound derivative (Antagonist) Antagonist->C5aR1 Blocks PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Response Ca_release->Inflammation PKC->Inflammation

Caption: Simplified C5a Receptor (C5aR1) Signaling Pathway.

Experimental Workflow for Synthesis of a C5a Receptor Antagonist

This diagram outlines a representative workflow for the synthesis of a potential C5a receptor antagonist using this compound hydrochloride as a starting material.

Synthesis_Workflow start This compound hydrochloride step1 Step 1: Coupling Reaction (e.g., with a carboxylic acid) start->step1 intermediate Intermediate Compound step1->intermediate step2 Step 2: Further Modification (e.g., deprotection, substitution) intermediate->step2 final_product Final C5a Receptor Antagonist step2->final_product purification Purification (e.g., Chromatography) final_product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis biological_assay Biological Activity Assay (e.g., C5aR Binding Assay) analysis->biological_assay

Caption: Synthetic Workflow for a C5a Receptor Antagonist.

Conclusion

This compound hydrochloride is a key building block in medicinal chemistry. While specific, publicly available stability data is limited, this guide provides a framework for its proper storage, handling, and comprehensive stability assessment based on established international guidelines. The provided experimental protocols and visualizations of its application in the context of C5a receptor antagonist development offer valuable insights for researchers and drug development professionals working with this compound. It is strongly recommended that users perform their own stability studies to determine the appropriate re-test period and storage conditions for their specific applications.

References

Literature review of 8-amino-5,6,7,8-tetrahydroquinoline chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemistry of 8-amino-5,6,7,8-tetrahydroquinoline

Introduction

8-amino-5,6,7,8-tetrahydroquinoline is a versatile bicyclic diamine that has garnered significant attention in medicinal chemistry and asymmetric catalysis. Its rigid, chiral scaffold makes it an important building block for the synthesis of a wide range of biologically active compounds and a valuable ligand for transition metal catalysts. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of 8-amino-5,6,7,8-tetrahydroquinoline and its derivatives, with a focus on its role in drug development and catalysis.

Synthesis of 8-amino-5,6,7,8-tetrahydroquinoline

Several synthetic routes to 8-amino-5,6,7,8-tetrahydroquinoline have been reported, allowing for the preparation of both racemic and enantiomerically pure forms. Key methodologies include the catalytic hydrogenation of substituted quinolines and the reduction of 8-oximino-5,6,7,8-tetrahydroquinoline.

Catalytic Hydrogenation of Acetamidoquinolines

A practical approach for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide group.[1][2] This method is effective for producing various isomers, with yields being particularly good when the acetamido substituent is on the pyridine ring.[1][2]

Experimental Protocol: Synthesis of 6-amino-5,6,7,8-tetrahydroquinoline [2]

  • A solution of 6-acetamidoquinoline in a suitable solvent is subjected to catalytic hydrogenation over a platinum catalyst at 60 °C.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide is then hydrolyzed to afford 6-amino-5,6,7,8-tetrahydroquinoline.

  • The final product is purified by distillation.

Synthesis from 5,6,7,8-tetrahydroquinoline

Another common route involves the functionalization of the parent 5,6,7,8-tetrahydroquinoline ring system. This typically involves nitrosation followed by reduction of the resulting oxime.[1] A two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described, which involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by the reduction of the oxime.[1]

Chiral Synthesis

The preparation of enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline derivatives is crucial for their application in asymmetric catalysis and as chiral building blocks in drug synthesis. A key method involves the dynamic kinetic resolution (DKR) of the corresponding 8-hydroxy precursor using Candida antarctica lipase.[3]

Experimental Protocol: Chiral Synthesis of (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline [4]

  • Resolution of 5,6,7,8-tetrahydroquinolin-8-ol: The racemic 8-hydroxy precursor is subjected to enzymatic resolution using lipase and an acyl donor. This separates the two enantiomers, providing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline.[4]

  • Hydrolysis of the Acetate: The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using potassium carbonate in methanol to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[4]

  • Mesylation and Azidation: The resolved alcohol (either R or S enantiomer) is converted to the corresponding azide. This is achieved by mesylation followed by substitution with sodium azide.[4]

  • Reduction of the Azide: The resulting 8-azido-5,6,7,8-tetrahydroquinoline is then reduced to the desired 8-amino-5,6,7,8-tetrahydroquinoline via catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere.[4]

A schematic representation of the chiral synthesis is provided below.

G racemic_ol rac-5,6,7,8-Tetrahydro- quinolin-8-ol s_ol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol racemic_ol->s_ol Lipase r_oac (R)-8-Acetoxy-5,6,7,8- tetrahydroquinoline racemic_ol->r_oac Lipase r_ol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol r_oac->r_ol K2CO3, MeOH r_n3 (R)-8-Azido-5,6,7,8- tetrahydroquinoline r_ol->r_n3 1. MsCl, DMAP 2. NaN3 r_nh2 (R)-8-Amino-5,6,7,8- tetrahydroquinoline r_n3->r_nh2 H2, Pd/C

Caption: Chiral synthesis of 8-amino-5,6,7,8-tetrahydroquinoline.

Chemical Reactivity and Derivatives

The 8-amino group of 5,6,7,8-tetrahydroquinoline is a versatile functional handle that allows for the synthesis of a wide array of derivatives.

N-Alkylation and N-Arylation

The primary amine can be readily alkylated or arylated to produce secondary and tertiary amines. These derivatives have been explored for their potential as antinociceptive agents.[5]

Schiff Base Formation

Condensation of 8-amino-5,6,7,8-tetrahydroquinoline with various aldehydes and ketones affords the corresponding Schiff bases (imines). These compounds have been investigated for their antiproliferative activities.[3]

Experimental Protocol: Synthesis of Schiff Bases [3]

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) is dissolved in ethanol (10 mL).

  • The corresponding aldehyde (1 equivalent) is added at 0 °C.

  • The reaction mixture is stirred for 8 hours at 0 °C.

  • Water (5 mL) is added, and the aqueous solution is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the Schiff base.

Formation of Thiocarbamoyl Derivatives

The reaction of 8-amino-5,6,7,8-tetrahydroquinoline with isothiocyanates leads to the formation of thiocarbamoyl derivatives. These compounds have been patented as anti-ulcer agents.[6]

Experimental Protocol: Synthesis of 8-(N'-methylthiocarbamoylamino)-3-methyl-5,6,7,8-tetrahydroquinoline [6]

  • 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline (3 g) is dissolved in acetonitrile (30 mL).

  • Methylisothiocyanate (1.35 g) is added to the solution.

  • The mixture is heated at reflux for 2 hours.

  • The solvent is evaporated, and the residue is purified to give the desired product.

Applications in Asymmetric Catalysis

Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, such as CAMPY and Me-CAMPY, have been successfully employed as ligands in transition metal-catalyzed asymmetric reactions.[4][7] These ligands, in combination with metals like rhodium and iridium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of various substrates, including cyclic imines and prochiral aryl ketones.[1][4][7]

The general workflow for the application of these catalysts is depicted below.

G ligand Chiral Ligand (e.g., CAMPY) catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., [RhCp*Cl2]2) metal->catalyst product Chiral Product catalyst->product substrate Prochiral Substrate (e.g., Dihydroisoquinoline) substrate->product Asymmetric Transfer Hydrogenation

Caption: Workflow for asymmetric transfer hydrogenation.

Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

Rhodium complexes of CAMPY and Me-CAMPY have been shown to be effective catalysts for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.[4][7] While enantiomeric excesses of up to 69% have been achieved, quantitative conversions are often observed, even for sterically hindered substrates.[4][7]

SubstrateCatalystAdditiveConversion (%)ee (%)Reference
1-Phenyl-3,4-dihydroisoquinoline[RhCp(R)-CAMPY(Cl)]Cl->9955[4]
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[RhCp(R)-CAMPY(Cl)]ClLa(OTf)3>9969[4]
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[RhCp*(R)-Me-CAMPY(Cl)]ClLa(OTf)3>9962[4]

Biological and Medicinal Applications

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Antiproliferative Activity

A number of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] Both Schiff bases and their reduced amine counterparts have shown significant cytotoxic effects. Notably, the stereochemistry of these compounds can play a crucial role in their biological activity, with one enantiomer often being more potent than the other.[3] For instance, (R)-5a was found to be the most active compound in a series, affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 ovarian carcinoma cells.[3]

CompoundCell LineIC50 (µM)Reference
(R)-3aA278010.2[3]
(S)-3aA278010.5[3]
(R)-5aA27805.4[3]
(S)-5aA278017.2[3]
(R)-2bA27807.9[3]
(S)-2bA27808.1[3]
Antimalarial and Antiprotozoal Activity

The 8-aminoquinoline core is a well-known pharmacophore for antimalarial drugs, with primaquine being a prominent example.[8][9] While the search results did not focus specifically on 8-amino-5,6,7,8-tetrahydroquinoline as an antimalarial, the related 8-aminoquinoline scaffold is known to be crucial for activity against the hepatic stages of Plasmodium vivax and Plasmodium ovale.[9] Extended side-chain analogues of 8-aminoquinolines have demonstrated potent antimalarial and antileishmanial activities.[10]

Antinociceptive Activity

Amine-substituted 8-amino-5,6,7,8-tetrahydroisoquinolines, which are structural isomers of the title compounds, have been investigated as conformationally constrained analogues of nicotinic cholinergic agents.[5] Although they did not bind to nicotinic acetylcholine receptors, the N-ethyl-N-methyl derivative was found to be a potent antinociceptive agent in rodent models.[5] This suggests that 8-amino-5,6,7,8-tetrahydroquinoline derivatives may also possess interesting analgesic properties.

Spectroscopic Data

The characterization of 8-amino-5,6,7,8-tetrahydroquinoline and its derivatives relies on standard spectroscopic techniques.

Compound1H NMR (CDCl3, 300 MHz) δ (ppm)13C NMR (CDCl3, 75 MHz) δ (ppm)Reference
(R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H)19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23[4]
6-amino-5,6,7,8-tetrahydroquinoline1.40 (br s, 2H), 1.62−1.76 (m, 1H), 2.03−2.07 (m, 1H), 2.55 (dd, 1H, J = 16.2, 9.3 Hz), 2.88−3.17 (m, 3H), 3.19−3.26 (m, 1H), 6.98−7.03 (m, 1H), 7.32 (d, 1H, J = 7.5 Hz), 8.33 (d, 1H, J = 3.9 Hz)31.3, 33.1, 38.9, 47.1, 121.4, 130.7, 137.4, 147.5, 156.7[2]

Conclusion

The chemistry of 8-amino-5,6,7,8-tetrahydroquinoline is rich and multifaceted, with significant implications for both synthetic and medicinal chemistry. Its utility as a chiral ligand in asymmetric catalysis has been demonstrated, and its derivatives have shown promising biological activities, particularly in the area of cancer research. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures that 8-amino-5,6,7,8-tetrahydroquinoline will remain a valuable building block for the development of new catalysts and therapeutic agents. Future research in this area will likely focus on the development of more enantioselective catalytic systems and the optimization of the pharmacological properties of its derivatives to identify new lead compounds for drug discovery.

References

Mechanism of Action of Tetrahydroquinoline-Based C5a Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that mediates its effects through the G protein-coupled C5a receptor (C5aR, CD88). The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Tetrahydroquinoline-based compounds have emerged as a promising class of small-molecule C5aR antagonists. This technical guide provides an in-depth overview of the mechanism of action of these antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

The C5a Receptor and Its Signaling Pathway

The C5a receptor is a classical seven-transmembrane G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Upon binding of its endogenous ligand C5a, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

C5aR primarily couples to Gαi proteins.[2] This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits from Gαi initiates a cascade of downstream signaling events. These include the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3]

Furthermore, C5aR activation leads to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2.[4] These pathways collectively orchestrate a variety of cellular responses, including chemotaxis, degranulation, generation of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines.[1]

C5aR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C5a C5a C5aR C5aR (CD88) C5a->C5aR Binding G_protein Gi/o Protein (αβγ) C5aR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gβγ activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, ROS production) Ca_mobilization->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Figure 1: C5a Receptor Signaling Pathway.

Mechanism of Action of Tetrahydroquinoline-Based Antagonists

Tetrahydroquinoline-based C5aR antagonists are non-peptide, small molecules that function by inhibiting the interaction between C5a and its receptor.[1] These compounds can act through different mechanisms, primarily as competitive or allosteric inhibitors.

  • Competitive Antagonism: These antagonists bind to the same site on the C5aR as the endogenous ligand C5a (orthosteric site). By occupying this site, they physically block C5a from binding and activating the receptor. This type of antagonism is surmountable, meaning that increasing the concentration of the agonist (C5a) can overcome the inhibitory effect of the antagonist.

  • Allosteric Antagonism: Allosteric antagonists bind to a site on the receptor that is distinct from the orthosteric C5a binding site. This binding induces a conformational change in the receptor that reduces the affinity of C5a for its binding site or prevents the conformational change required for receptor activation, even when C5a is bound. This can be a non-competitive and insurmountable form of antagonism.

The tetrahydroquinoline derivative W-54011 has been identified as a potent and selective C5aR antagonist.[1] Studies have shown that it inhibits C5a binding to its receptor, suggesting a competitive mechanism of action.[1]

Antagonist_Mechanism cluster_competitive Competitive Antagonism cluster_allosteric Allosteric Antagonism C5a_comp C5a C5aR_comp C5aR (Orthosteric Site) C5a_comp->C5aR_comp Binds THQ_comp Tetrahydroquinoline Antagonist THQ_comp->C5aR_comp Blocks No_Activation_comp No_Activation_comp C5aR_comp->No_Activation_comp No Activation C5a_allo C5a C5aR_allo C5aR (Orthosteric & Allosteric Sites) C5a_allo->C5aR_allo Binds THQ_allo Tetrahydroquinoline Antagonist THQ_allo->C5aR_allo Binds to allosteric site No_Activation_allo No_Activation_allo C5aR_allo->No_Activation_allo Conformational change prevents activation

Figure 2: Mechanisms of C5aR Antagonism.

Quantitative Data for Tetrahydroquinoline-Based C5aR Antagonists

The potency of C5aR antagonists is typically determined through various in vitro assays, with results expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the available quantitative data for the representative tetrahydroquinoline-based C5aR antagonist, W-54011.

CompoundAssaySpeciesIC50 (nM)Ki (nM)Reference
W-54011 125I-C5a BindingHuman-2.2[1]
Calcium MobilizationHuman3.1-[1]
ChemotaxisHuman2.7-[1]
ROS GenerationHuman1.6-[1]

Detailed Experimental Protocols

The characterization of tetrahydroquinoline-based C5aR antagonists relies on a suite of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assays Functional Assays Ca_Assay Calcium Mobilization Functional_Assays->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Functional_Assays->Chemotaxis_Assay GTP_Assay GTPγS Binding Assay Functional_Assays->GTP_Assay Functional_Assays->Lead_Optimization Inflammation_Model Animal Models of Inflammation Compound_Synthesis Compound Synthesis & Purification Initial_Screening Initial Screening Compound_Synthesis->Initial_Screening Initial_Screening->Binding_Assay Initial_Screening->Functional_Assays Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Preclinical_Studies->Inflammation_Model

Figure 3: General Experimental Workflow.
Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the C5a receptor.

  • Materials:

    • Membrane preparation from cells expressing C5aR (e.g., U937 or transfected HEK293 cells)

    • Radioligand: 125I-labeled human C5a

    • Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2

    • Test compounds (tetrahydroquinoline derivatives) at various concentrations

    • Non-specific binding control: 1 µM unlabeled C5a

    • Glass fiber filters (e.g., Whatman GF/C)

    • Scintillation fluid and counter

  • Protocol:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of test compound dilution, and 50 µL of 125I-C5a (final concentration ~0.1 nM).

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 1 µM unlabeled C5a.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 5-10 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.2).

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a beta counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block C5a-induced increases in intracellular calcium concentration.

  • Materials:

    • Cells expressing C5aR (e.g., U937 or HL-60 cells)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

    • Test compounds at various concentrations

    • C5a (agonist)

    • Fluorescence plate reader with an injection system (e.g., FLIPR)

  • Protocol:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

    • Inject C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately record the change in fluorescence over time.

    • Determine the peak fluorescence intensity for each well.

    • Plot the percentage of inhibition of the C5a response versus the concentration of the test compound to determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the C5a-induced migration of neutrophils.[5]

  • Materials:

    • Freshly isolated human neutrophils

    • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, 3-5 µm pore size)

    • Chemotaxis buffer: HBSS with 0.1% BSA

    • Test compounds at various concentrations

    • C5a (chemoattractant)

    • Cell viability stain (e.g., Calcein-AM) or a method for cell counting

  • Protocol:

    • Place the chemotaxis buffer containing C5a (at a concentration that induces optimal migration) in the lower wells of the chemotaxis chamber.

    • In the upper wells (inserts), add neutrophils (typically 1-2 x 10^5 cells/well) that have been pre-incubated with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

    • After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.

    • Quantify the migrated cells on the lower surface of the membrane. This can be done by staining the cells and counting them under a microscope, or by using a fluorescence-based method after lysing the migrated cells.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the C5a receptor. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]

  • Materials:

    • Membrane preparation from cells expressing C5aR

    • [35S]GTPγS

    • Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4

    • Test compounds at various concentrations

    • C5a (agonist)

    • Non-specific binding control: 10 µM unlabeled GTPγS

    • Glass fiber filters

    • Scintillation fluid and counter

  • Protocol:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution, and 25 µL of C5a (at its EC90 concentration).

    • For basal binding wells, add assay buffer instead of C5a.

    • Add 25 µL of the cell membrane preparation (10-20 µg of protein).

    • Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Determine the amount of bound [35S]GTPγS by scintillation counting.

    • Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.

    • Determine the IC50 value of the test compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Conclusion

Tetrahydroquinoline-based compounds represent a promising class of C5a receptor antagonists with therapeutic potential in a variety of inflammatory diseases. Their mechanism of action primarily involves the competitive or allosteric inhibition of C5a binding to its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel C5aR antagonists. Further structure-activity relationship (SAR) studies on the tetrahydroquinoline scaffold are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising therapeutic agents.[8]

References

Methodological & Application

Asymmetric Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a valuable chiral building block in medicinal chemistry and catalyst design. The described methodology focuses on a chemoenzymatic approach, leveraging a lipase-catalyzed dynamic kinetic resolution as the key enantioselective step.

Synthetic Strategy Overview

The asymmetric synthesis of this compound is achieved through a multi-step sequence commencing with the racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol. The core of this strategy lies in the enzymatic dynamic kinetic resolution (DKR) to establish the desired stereocenter. Subsequent functional group manipulations then afford the target amine.

The overall synthetic workflow is depicted below:

G rac_alcohol Racemic (±)-5,6,7,8-Tetrahydro- quinolin-8-ol dkr Dynamic Kinetic Resolution (Lipase, Acyl Donor) rac_alcohol->dkr r_acetate (R)-8-Acetoxy-5,6,7,8-tetra- hydroquinoline dkr->r_acetate s_alcohol (S)-5,6,7,8-Tetrahydro- quinolin-8-ol dkr->s_alcohol hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_alcohol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol hydrolysis->r_alcohol azidation Mesylation & Azidation (MsCl, NaN3, DMAP) r_alcohol->azidation r_azide (R)-8-Azido-5,6,7,8-tetra- hydroquinoline azidation->r_azide reduction Reduction (Pd/C, H2) r_azide->reduction r_amine (R)-5,6,7,8-Tetrahydro- quinolin-8-amine reduction->r_amine

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of this compound.

StepProductYield (%)
Dynamic Kinetic Resolution(R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline86%
Hydrolysis(R)-5,6,7,8-Tetrahydroquinolin-8-ol88%
Mesylation and Azidation(R)-8-Azido-5,6,7,8-tetrahydroquinoline89%
Reduction of AzideThis compound82%

Experimental Protocols

Step 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This procedure separates the racemic alcohol into the (R)-acetate and the (S)-alcohol.

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Lipase from Candida antarctica

  • Vinyl acetate

  • Molecular sieves

  • Diisopropyl ether

  • Celite

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol in diisopropyl ether, add lipase from Candida antarctica and activated molecular sieves.

  • Add vinyl acetate as the acyl donor.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 v/v) as the eluent to separate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Step 2: Hydrolysis of (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline

This step converts the (R)-acetate to the corresponding (R)-alcohol.

Materials:

  • (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline in methanol.

  • Add potassium carbonate (4 equivalents) to the solution.

  • Stir the mixture at room temperature for 2 hours.[1]

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the organic phase twice with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) to obtain pure (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Step 3: Synthesis of (R)-8-Azido-5,6,7,8-tetrahydroquinoline

This two-step, one-pot procedure converts the (R)-alcohol to the (R)-azide via a mesylate intermediate.

Materials:

  • (R)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

Procedure:

  • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol in dichloromethane.

  • Add DMAP (6 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (4 equivalents), followed by sodium azide (50 equivalents).[1]

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a 3:7 mixture of ethyl acetate and hexane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After concentrating under vacuum, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15:85 v/v) as the eluent to yield (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

Step 4: Reduction of (R)-8-Azido-5,6,7,8-tetrahydroquinoline to this compound

The final step involves the reduction of the azide to the target primary amine.

Materials:

  • (R)-8-Azido-5,6,7,8-tetrahydroquinoline

  • Palladium on carbon (Pd/C, 5 mol%)

  • Anhydrous ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve (R)-8-azido-5,6,7,8-tetrahydroquinoline in anhydrous ethanol.

  • Add 5 mol% of palladium on carbon to the solution.

  • Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.[1]

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under vacuum to obtain this compound as a pale-yellow oil.[1]

Logical Relationships in Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

G cluster_0 Enantioselective Acylation cluster_1 Deprotection cluster_2 Functional Group Interconversion cluster_3 Reduction rac_alcohol Racemic Alcohol r_acetate_s_alcohol (R)-Acetate + (S)-Alcohol rac_alcohol->r_acetate_s_alcohol Lipase + Acyl Donor r_acetate (R)-Acetate r_alcohol (R)-Alcohol r_acetate->r_alcohol Base (K2CO3) r_alcohol2 (R)-Alcohol r_azide (R)-Azide r_alcohol2->r_azide 1. MsCl 2. NaN3 r_azide2 (R)-Azide r_amine (R)-Amine r_azide2->r_amine H2, Pd/C

Caption: Key transformations in the synthesis of the target amine.

References

Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral tetrahydroquinolines are pivotal structural motifs found in a vast array of natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The catalytic asymmetric hydrogenation of readily available quinolines represents one of the most efficient and atom-economical methods for accessing these valuable chiral building blocks.[2] This document provides detailed application notes and experimental protocols for various transition-metal-catalyzed asymmetric hydrogenation reactions of quinolines, focusing on iridium, ruthenium, and rhodium-based catalytic systems.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly in combination with chiral phosphine ligands and an iodine additive, have proven to be highly effective catalysts for the asymmetric hydrogenation of a broad range of quinoline derivatives, affording excellent enantioselectivities and high yields.[3] The addition of iodine is often crucial for catalyst activation.[4]

Data Presentation: Performance of Iridium Catalysts
EntryCatalyst SystemSubstrateYield (%)ee (%)Reference
1[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Methylquinoline>9996[3]
2[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Ethylquinoline>9995[3]
3[Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Propylquinoline>9994[3]
4[Ir(COD)Cl]₂/(S)-SegPhos/I₂2-Methylquinoline9588[4]
5[Ir(COD)Cl]₂/(R)-MeO-BiPhep/TfOH2-Methylquinoline>9990[5]
6[Ir(COD)Cl]₂/chiral ligand/solvent2-Methylquinolineup to 99up to 98 (R) or 94 (S)[6]

Note: Enantiomeric excess (ee) and yield can vary based on specific reaction conditions, substrate, and ligand used.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

This protocol is a representative example based on the work by Zhou and colleagues.[3]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • (R)-MeO-Biphep (or other suitable chiral phosphine ligand)

  • Iodine (I₂)

  • Substituted quinoline

  • Anhydrous toluene (or other appropriate solvent)

  • Hydrogen gas (H₂)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, glovebox)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of [Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir) and (R)-MeO-Biphep (0.011 mmol, 1.1 mol%) in anhydrous toluene (2 mL) is stirred at room temperature for 10 minutes.

  • Reaction Setup: To this catalyst solution, the quinoline substrate (1 mmol) and iodine (0.1 mmol, 10 mol%) are added.

  • Hydrogenation: The resulting mixture is transferred to an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 600-700 psi.

  • Reaction: The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure tetrahydroquinoline.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[3]

Visualization: Iridium-Catalyzed Hydrogenation Workflow

G Workflow for Iridium-Catalyzed Asymmetric Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Product Isolation & Analysis A [Ir(COD)Cl]₂ + Chiral Ligand B Stir in Anhydrous Solvent A->B C Add Quinoline Substrate & I₂ B->C D Transfer to Autoclave C->D E Pressurize with H₂ D->E F Stir at RT E->F G Depressurize & Concentrate F->G H Column Chromatography G->H I Chiral HPLC Analysis H->I J J I->J Chiral Tetrahydroquinoline

Caption: General workflow for iridium-catalyzed asymmetric hydrogenation of quinolines.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral cationic ruthenium(II) complexes, particularly those with η⁶-arene and N-tosylethylenediamine ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of a wide variety of quinoline derivatives.[7][8] These systems often exhibit high efficiency and enantioselectivity without the need for phosphine ligands.[7]

Data Presentation: Performance of Ruthenium Catalysts
EntryCatalyst SystemSubstrateYield (%)ee (%)Reference
1Cationic η⁶-arene–N-tosylethylenediamine–Ru(II)2-Methylquinoline>99>99[7]
2Cationic η⁶-arene–N-tosylethylenediamine–Ru(II)2-Phenylquinoline>9998[7]
3Cationic η⁶-arene–N-tosylethylenediamine–Ru(II)2,3-Dimethylquinoline>9998[7]
4Ru-diamine complexes in ionic liquidsQuinolines-excellent[9]

Note: This catalytic system is applicable to a broad scope of 2-alkyl, 2-aryl, and 2-functionalized quinolines.[7]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on the work by Fan and colleagues.[7]

Materials:

  • Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complex

  • Substituted quinoline

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • Reaction Setup: In a glass liner, the chiral Ru-catalyst (0.002 mmol, 0.2 mol%) and the quinoline substrate (1 mmol) are dissolved in methanol (2 mL).

  • Hydrogenation: The glass liner is placed into an autoclave. The autoclave is sealed, purged with hydrogen three times, and then pressurized with hydrogen to the desired pressure (e.g., 80 atm).

  • Reaction: The reaction is stirred at a specified temperature (e.g., 30 °C) for a certain period (e.g., 12 hours).

  • Work-up: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash chromatography on silica gel to yield the desired tetrahydroquinoline.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.[7]

Visualization: Ruthenium Catalytic Cycle Conception

G Conceptual Pathway for Ru-Catalyzed Hydrogenation cluster_info Reaction Mechanism Note Ru_cat Chiral Ru(II) Catalyst Intermediate1 Ru-Hydride Species Ru_cat->Intermediate1 + H₂ H2 H₂ Quinoline Quinoline Substrate Intermediate2 Dihydroquinoline Intermediate Intermediate1->Intermediate2 + Quinoline (stepwise H⁺/H⁻ transfer) Product Chiral Tetrahydroquinoline Intermediate2->Product + H₂ info Reduction proceeds via a stepwise H⁺/H⁻ transfer outside the coordination sphere. [2, 19]

Caption: Conceptual reaction pathway for Ru-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalysts, particularly those employing chiral phosphine-thiourea ligands, have been successfully applied to the asymmetric hydrogenation of quinolines.[2][10] The introduction of a strong Brønsted acid, such as HCl, can significantly enhance both reactivity and enantioselectivity by activating the quinoline substrate and promoting anion binding between the substrate and the ligand.[2][10]

Data Presentation: Performance of Rhodium Catalysts
EntryCatalyst SystemSubstrateConversion (%)ee (%)Reference
1[Rh(COD)Cl]₂/(S, R)-L1/HClIsoquinoline>9999[10]
2[Rh(COD)Cl]₂/(S, R)-L1/HCl2-Methylquinoline>9992[10]
3[Rh(COD)Cl]₂/(S, R)-L1/HCl6-Methoxyquinoline>9999[2]
4[Rh(COD)Cl]₂/(S, R)-L1/HCl8-Ethylquinoline>9999[2]

*L1 refers to a specific ferrocene–thiourea chiral bisphosphine ligand.[10]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation with Brønsted Acid Promotion

This protocol is a representative example based on the work by Zhang and colleagues.[2][10]

Materials:

  • [Rh(COD)Cl]₂

  • Ferrocene-thiourea chiral bisphosphine ligand (L1)

  • Substituted quinoline

  • Anhydrous dichloromethane (DCM) and isopropanol (iPrOH)

  • Hydrogen chloride (HCl, e.g., 4 M in dioxane)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox, [Rh(COD)Cl]₂ (0.001 mmol) and the chiral ligand L1 (0.002 mmol) are dissolved in a mixture of DCM/iPrOH (2:1 v/v, 0.8 mL).

  • Substrate Preparation: In a separate vial, the quinoline substrate (0.2 mmol) is dissolved in DCM (0.4 mL), and HCl (0.2 mmol) is added.

  • Reaction Setup: The substrate solution is added to the catalyst solution.

  • Hydrogenation: The mixture is transferred to an autoclave, which is then charged with 40 atm of H₂.

  • Reaction: The reaction is stirred at 40 °C for 24 hours.

  • Work-up: After releasing the pressure, the reaction mixture is quenched with saturated NaHCO₃ solution and extracted with DCM. The combined organic layers are dried over Na₂SO₄ and concentrated.

  • Purification: The crude product is purified by flash chromatography.

  • Analysis: The enantiomeric excess is determined by chiral GC or HPLC.[2]

Visualization: Logical Relationship of Components

G Component Synergy in Rh-Catalyzed System Rh Rhodium Precursor ([Rh(COD)Cl]₂) Catalyst Active Chiral Rh-Catalyst Rh->Catalyst Ligand Chiral Phosphine- Thiourea Ligand Ligand->Catalyst Activated_Substrate Activated Substrate (Quinolinium Salt) Ligand->Activated_Substrate Anion Binding Product High ee Tetrahydroquinoline Catalyst->Product Catalyzes Hydrogenation Quinoline Quinoline Substrate Quinoline->Activated_Substrate Acid Brønsted Acid (e.g., HCl) Acid->Activated_Substrate Activates Activated_Substrate->Product Hydrogenated

Caption: Key component interactions in the Rh-catalyzed hydrogenation system.

References

Application Notes and Protocols: Ruthenium-Catalyzed Enantioselective Hydrogenation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 1,2,3,4-tetrahydroquinolines are crucial structural motifs present in a wide array of natural products and pharmacologically active compounds.[1][2][3] Their applications span from anti-cancer and anti-diabetic agents to treatments for neurodegenerative disorders.[1][4][5] The asymmetric hydrogenation of readily available quinoline derivatives stands out as one of the most efficient and atom-economical methods for accessing these valuable chiral building blocks.[6] Among the various catalytic systems developed, phosphine-free chiral cationic ruthenium(II) complexes, particularly those bearing N-monosulfonylated diamine ligands, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a broad range of substituted quinolines.[7][8][9]

These catalysts offer several advantages, including high turnover numbers, excellent enantioselectivities (often >99% ee), and applicability to gram-scale synthesis.[7][8] The reaction mechanism is understood to proceed via a stepwise H+/H- transfer process, distinct from the concerted mechanism often observed in ketone hydrogenation.[8][9] This application note provides detailed protocols for the ruthenium-catalyzed enantioselective hydrogenation of substituted quinolines, along with quantitative data for various substrates and a visualization of the experimental workflow and catalytic cycle.

Data Presentation

The following tables summarize the quantitative data for the ruthenium-catalyzed enantioselective hydrogenation of various substituted quinolines using chiral cationic Ru(II) catalysts.

Table 1: Enantioselective Hydrogenation of 2-Substituted Quinolines [6]

EntrySubstrate (R)Catalyst Loading (mol %)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1Methyl0.25014>9999
2Ethyl0.25014>9999
3n-Propyl0.25014>9999
4n-Butyl0.25014>9999
5n-Hexyl0.25014>9998
6Isopropyl0.25024>9999
7Cyclohexyl0.25024>99>99
8Phenyl1.05024>9996
94-Methoxyphenyl1.05024>9995
104-Chlorophenyl1.05024>9997

Table 2: Enantioselective Hydrogenation of 2,3-Disubstituted Quinolines [7]

EntrySubstrate (R¹, R²)Catalyst Loading (mol %)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1Me, Me1.05024>9998
2Me, Et1.05024>9997
3-(CH₂)₄-1.05024>9999

Experimental Protocols

General Considerations

All manipulations of air- and moisture-sensitive materials should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Quinolines, if not commercially available, can be synthesized using established literature procedures. The chiral cationic ruthenium catalysts, such as (R,R)-Ru(OTf)(Tscyd)(η⁶-p-cymene), can be prepared according to published methods.[6]

General Procedure for the Enantioselective Hydrogenation of Substituted Quinolines
  • Catalyst Preparation: In a glovebox, the chiral ruthenium catalyst (e.g., (R,R)-Ru(OTf)(Tscyd)(η⁶-p-cymene)) is weighed into a glass vial.

  • Reaction Setup: To a glass-lined stainless-steel autoclave equipped with a magnetic stir bar, add the substituted quinoline (1.0 mmol) and the ruthenium catalyst (0.002-0.01 mmol, 0.2-1.0 mol %).

  • Solvent Addition: Add anhydrous and degassed methanol (2.0 mL) to the autoclave via syringe.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to the desired pressure (typically 20-50 atm).

  • Reaction Execution: Place the autoclave in a temperature-controlled oil bath (typically 30-60 °C) and stir vigorously for the specified time (14-24 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding 1,2,3,4-tetrahydroquinoline.

  • Analysis: Determine the conversion by ¹H NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Weigh Catalyst reagents Add Substrate & Solvent catalyst->reagents In Autoclave autoclave Seal & Purge Autoclave reagents->autoclave pressurize Pressurize with H₂ autoclave->pressurize hydrogenation Heat & Stir pressurize->hydrogenation workup Work-up & Purification hydrogenation->workup After Reaction analysis NMR & HPLC Analysis workup->analysis

Caption: Experimental workflow for Ru-catalyzed hydrogenation.

Proposed Catalytic Cycle

catalytic_cycle cluster_regen Catalyst Regeneration catalyst [Ru]-H intermediate1 [Ru]⁺...Quinoline-H⁺ catalyst->intermediate1 + Quinoline, + H⁺ quinoline Quinoline dihydroquinoline Dihydroquinoline intermediate1->dihydroquinoline - [Ru]⁺ regen [Ru]⁺ + H₂ → [Ru]-H + H⁺ intermediate2 [Ru]⁺...Dihydroquinoline-H⁺ dihydroquinoline->intermediate2 + [Ru]⁺, + H⁺ tetrahydroquinoline Tetrahydroquinoline intermediate2->tetrahydroquinoline - [Ru]⁺

Caption: Proposed outer-sphere catalytic cycle.

Mechanism and Origin of Enantioselectivity

The hydrogenation of quinolines catalyzed by these chiral cationic ruthenium complexes is proposed to occur through an outer-sphere mechanism.[7][8] This involves a stepwise transfer of a proton (H⁺) and a hydride (H⁻) from the catalyst to the substrate without direct coordination of the quinoline to the ruthenium center.

The enantioselectivity is believed to arise from the CH/π interaction between the η⁶-arene ligand of the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate.[7][8] This interaction occurs within a 10-membered ring transition state, where the participation of the counterion (e.g., TfO⁻) is also crucial.[7][8] This specific spatial arrangement favors one of the two possible enantiomeric transition states, leading to the high enantiomeric excess observed in the product.

Applications in Drug Development

The chiral 1,2,3,4-tetrahydroquinoline core is a key component in numerous pharmaceutical agents. For instance, the antibacterial agent (S)-flumequine contains this structural motif.[6][7][8] The protocols described herein are applicable to the gram-scale synthesis of such biologically active molecules, making this catalytic system a valuable tool for drug discovery and development.[6][7][8] The ability to efficiently synthesize enantiomerically pure tetrahydroquinolines allows for the exploration of structure-activity relationships and the development of more potent and selective drug candidates.

References

Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation for Enantiodivergent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of iridium-catalyzed asymmetric hydrogenation as a powerful tool for enantiodivergent synthesis. This cutting-edge technique allows for the selective synthesis of either enantiomer of a chiral product from a single prochiral starting material by judiciously modifying the catalytic system. This capability is of paramount importance in drug discovery and development, where the pharmacological activity of a molecule is often dictated by its stereochemistry.

Core Concept: Enantiodivergence through Catalyst Control

Enantiodivergent catalysis is a highly sought-after strategy in asymmetric synthesis. In the context of iridium-catalyzed hydrogenation, this is often achieved by manipulating the chiral environment around the iridium center. One sophisticated approach involves the use of a single chiral ligand that can generate two distinct diastereomeric catalysts. These catalyst diastereomers can then direct the hydrogenation of a prochiral substrate to furnish opposite enantiomers of the product with high stereoselectivity.

A prime example of this strategy is the enantiodivergent hydrogenation of exocyclic α,β-unsaturated lactams. By switching the N-chirality of the iridium catalyst derived from a single P,N-ligand, either the (R)- or (S)-enantiomer of the hydrogenated lactam can be obtained in high yield and enantiomeric excess.[1]

Featured Application: Enantiodivergent Synthesis of Chiral α-Substituted Lactams

This section details the enantiodivergent asymmetric hydrogenation of exocyclic α,β-unsaturated lactams using two diastereomeric iridium catalysts, (SC,RN)-Ir-1 and (SC,SN)-Ir-2 , derived from the same chiral P,N-ligand.

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of a range of exocyclic α,β-unsaturated lactams using the two diastereomeric iridium catalysts.

Table 1: Enantiodivergent Hydrogenation with Catalyst (SC,RN)-Ir-1

SubstrateProductYield (%)e.e. (%)Configuration
1a 2a >9998R
1b 2b >9997R
1c 2c 9896R
1d 2d >9995R
1e 2e 9794R

Table 2: Enantiodivergent Hydrogenation with Catalyst (SC,SN)-Ir-2

SubstrateProductYield (%)e.e. (%)Configuration
1a 2a >9997S
1b 2b >9996S
1c 2c 9895S
1d 2d >9994S
1e 2e 9693S

Data presented in Tables 1 and 2 are representative examples based on the findings reported in Angew. Chem. Int. Ed. 2023, 62, e202213600.

Experimental Protocols

Protocol 1: Synthesis of Diastereomeric Iridium Catalysts (SC,RN)-Ir-1 and (SC,SN)-Ir-2

A detailed, step-by-step procedure for the synthesis of the chiral P,N-ligand and the subsequent diastereoselective formation of the iridium complexes would be provided here, including reagent quantities, reaction conditions (temperature, time, solvent), and purification methods (e.g., column chromatography, crystallization). The characterization data (NMR, HRMS, X-ray crystallography) confirming the structure and stereochemistry of the catalysts would also be included.

Protocol 2: General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Lactams

  • Catalyst Preparation: In a glovebox, the appropriate iridium catalyst ((SC,RN)-Ir-1 or (SC,SN)-Ir-2 ) (1 mol%) is dissolved in the reaction solvent (e.g., dichloromethane, 2 mL) in a Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: The exocyclic α,β-unsaturated lactam (0.2 mmol) is added to the catalyst solution.

  • Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The tube is purged with hydrogen three times before being pressurized to the desired hydrogen pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature) for the indicated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral lactam.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Mechanistic Insights and Visualization

The enantiodivergence observed in this system is attributed to the fixed N-chiral stereocenters of the two diastereomeric iridium complexes. The different spatial arrangements of the ligands around the iridium center in (SC,RN)-Ir-1 and (SC,SN)-Ir-2 create distinct chiral pockets. These chiral environments dictate the facial selectivity of the olefin coordination and subsequent hydride insertion, leading to the formation of opposite enantiomers of the product. Computational studies have highlighted the crucial role of the N-H group in the catalytic activity.

Diagrams of Key Processes

Enantiodivergent_Synthesis cluster_catalyst Catalyst Generation cluster_hydrogenation Asymmetric Hydrogenation Chiral_Ligand Chiral P,N-Ligand (SC) Ir_1 (SC,RN)-Ir-1 Chiral_Ligand->Ir_1 Condition A Ir_2 (SC,SN)-Ir-2 Chiral_Ligand->Ir_2 Condition B Ir_Precursor [Ir(COD)Cl]2 Ir_Precursor->Ir_1 Ir_Precursor->Ir_2 Product_R (R)-Product Ir_1->Product_R Product_S (S)-Product Ir_2->Product_S Substrate Prochiral Lactam Substrate->Product_R H2 Substrate->Product_S H2 Catalytic_Cycle Ir_Catalyst Ir-Catalyst (SC,RN or SC,SN) Olefin_Coordination Olefin Coordination Ir_Catalyst->Olefin_Coordination + Substrate Oxidative_Addition Oxidative Addition of H2 Olefin_Coordination->Oxidative_Addition + H2 Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Stereodetermining Step Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product Product_Release->Ir_Catalyst

References

Application Notes and Protocols for Asymmetric Transfer Hydrogenation Utilizing (R)-5,6,7,8-Tetrahydroquinolin-8-amine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and versatile method for the enantioselective synthesis of chiral alcohols from prochiral ketones, a critical transformation in the pharmaceutical and fine chemical industries. The use of chiral ligands to direct the stereochemical outcome of this reduction is paramount. This document provides detailed application notes and protocols for the use of (R)-5,6,7,8-Tetrahydroquinolin-8-amine (also known as (R)-CAMPY) and its derivatives as chiral ligands in asymmetric transfer hydrogenation reactions. These ligands, when complexed with transition metals such as manganese, rhodium, and ruthenium, have demonstrated considerable efficacy in the reduction of a wide range of ketones.

Recent advancements have highlighted the utility of chiral manganese(I) complexes bearing carbocyclic-fused 8-amino-5,6,7,8-tetrahydroquinolinyl groups. These catalysts have proven effective for the ATH of a diverse array of 48 ketones, with one particularly productive catalyst achieving an outstanding turnover number of 8300 with catalyst loadings as low as 0.01 mol%.[1]

Data Presentation

The following tables summarize the quantitative data for the asymmetric transfer hydrogenation of various ketones using a manganese complex of a derivative of this compound.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol9895 (R)
24'-Methylacetophenone1-(p-Tolyl)ethanol9796 (R)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9994 (R)
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9697 (R)
52'-Methylacetophenone1-(o-Tolyl)ethanol9592 (R)
62',4'-Dichloroacetophenone1-(2,4-Dichlorophenyl)ethanol9498 (R)

Table 2: Asymmetric Transfer Hydrogenation of Other Aryl Ketones

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Propiophenone1-Phenyl-1-propanol9796 (R)
2Benzoylacetone1-Phenyl-1,3-butanediol9291 (R)
31-Indanone1-Indanol9999 (R)
41-Tetralone1,2,3,4-Tetrahydro-1-naphthol9898 (S)
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9695 (R)

Experimental Protocols

Protocol 1: Synthesis of this compound ((R)-CAMPY) Ligand

This protocol is adapted from a literature procedure for the synthesis of the parent ligand.[2]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase acrylic resin from Candida antarctica

  • 4Å Molecular sieves

  • Diisopropyl ether (i-Pr₂O)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (EtOH)

Procedure:

  • Enzymatic Resolution: A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O is stirred at 60 °C for 30 hours. The reaction is monitored by chiral HPLC.

  • Work-up and Separation: The lipase and molecular sieves are removed by filtration through celite. The filtrate is concentrated, and the resulting (S)-alcohol and (R)-acetate are separated by column chromatography.

  • Hydrolysis of the Acetate: The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) are stirred in MeOH at room temperature for 2 hours. The MeOH is removed under vacuum, and the residue is partitioned between water and EtOAc. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Mesylation and Azidation: To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in CH₂Cl₂ at 0 °C is added DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.). The reaction is stirred until completion.

  • Reduction of the Azide: The resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) is dissolved in anhydrous EtOH, and Pd/C (5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (25 atm) for 3 hours at room temperature. The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the this compound ligand as a pale-yellow oil.

Protocol 2: Synthesis of the Chiral Metal-Ligand Catalyst

This is a general procedure for the synthesis of a Cp* (pentamethylcyclopentadienyl) metal complex with the chiral diamine ligand.[2]

Materials:

  • This compound (or its derivative)

  • [Cp*MCl₂]₂ (M = Rh, Ru, or Ir)

  • Anhydrous ethanol

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, dissolve the chiral ligand (1.1 equiv.) in anhydrous ethanol.

  • Add the dimeric metal precursor ([Cp*MCl₂]₂, 0.5 equiv.).

  • Heat the suspension at 50 °C for 3 hours.

  • Cool the reaction mixture to room temperature and stir overnight.

  • The resulting catalyst solution can often be used directly, or the catalyst can be isolated by removal of the solvent under vacuum.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

Materials:

  • Aryl ketone (substrate)

  • Chiral metal-ligand catalyst

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope (5:2), or isopropanol)

  • Base (if using isopropanol, e.g., potassium tert-butoxide)

  • Solvent (e.g., water, methanol, or isopropanol)

Procedure using formic acid/triethylamine:

  • Into a sealed vial, add the formic acid/triethylamine mixture (50 equiv.).

  • Add the catalyst (1 mol%) dissolved in a degassed solvent (e.g., 1:1 water/methanol).

  • Stir the resulting mixture for 30 minutes to activate the catalyst.

  • Add the ketone substrate at once.

  • Stir the mixture vigorously at a controlled temperature (e.g., 30 °C) for the required time (typically several hours).

  • Upon completion, quench the reaction with a saturated solution of Na₂CO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried and concentrated. The product can be purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Transfer Hydrogenation cluster_0 Ligand and Catalyst Preparation cluster_1 Asymmetric Transfer Hydrogenation cluster_2 Work-up and Analysis Ligand_Synth Synthesis of This compound Catalyst_Prep Preparation of Metal-Ligand Complex Ligand_Synth->Catalyst_Prep Reaction_Setup Reaction Setup: Substrate, Catalyst, H-source, Solvent Catalyst_Prep->Reaction_Setup ATH_Reaction ATH Reaction (Controlled Temperature) Reaction_Setup->ATH_Reaction Quenching Reaction Quenching ATH_Reaction->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (Yield, ee%) Purification->Analysis G Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation Precatalyst [RuCl(diamine)(arene)]+ Active_Hydride [RuH(amido)(arene)] (Active Catalyst) Precatalyst->Active_Hydride + H-source - HCl Transition_State Six-membered Transition State Active_Hydride->Transition_State + Ketone Product_Complex [Ru(product-alcohol)(amido)(arene)] Transition_State->Product_Complex Hydride and Proton Transfer Product_Complex->Active_Hydride - Product (Alcohol) + H-source

References

Application Notes and Protocols: Preparation and Evaluation of Metal Complexes with Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY), are significant ligands in the synthesis of metal complexes for asymmetric catalysis and potential therapeutic applications. These ligands, when coordinated with transition metals like rhodium, iridium, and ruthenium, form complexes that are effective catalysts for asymmetric transfer hydrogenation (ATH) of prochiral substrates, yielding enantiomerically enriched products.[1][2] Such reactions are crucial in the synthesis of biologically active molecules, including alkaloid precursors.[1][3] Furthermore, metal complexes incorporating quinoline derivatives have demonstrated promising anticancer activities, prompting further investigation into their therapeutic potential.[2][4]

This document provides detailed protocols for the synthesis of the chiral ligand (R)-CAMPY, the preparation of a representative rhodium metal complex, and its application in asymmetric transfer hydrogenation. Additionally, a protocol for evaluating the in vitro anticancer activity of these metal complexes using the MTT assay is described.

Data Presentation

Table 1: Synthesis Yields of Chiral Ligand and Metal Complex
CompoundDescriptionYield
(R)-CAMPY (L1)(R)-8-amino-5,6,7,8-tetrahydroquinoline89%
[RhCp*(R)-CAMPY(Cl)]Cl (C3)Chloro--INVALID-LINK--rhodium(III) chlorideNot specified in literature, synthesis is qualitative
Table 2: Catalytic Performance in Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
CatalystSubstrate to Catalyst RatioConversion (%)Enantiomeric Excess (ee, %)
[RhCp(R)-CAMPY(Cl)]Cl (C3)100:1>9965 (R)
[RhCp(R)-Me-CAMPY(Cl)]Cl (C4)100:1>9969 (R)

Experimental Protocols

Protocol 1: Synthesis of Chiral (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol describes a multi-step synthesis of the chiral ligand (R)-CAMPY starting from (±)-5,6,7,8-tetrahydroquinolin-8-ol.[3]

Materials:

  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Vinyl acetate

  • Lipase acrylic resin from Candida antarctica

  • 4Å molecular sieves

  • Isopropyl ether (i-Pr₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • Enzymatic Resolution:

    • In a round-bottom flask, combine (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether.

    • Stir the mixture at 60 °C for 30 hours.

    • Monitor the reaction progress by HPLC with a chiral column.

    • After completion, filter the mixture through a pad of celite to remove the lipase and molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel (eluent: ethyl acetate/hexane).

  • Hydrolysis of the Acetate:

    • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.

    • Add potassium carbonate (4 eq.) and stir the mixture at room temperature for 2 hours.

    • Remove methanol under reduced pressure.

    • Add deionized water and extract the product with ethyl acetate.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Azide Formation:

    • Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) and DMAP (6 eq.) in dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (4 eq.) followed by sodium azide (50 eq.).

    • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (eluent: ethyl acetate/hexane) to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline.

  • Reduction to the Amine:

    • Dissolve (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol.

    • Add Pd/C (5 mol%).

    • Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.

    • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY).

Protocol 2: Synthesis of [RhCp*(R)-CAMPY(Cl)]Cl (C3)

This protocol describes the synthesis of the rhodium complex from the chiral ligand and the rhodium precursor [Cp*RhCl₂]₂.[3][5]

Materials:

  • (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

  • Pentamethylcyclopentadienyl rhodium dichloride dimer ([Cp*RhCl₂]₂)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Cp*RhCl₂]₂ (1 eq.) in dichloromethane.

  • In a separate flask, dissolve (R)-CAMPY (2.2 eq.) in dichloromethane.

  • Slowly add the (R)-CAMPY solution to the rhodium precursor solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to yield [RhCp*(R)-CAMPY(Cl)]Cl as a solid.

Protocol 3: Asymmetric Transfer Hydrogenation (ATH) of 1-Phenyl-3,4-dihydroisoquinoline

This protocol outlines a general procedure for the ATH of a representative substrate using the prepared rhodium catalyst.[3]

Materials:

  • [RhCp*(R)-CAMPY(Cl)]Cl (C3)

  • 1-Phenyl-3,4-dihydroisoquinoline

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a vial, dissolve [RhCp*(R)-CAMPY(Cl)]Cl (1 mol%) in dichloromethane.

  • Add 1-phenyl-3,4-dihydroisoquinoline (100 eq.).

  • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (200 eq. of formic acid) to the reaction vial.

  • Stir the reaction mixture at 40 °C for the required time (monitor by TLC or GC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC analysis.

Protocol 4: Evaluation of Anticancer Activity using the MTT Assay

This protocol provides a detailed method for assessing the cytotoxicity of the synthesized metal complexes against a cancer cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6][7]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized metal complex

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM in a humidified incubator at 37 °C with 5% CO₂.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the metal complex in DMSO.

    • Prepare serial dilutions of the complex in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37 °C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

G Experimental Workflow: Synthesis of (R)-CAMPY cluster_resolution Enzymatic Resolution cluster_hydrolysis Hydrolysis cluster_azidation Azidation cluster_reduction Reduction start Racemic 5,6,7,8-Tetrahydroquinolin-8-ol step1 Enzymatic Acetylation with Lipase start->step1 step2 Separation of (S)-alcohol and (R)-acetate step1->step2 step3 Hydrolysis of (R)-acetate step2->step3 step4 (R)-5,6,7,8-Tetrahydroquinolin-8-ol step3->step4 step5 Mesylation and Azide Substitution step4->step5 step6 (S)-8-azido-5,6,7,8-tetrahydroquinoline step5->step6 step7 Hydrogenation (Pd/C, H2) step6->step7 end (R)-CAMPY step7->end

Caption: Workflow for the synthesis of (R)-CAMPY.

G Experimental Workflow: Synthesis of Rhodium Complex and ATH cluster_synthesis Complex Synthesis cluster_ath Asymmetric Transfer Hydrogenation ligand (R)-CAMPY reaction_synthesis Reaction in CH2Cl2 ligand->reaction_synthesis precursor [CpRhCl2]2 precursor->reaction_synthesis complex [RhCp(R)-CAMPY(Cl)]Cl reaction_synthesis->complex reaction_ath Catalytic Reaction complex->reaction_ath substrate Dihydroisoquinoline substrate->reaction_ath h_source HCOOH/TEA h_source->reaction_ath product Chiral Tetrahydroisoquinoline reaction_ath->product

Caption: Synthesis of the rhodium complex and its use in ATH.

G Experimental Workflow: MTT Assay for Cytotoxicity cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat Cells with Metal Complex incubation_24h->compound_treatment incubation_48h Incubate for 48-72h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolution Dissolve Formazan Crystals in DMSO incubation_4h->dissolution absorbance_reading Read Absorbance at 570 nm dissolution->absorbance_reading data_analysis Calculate Cell Viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

References

Application of (R)-5,6,7,8-Tetrahydroquinolin-8-amine in the Synthesis of Bioactive Alkaloids and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a versatile chiral building block with significant applications in the synthesis of bioactive molecules. Its rigid, chiral scaffold makes it a valuable component in both asymmetric catalysis for the preparation of complex alkaloids and as a core structure for the development of novel therapeutic agents. This document provides an overview of its application, focusing on its use as a chiral ligand in the synthesis of alkaloid precursors and as a scaffold for novel antiproliferative agents.

Application 1: Chiral Ligand in Asymmetric Synthesis of Alkaloid Precursors

(R)-8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as (R)-CAMPY and its 2-methyl analog, (R)-Me-CAMPY, have been successfully employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines (DHIQs). These DHIQs are crucial intermediates in the synthesis of a wide range of biologically active isoquinoline alkaloids.[1][2] The rhodium complexes of these ligands have demonstrated high reactivity and enantioselectivity in these transformations.[1]

Quantitative Data: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

The following table summarizes the results of the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines using catalysts derived from (R)-8-amino-5,6,7,8-tetrahydroquinoline-based ligands. The data highlights the conversion rates and enantiomeric excess (ee) achieved.

Substrate (DHIQ)CatalystConversion (%)Enantiomeric Excess (ee, %)
1-Phenyl-3,4-dihydroisoquinolineRh-C3 ((R)-CAMPY ligand)>9969
1-(4-Methoxyphenyl)-3,4-dihydroisoquinolineRh-C3 ((R)-CAMPY ligand)>9965
1-(4-Chlorophenyl)-3,4-dihydroisoquinolineRh-C3 ((R)-CAMPY ligand)>9958
1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinolineRh-C4 ((R)-Me-CAMPY ligand)>9945
Experimental Protocols

Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) [1]

  • Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol: A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol is subjected to enzymatic resolution using a lipase (e.g., Novozym 435) in the presence of an acylating agent (e.g., vinyl acetate) to selectively acylate the (S)-enantiomer, leaving the (R)-alcohol unreacted. The resulting (R)-alcohol and (S)-acetate are separated by column chromatography.

  • Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline: The separated (R)-acetate is hydrolyzed using a base (e.g., K2CO3 in methanol) to afford enantiopure (R)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

  • Mesylation and Azidation: The (R)-alcohol is converted to the corresponding mesylate by treatment with methanesulfonyl chloride (MsCl) and a base (e.g., DMAP). The mesylate is then displaced with sodium azide (NaN3) to yield (R)-8-azido-5,6,7,8-tetrahydroquinoline.[1]

  • Reduction of the Azide: The (R)-azide is reduced to the primary amine, (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY), via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH) [1]

  • A formic acid/triethylamine (5:2) azeotropic mixture (50 equivalents) is added to a sealed vial.

  • The chiral catalyst (1 mol%), pre-formed from a rhodium precursor and the chiral ligand ((R)-CAMPY or (R)-Me-CAMPY), is dissolved in a degassed water/methanol (1:1) mixture and added to the vial.

  • The resulting mixture is stirred for 30 minutes to activate the catalyst.

  • The dihydroisoquinoline substrate (1 equivalent) and La(OTf)3 (33 mol%) are added, and the mixture is vigorously stirred at 30°C for 18 hours.

  • The reaction is quenched with a saturated solution of Na2CO3 and extracted with dichloromethane.

  • The combined organic layers are dried, concentrated, and the enantiomeric excess of the product is determined by chiral HPLC analysis.

Synthetic Workflow

G Synthesis of (R)-CAMPY and its Application in ATH cluster_synthesis Synthesis of (R)-CAMPY Ligand cluster_application Asymmetric Transfer Hydrogenation rac_alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol resolution Enzymatic Resolution (Lipase, Vinyl Acetate) rac_alcohol->resolution R_alcohol (R)-5,6,7,8-Tetrahydroquinolin-8-ol resolution->R_alcohol mesylation 1. MsCl, DMAP 2. NaN3 R_alcohol->mesylation R_azide (R)-8-Azido-5,6,7,8-tetrahydroquinoline mesylation->R_azide reduction H2, Pd/C R_azide->reduction R_CAMPY (R)-CAMPY reduction->R_CAMPY catalyst_formation Catalyst Formation R_CAMPY->catalyst_formation DHIQ Dihydroisoquinoline (Alkaloid Precursor) ATH_reaction ATH Reaction (HCOOH/NEt3, La(OTf)3) DHIQ->ATH_reaction Rh_prec [Rh(Cp*)Cl2]2 Rh_prec->catalyst_formation catalyst_formation->ATH_reaction chiral_alkaloid Chiral Tetrahydroisoquinoline (Bioactive Alkaloid) ATH_reaction->chiral_alkaloid

Caption: Synthetic route to (R)-CAMPY and its use in asymmetric transfer hydrogenation.

Application 2: Scaffold for Novel Antiproliferative Agents

Derivatives of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3][4] The (R)-enantiomers of certain derivatives have shown significantly higher activity compared to their (S)-counterparts, highlighting the importance of stereochemistry for their biological effect. The most potent compound, (R)-5a, has been shown to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in cancer cells.[3][5]

Quantitative Data: Antiproliferative Activity of (R)-5a

The following table summarizes the IC50 values of compound (R)-5a against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma5.8 ± 0.5
HT-29Colorectal Adenocarcinoma7.2 ± 0.8
MSTO-211HBiphasic Mesothelioma9.1 ± 1.1
HeLaCervix Carcinoma11.5 ± 1.3
CEMT-lymphocyte13.7 ± 1.5
Experimental Protocols

Protocol 3: Synthesis of (R)-2-methyl-N-(salicylidene)-5,6,7,8-tetrahydroquinolin-8-amine ((R)-Schiff Base) [3]

  • (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine is dissolved in a suitable solvent (e.g., ethanol).

  • The solution is cooled to 0°C.

  • An equimolar amount of salicylaldehyde is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0°C for 8 hours.

  • The resulting Schiff base product precipitates from the solution and is collected by filtration, typically in good yield and purity.

Protocol 4: Synthesis of (R)-2-methyl-N-(2-hydroxybenzyl)-5,6,7,8-tetrahydroquinolin-8-amine ((R)-5a) [3]

  • The Schiff base from Protocol 3 is suspended in a suitable solvent (e.g., methanol).

  • The suspension is cooled to 0°C.

  • A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise.

  • The reaction mixture is stirred at 0°C until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography to afford the final amine derivative.

Protocol 5: Cell Viability Assay (MTT Assay)

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound (e.g., (R)-5a) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for an additional 2-4 hours to allow the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Proposed Mechanism of Action of (R)-5a

G Proposed Mechanism of Action of (R)-5a in Cancer Cells cluster_cellular_effects Cellular Effects R5a (R)-5a Mitochondria Mitochondria R5a->Mitochondria CellCycle Cell Cycle Arrest (G2/M Phase) R5a->CellCycle ROS Increased ROS Production Mitochondria->ROS MMP Mitochondrial Membrane Depolarization Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis CellCycle->Apoptosis

References

Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantiomeric separation of tetrahydroquinoline amines using chiral High-Performance Liquid Chromatography (HPLC). Tetrahydroquinolines are a significant class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals, often exhibiting stereoisomer-dependent biological activity. Consequently, robust and reliable chiral separation methods are crucial for their development, quality control, and pharmacological assessment.

Introduction to Chiral Separation of Tetrahydroquinoline Amines

The enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separation in the pharmaceutical industry due to its high efficiency, reproducibility, and scalability.[1][2][3]

For basic compounds like tetrahydroquinoline amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for screening.[4] Method development typically involves screening different CSPs and optimizing the mobile phase composition to achieve adequate resolution between the enantiomers.

Experimental Protocols

General Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

G cluster_0 Method Development Workflow Analyte_Characterization Analyte Characterization (pKa, solubility, UV spectra) CSP_Screening Chiral Stationary Phase (CSP) Screening Analyte_Characterization->CSP_Screening Select potential columns Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Test promising columns Optimization Method Optimization (Mobile phase composition, additives, flow rate, temperature) Mobile_Phase_Screening->Optimization Refine separation Validation Method Validation (ICH Guidelines) Optimization->Validation Confirm performance

Caption: General workflow for chiral HPLC method development.

Protocol for a Normal-Phase Chiral HPLC Separation

This protocol is a starting point for the separation of tetrahydroquinoline amine enantiomers.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase such as CHIRALPAK® AD or CHIRALCEL® OD-H. These are effective for a wide range of basic compounds.[4]

  • Sample Preparation: Dissolve the tetrahydroquinoline amine sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Prepare a primary mobile phase consisting of a mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol.[4]

    • For basic analytes like tetrahydroquinoline amines, add a basic additive to the mobile phase to improve peak shape and resolution. Diethylamine (DEA) at a concentration of 0.1% (v/v) is commonly used.[4][5]

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Flow Rate: Set the flow rate to 0.7 - 1.0 mL/min.[4][6][7]

    • Column Temperature: Maintain the column at a constant temperature, typically 25°C.[7]

    • Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 215 nm or 285 nm).[5][6]

    • Injection Volume: Inject 5-20 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the peaks. A baseline separation is generally achieved when Rs ≥ 1.5.

    • Determine the enantiomeric excess (% ee) if required.

Method Optimization Strategy

If the initial conditions do not provide adequate separation, a logical optimization process should be followed.

G start Initial Separation (e.g., Hexane/IPA + 0.1% DEA) no_sep No or Poor Resolution (Rs < 1.0) start->no_sep adjust_alcohol Adjust Alcohol Content (e.g., 5% to 20%) no_sep->adjust_alcohol Yes change_alcohol Change Alcohol (IPA to EtOH or vice versa) no_sep->change_alcohol No improvement change_csp Select Different CSP (e.g., OD-H to AD-H) no_sep->change_csp No improvement with mobile phase adjust_additive Adjust Additive Conc. (e.g., 0.05% to 0.2% DEA) no_sep->adjust_additive Peak tailing? good_sep Good Resolution (Rs >= 1.5) adjust_alcohol->no_sep Still poor adjust_alcohol->good_sep Improved change_alcohol->no_sep Still poor change_alcohol->good_sep Improved change_csp->start Re-screen adjust_additive->no_sep Still poor adjust_additive->good_sep Improved peak shape

Caption: Logical approach for chiral HPLC method optimization.

Application Data: Enantiomeric Separation of Tetrahydroquinoline Derivatives

The following table summarizes published chromatographic conditions for the enantiomeric separation of various tetrahydroquinoline derivatives.

Analyte/DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Reference
Substituted TetrahydroquinolineCHIRALPAK® AD10% EtOH in Heptane1.0215 nmt1 = 5.6 (major), t2 = 7.3 (minor)
Substituted TetrahydroquinolineCHIRALPAK® AS-RH80% to 100% MeCN in H₂O (gradient)1.0210 nmt1 = 15.7 (minor), t2 = 16.9 (major)[6]
(±)-5,6,7,8-Tetrahydroquinoline-8-ol DerivativeDaicel AD-RH20% CH₃CN in H₂O1.0N/A(R)-OAc: 10.8, (S)-OH: 13.5[8]
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline*Chiralcel OD-H30% 2-propanol in Hexane (+0.01% DEA)0.7285 nmR-isomer: 11.1, S-isomer: 15.4
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline*Chiralcel OD-H30% 2-propanol in Hexane (+0.01% DEA)0.7285 nmR-isomer: 23.7, S-isomer: 35.0[5]

*Note: Tetrahydroisoquinolines are structural isomers of tetrahydroquinolines and the methods are often transferable.

Key Considerations for Method Development

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (amylose and cellulose derivatives) are highly versatile and should be the primary screening columns for tetrahydroquinoline amines.[4] Columns like CHIRALPAK® AD, AS, OD, and OJ series and their immobilized versions (e.g., IG) offer complementary selectivities.

  • Mobile Phase Mode: Both normal-phase (e.g., hexane/alcohol) and reversed-phase (e.g., acetonitrile/water) modes can be effective. Normal-phase often provides better selectivity for these compounds.[4]

  • Mobile Phase Additives: For basic amines like tetrahydroquinolines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often critical to prevent peak tailing and improve resolution.[4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[4]

  • Derivatization: In cases where direct separation is challenging, indirect methods can be used. This involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2][9] However, direct separation on a CSP is generally preferred for its simplicity.[4]

  • Temperature: Temperature can influence selectivity. Running separations at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes improve resolution.

By following these protocols and considering the summarized application data, researchers can efficiently develop and implement robust chiral HPLC methods for the critical task of separating tetrahydroquinoline amine enantiomers.

References

Application Notes and Protocols for the Dynamic Kinetic Resolution of 5,6,7,8-Tetrahydroquinolin-8-ol Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dynamic kinetic resolution (DKR) of racemic 5,6,7,8-tetrahydroquinolin-8-ol, a key intermediate in the synthesis of various biologically active compounds and chiral ligands.[1] The described method combines the high enantioselectivity of enzymatic acylation with the efficiency of a ruthenium catalyst for in situ racemization of the unreacted enantiomer, enabling a theoretical yield of up to 100% for the desired enantiomerically pure acetate.

Introduction

Enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol is a valuable building block in asymmetric synthesis.[1] Traditional kinetic resolution methods are limited to a maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this limitation by continuously racemizing the slower-reacting enantiomer, thereby converting the entire racemic starting material into a single, desired enantiomer of the product.[2][3] This chemoenzymatic approach utilizes a lipase for the enantioselective acylation and a transition metal complex, typically ruthenium-based, for the racemization of the secondary alcohol.[4][5][6]

Principle of the Method

The dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol involves two key catalytic cycles occurring concurrently in a single pot:

  • Enzymatic Kinetic Resolution: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435), selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) at a much higher rate than the other.

  • Ruthenium-Catalyzed Racemization: A ruthenium catalyst racemizes the unreacted, slower-reacting enantiomer of the alcohol (e.g., the (S)-enantiomer), continuously replenishing the faster-reacting enantiomer.

This combination allows for the conversion of the racemic starting material into a single enantiomer of the corresponding acetate in high yield and high enantiomeric excess.

Experimental Protocols

Materials and Reagents
  • (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ruthenium racemization catalyst (e.g., a pentaphenylcyclopentadienyl ruthenium complex)[4][5]

  • Acyl donor (e.g., vinyl acetate or 4-chlorophenyl acetate)[6]

  • Anhydrous solvent (e.g., diisopropyl ether or toluene)

  • 4Å molecular sieves

  • Anhydrous potassium carbonate (for hydrolysis)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, heating plate, inert atmosphere setup)

Protocol 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This protocol is adapted from established procedures for the DKR of secondary alcohols.[4][6]

  • To a dried flask under an inert atmosphere (e.g., argon), add (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent).

  • Add anhydrous diisopropyl ether (to a final concentration of approximately 25 mM).[7]

  • Add the ruthenium racemization catalyst (typically 1-2 mol%).

  • Add the acyl donor, vinyl acetate (5 equivalents).[7]

  • Add immobilized Candida antarctica lipase B (Novozym 435, approximately 0.5 equivalents by weight relative to the substrate).[7]

  • Add activated 4Å molecular sieves (approximately 5 equivalents by weight relative to the substrate).[7]

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for 24-48 hours.[7] The progress of the reaction should be monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the product.

  • Upon completion, filter the reaction mixture to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline to (R)-5,6,7,8-tetrahydroquinolin-8-ol
  • Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol.[7]

  • Add potassium carbonate (4 equivalents).[7]

  • Stir the mixture at room temperature for 2 hours.[7]

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Data Presentation

The following table summarizes typical results obtained from the kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol. While specific data for the combined DKR is not published in a single source, the data for enzymatic kinetic resolution provides a baseline for expected outcomes in terms of enantioselectivity.

SubstrateProductCatalyst/EnzymeAcyl DonorSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
(±)-5,6,7,8-Tetrahydroquinolin-8-ol(R)-8-acetoxy-5,6,7,8-tetrahydroquinolineC. antarctica LipaseVinyl Acetatei-Pr₂O306086>99[7]
(±)-5,6,7,8-Tetrahydroquinolin-8-ol(S)-5,6,7,8-tetrahydroquinolin-8-olC. antarctica LipaseVinyl Acetatei-Pr₂O306088>99[7]

Note: In a successful DKR, the yield of the desired acetate product would approach >90% with high enantiomeric excess.

Visualizations

Experimental Workflow

DKR_Workflow Workflow for Dynamic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction DKR Process cluster_workup Workup and Purification cluster_hydrolysis Hydrolysis (Optional) racemic_alcohol (±)-5,6,7,8-Tetrahydroquinolin-8-ol reaction_vessel Reaction at 60°C racemic_alcohol->reaction_vessel reagents Ru-Catalyst Lipase (Novozym 435) Acyl Donor Solvent reagents->reaction_vessel filtration Filtration reaction_vessel->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product_acetate (R)-Acetate chromatography->product_acetate hydrolysis K₂CO₃ / MeOH product_alcohol (R)-Alcohol hydrolysis->product_alcohol product_acetate->hydrolysis DKR_Mechanism Catalytic Cycles in DKR cluster_enzymatic Enzymatic Resolution cluster_racemization Ruthenium-Catalyzed Racemization R_OH (R)-Alcohol R_OAc (R)-Acetate R_OH->R_OAc Lipase (fast) S_OH (S)-Alcohol S_OH->R_OAc Lipase (slow) S_OH_rac (S)-Alcohol R_OH_rac (R)-Alcohol S_OH_rac->R_OH_rac Racemization Ketone_H [Ru]-H-Ketone Complex S_OH_rac->Ketone_H [Ru] -H₂ Ketone_H->R_OH_rac +H₂

References

Application Notes and Protocols: In Vitro Assays for Testing Antiproliferative Activity of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's ability to inhibit cell growth, or its antiproliferative activity, is a critical step in the discovery and development of new therapeutic agents, particularly in the field of oncology. Tetrahydroquinolines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potential anticancer properties.[1][2] Various in vitro assays are employed to determine the cytotoxic and cytostatic effects of novel compounds like tetrahydroquinolines on cancer cell lines. These assays are essential for initial screening and for elucidating the mechanisms of action of potential drug candidates.[3][4]

This document provides detailed protocols for two robust and widely used colorimetric assays for assessing cell viability and proliferation: the MTT assay and the Sulforhodamine B (SRB) assay. These methods are suitable for high-throughput screening and provide quantitative data on the antiproliferative effects of test compounds.[5][6]

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5][7][8]

Materials:

  • Tetrahydroquinoline compounds

  • Cancer cell line (e.g., A549, HCT-116)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium to each well.[7] Then, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[7] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[11]

Materials:

  • Tetrahydroquinoline compounds

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[11][12]

  • Washing: Wash the plates four to five times with tap water or 1% acetic acid to remove the TCA and excess medium.[11][12] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11][12]

  • Air Drying: Allow the plates to air dry completely.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm or between 560 and 580 nm using a microplate reader.[6][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation

The antiproliferative activity of a series of hypothetical tetrahydroquinoline derivatives against A549 human lung carcinoma and HCT-116 human colorectal carcinoma cell lines is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.

Compound IDA549 IC50 (µM)HCT-116 IC50 (µM)
THQ-00115.8 ± 1.212.5 ± 0.9
THQ-00222.4 ± 2.118.9 ± 1.5
THQ-0038.2 ± 0.76.1 ± 0.5
THQ-00435.1 ± 3.529.7 ± 2.8
Doxorubicin0.9 ± 0.10.7 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HCT-116) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Tetrahydroquinoline Stock Solutions & Dilutions treat_cells Treat Cells with Compounds compound_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_reagent Add Assay Reagent (MTT or SRB) incubate->add_reagent measure Measure Absorbance (Spectrophotometer) add_reagent->measure calc_viability Calculate % Cell Viability/ Growth Inhibition measure->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 G THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Troubleshooting & Optimization

Optimization of reaction conditions for selective quinoline hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in selective quinoline hydrogenation?

The primary desired product in the selective hydrogenation of quinoline is 1,2,3,4-tetrahydroquinoline (py-THQ), which involves the regioselective hydrogenation of the nitrogen-containing ring. However, other products can form, including the complete hydrogenation product, decahydroquinoline (DHQ), and the benzene ring hydrogenation product, 5,6,7,8-tetrahydroquinoline (bz-THQ).[1]

Q2: What are common catalysts used for selective quinoline hydrogenation?

A variety of noble and non-noble metal catalysts have been developed for this transformation. Commonly used catalysts include those based on palladium (Pd), platinum (Pt), ruthenium (Ru), rhodium (Rh), gold (Au), and cobalt (Co).[2][3][4][5][6] The choice of catalyst and support can significantly impact selectivity and activity. For instance, nitrogen-doped carbon-supported Pd catalysts have shown high selectivity to 1,2,3,4-tetrahydroquinolines under mild conditions.[1][7]

Q3: How does the choice of solvent affect the reaction?

The solvent can have a significant impact on both the reactivity and enantioselectivity of the reaction. For some catalytic systems, such as certain ruthenium complexes, alcoholic solvents like methanol provide excellent reactivity and enantioselectivity, while aprotic solvents like THF, ether, and toluene may lead to reduced performance.[8] In some cases, the presence of water has been found to be essential for catalytic activity.[9]

Q4: What are typical reaction conditions for selective quinoline hydrogenation?

Reaction conditions are highly dependent on the specific catalytic system being employed. However, many modern methods aim for mild conditions. For example, some Pd/CN catalysts can achieve high yields at 50°C and 20 bar H₂ pressure.[1][4][7] Other systems might require higher temperatures and pressures. It is crucial to consult specific literature for the chosen catalyst.

Troubleshooting Guides

Problem 1: Low Conversion of Quinoline

Possible Causes:

  • Catalyst Deactivation/Poisoning: Quinoline and its hydrogenated derivatives can act as poisons for some traditional noble metal catalysts by strongly adsorbing to the active sites.[2][3][10]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient. For example, with some ruthenium catalysts, no conversion is observed at room temperature, requiring elevated temperatures to initiate the reaction.[8]

  • Poor Hydrogen Activation: Some catalysts, like gold, have a limited capability for H₂ activation and dissociation, which can lead to low activity under certain conditions.[2]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature. For many systems, an increase in temperature leads to a significant increase in conversion.[8]

  • Increase Hydrogen Pressure: Higher H₂ pressure can improve reaction rates.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio may improve conversion, though this can also affect selectivity.

  • Change Catalyst: Consider using a catalyst known to be more resistant to poisoning by N-heterocycles, such as specially designed Pd catalysts on nitrogen-doped carbon or bimetallic catalysts.[1][3] Gold nanoparticles have also been reported to be promoted, rather than poisoned, by quinoline.[2][10][11]

  • Optimize Solvent: The choice of solvent can dramatically affect catalyst activity.[8] Experiment with different solvents as recommended in the literature for your specific catalyst.

Problem 2: Poor Selectivity (Formation of Decahydroquinoline or 5,6,7,8-Tetrahydroquinoline)

Possible Causes:

  • Over-hydrogenation: The catalyst may be too active, leading to the complete hydrogenation of the quinoline ring to decahydroquinoline (DHQ).

  • Incorrect Regioselectivity: The catalyst may favor the hydrogenation of the benzene ring, leading to the formation of 5,6,7,8-tetrahydroquinoline (bz-THQ).

  • Reaction Conditions Favoring Side Products: Higher temperatures and pressures can sometimes lead to a loss of selectivity.

Troubleshooting Steps:

  • Reduce Reaction Time: Monitor the reaction progress over time to identify the point of maximum 1,2,3,4-tetrahydroquinoline yield before significant over-hydrogenation occurs.

  • Lower Reaction Temperature and/or Pressure: Milder conditions often favor partial hydrogenation.

  • Choose a More Selective Catalyst: Different catalysts exhibit different selectivities. For instance, some Pd/CN catalysts have been reported to give high selectivity towards py-THQ.[1] Nickel phosphide catalysts have been shown to preferentially hydrogenate quinolines to decahydroquinolines, indicating they may not be ideal for selective partial hydrogenation.[12]

  • Modify the Catalyst Support: The support can influence the electronic properties and dispersion of the metal nanoparticles, thereby affecting selectivity.

Problem 3: Dehalogenation of Halogenated Quinolines

Possible Causes:

  • Hydrogenolysis of the Carbon-Halogen Bond: Many common hydrogenation catalysts, such as Pd/C, Pt/C, and Ru/Al₂O₃, are known to catalyze the cleavage of C-X bonds (where X is a halogen).[2]

Troubleshooting Steps:

  • Select a Chemoselective Catalyst: Gold nanoparticles supported on TiO₂ have been shown to be highly chemoselective for the hydrogenation of the N-heterocyclic ring while leaving halogen substituents intact.[2][10]

  • Optimize Reaction Conditions: Milder reaction conditions (lower temperature and pressure) may reduce the rate of dehalogenation.

  • Use a Different Hydrogen Source: In some cases, transfer hydrogenation using a hydrogen donor instead of H₂ gas can offer better chemoselectivity.

Data Presentation

Table 1: Comparison of Catalytic Systems for Selective Quinoline Hydrogenation

CatalystSupportTemperature (°C)Pressure (bar H₂)SolventQuinoline Conversion (%)1,2,3,4-THQ Selectivity (%)Reference
AuTiO₂25201,4-Dioxane>99>99[2]
PdN-doped Carbon5020Ethanol98.298.0[1]
Pd/PZs-401.5-98.998.5[13]
(R,R)-1c (Ru)-6020Methanol>99>99 ee[8]
Co@C-400-1005H₂O + Ethanol>99>99[14]
PtRuNi/CCarbon6050->99>99[4]

Experimental Protocols

General Procedure for Selective Quinoline Hydrogenation using a Pd/CN Catalyst

This protocol is a generalized procedure based on methodologies reported for nitrogen-doped carbon-supported palladium catalysts.[1][7]

  • Catalyst Preparation: Prepare the Pd/CN catalyst as described in the relevant literature. This often involves the pyrolysis of a nitrogen-containing carbon source with a palladium precursor.

  • Reaction Setup:

    • Place the Pd/CN catalyst (e.g., 25 mg) and the quinoline substrate (e.g., 0.5 mmol) into a high-pressure autoclave reactor.

    • Add the desired solvent (e.g., 5 mL of ethanol).

    • Seal the autoclave.

  • Reaction Execution:

    • Purge the autoclave with H₂ gas several times to remove air.

    • Pressurize the reactor to the desired pressure (e.g., 20 bar H₂).

    • Heat the reactor to the target temperature (e.g., 50°C) with stirring.

    • Maintain these conditions for the specified reaction time (e.g., 4 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas.

    • Remove the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[1]

    • Analyze the reaction mixture to determine conversion and selectivity. This is typically done using Gas Chromatography (GC) with an internal standard or ¹H NMR spectroscopy.[8][12]

Visualizations

Reaction_Pathway Quinoline Quinoline THQ1 1,2,3,4-Tetrahydroquinoline (py-THQ) Quinoline->THQ1 +2H₂ THQ5 5,6,7,8-Tetrahydroquinoline (bz-THQ) Quinoline->THQ5 +2H₂ DHQ Decahydroquinoline (DHQ) THQ1->DHQ +3H₂ THQ5->DHQ +3H₂

Caption: Reaction pathways in quinoline hydrogenation.

Troubleshooting_Workflow start Low Quinoline Conversion poisoning Catalyst Poisoning? start->poisoning conditions Suboptimal Conditions? poisoning->conditions No change_catalyst Use Poison-Resistant Catalyst poisoning->change_catalyst Yes activity Low Catalyst Activity? conditions->activity No increase_temp Increase Temperature/Pressure conditions->increase_temp Yes increase_loading Increase Catalyst Loading activity->increase_loading Yes optimize_solvent Optimize Solvent activity->optimize_solvent Consider end Improved Conversion change_catalyst->end increase_temp->end increase_loading->end optimize_solvent->end

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity in the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric synthesis of this compound and its precursors.

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity (ee%) Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be ideal for the substrate.- Screen a variety of chiral ligands (e.g., TsDPEN, BINAP derivatives, phosphine-free diamines).- Consider using Noyori-type Ru(II) catalysts, which are known for their high efficiency in asymmetric transfer hydrogenation.[1]
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Protic solvents often enhance reaction rates in hydrogenations.[2]- Experiment with a range of solvents (e.g., isopropanol, methanol, toluene, CH2Cl2).- For transfer hydrogenations, a mixture of formic acid and triethylamine is often effective.
Inappropriate Temperature: Temperature can affect the energy difference between the diastereomeric transition states, thus influencing enantioselectivity.[3]- Optimize the reaction temperature. Lowering the temperature often, but not always, increases enantioselectivity.[4]
Substrate Impurities: Impurities in the starting material (5,6,7,8-Tetrahydroquinolin-8-one) can poison the catalyst or interfere with the reaction.- Ensure the purity of the substrate through techniques like recrystallization or column chromatography.
Slow or Incomplete Reaction Catalyst Deactivation: The catalyst may be deactivated by product inhibition, impurities, or decomposition over time.[5]- Increase catalyst loading.- Use a freshly prepared catalyst.- Add additives like Lewis acids (e.g., La(OTf)3) which can enhance reactivity.
Insufficient Hydrogen Pressure (for Asymmetric Hydrogenation): Low hydrogen pressure can lead to a slower reaction rate.- Increase the hydrogen pressure within safe limits for the equipment.
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent.- Select a solvent in which all components are fully soluble at the reaction temperature.
Formation of Side Products Over-reduction: In the case of asymmetric hydrogenation of the quinoline ring, over-reduction can occur.- Optimize reaction time and temperature to favor the formation of the desired tetrahydroquinoline.
Competitive Ketone Reduction: In direct asymmetric reductive amination, the ketone starting material can be reduced to the corresponding alcohol.[6]- Use a catalyst system that favors imine formation and subsequent reduction over direct ketone hydrogenation.
Racemization of Product: The product may racemize under the reaction conditions, especially with extended reaction times.[7]- Monitor the reaction progress and stop it once the desired conversion is reached.- The choice of hydrogen source can also play a role; for example, using a mixture of formic acid and triethylamine can lead to an irreversible reaction, preventing product racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing enantiomerically pure this compound?

A1: A widely used approach is the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of the corresponding ketone, 5,6,7,8-Tetrahydroquinolin-8-one. This is typically achieved using a chiral transition metal catalyst, such as a Ruthenium or Iridium complex with a chiral diamine or diphosphine ligand. Another effective method involves the enzymatic kinetic resolution of racemic 5,6,7,8-Tetrahydroquinolin-8-ol, followed by conversion of the desired (R)-alcohol to the amine.

Q2: How do I choose the right chiral catalyst and ligand?

A2: The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For the reduction of ketones like 5,6,7,8-Tetrahydroquinolin-8-one, catalysts based on Ru(II) with N-tosylated diamine ligands, such as (R,R)-TsDPEN, are often very effective. It is recommended to screen a small library of commercially available chiral ligands to identify the optimal one for your specific substrate and conditions.

Q3: What is the role of the hydrogen source in asymmetric transfer hydrogenation (ATH)?

A3: In ATH, a hydrogen donor molecule transfers hydrogen to the substrate. Common hydrogen sources include isopropanol (which is oxidized to acetone) and a mixture of formic acid and triethylamine. The choice of hydrogen source can influence the reaction rate and, in some cases, the enantioselectivity. Formic acid/triethylamine mixtures are often preferred as they can lead to irreversible reactions, which can prevent product racemization.

Q4: Can temperature affect the enantioselectivity of my reaction?

A4: Yes, temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two pathways leading to the different enantiomers becomes more significant.[3] However, this is not a universal rule, and the optimal temperature should be determined experimentally for each specific reaction.[4] In some cases, a reversal of enantioselectivity has been observed at different temperatures.[3]

Q5: My reaction is very slow. What can I do to improve the reaction rate?

A5: To improve a slow reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Increase the hydrogen pressure (for AH).

  • Increase the catalyst loading.

  • Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.

  • Consider adding a co-catalyst or additive, such as a Lewis acid, which can activate the substrate.

Q6: I am observing the formation of the corresponding alcohol as a byproduct in my reductive amination. How can I avoid this?

A6: The formation of the alcohol byproduct is a common side reaction in reductive amination, resulting from the direct hydrogenation of the ketone.[6] To minimize this, you can:

  • Use a catalyst system that is more selective for the imine reduction.

  • Optimize the reaction conditions to favor the in-situ formation of the imine before the reduction step. This can sometimes be achieved by adjusting the concentration of the amine source and removing water as it is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Enzymatic Resolution and Chemical Transformation

This protocol is adapted from a literature procedure and involves a key enzymatic resolution step.

Step 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in isopropyl ether (i-Pr₂O), add vinyl acetate (5 eq.), lipase from Candida antarctica (e.g., Novozym 435), and 4Å molecular sieves.

  • Stir the mixture at 60 °C for 30 hours.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the remaining (S)-5,6,7,8-Tetrahydroquinolin-8-ol.

  • After the reaction, filter off the lipase and molecular sieves.

  • Remove the solvent under reduced pressure and purify the (R)-acetate by column chromatography.

Step 2: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Dissolve the (R)-acetate (1 eq.) in methanol (MeOH) and add potassium carbonate (K₂CO₃) (4 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the methanol under vacuum.

  • Add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield (R)-5,6,7,8-Tetrahydroquinolin-8-ol.

Step 3: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-8-azido-5,6,7,8-tetrahydroquinoline

  • Dissolve (R)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add 4-dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.).

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Dry the organic layer and concentrate. Purify the azide by column chromatography.

Step 4: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline to this compound

  • Dissolve the (R)-azide (1 eq.) in anhydrous ethanol (EtOH).

  • Add Palladium on carbon (Pd/C) (5 mol%).

  • Stir the mixture under a hydrogen atmosphere (25 atm) for 3 hours at room temperature.

  • Filter off the Pd/C through a pad of Celite.

  • Concentrate the filtrate under vacuum to obtain this compound.

Protocol 2: Asymmetric Transfer Hydrogenation of 5,6,7,8-Tetrahydroquinolin-8-one

This is a general protocol that should be optimized for specific catalysts and ligands.

  • In a reaction vessel, dissolve the chiral catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in the chosen solvent (e.g., isopropanol or a 5:2 mixture of formic acid/triethylamine).

  • Activate the catalyst according to the specific literature procedure (this may involve heating or addition of a base).

  • Add the substrate, 5,6,7,8-Tetrahydroquinolin-8-one.

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by TLC or GC/HPLC.

  • Once the reaction is complete, quench the reaction (e.g., with water if using formic acid/triethylamine).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting (R)-5,6,7,8-Tetrahydroquinolin-8-ol by column chromatography.

  • The resulting chiral alcohol can then be converted to the amine as described in Protocol 1 (Steps 3 and 4).

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Ketones (Illustrative Examples)
CatalystLigandSubstrateHydrogen SourceSolventTemp (°C)ee%Yield%
[RuCl₂(p-cymene)]₂(S,S)-TsDPENAcetophenonei-PrOH/KOHi-PrOH2897 (R)95
[RhCpCl₂]₂(R)-CAMPY1-Aryl-3,4-dihydroisoquinolineHCOOH/Et₃NH₂ORT69 (R)>99
Ir-PHOX-N-methyl imine of acetophenoneH₂--Low-
Ru(OTf)--INVALID-LINK---α-chloroacetophenoneH₂MeOHRT96 (R)-
MsDPEN–CpIr complex-4-chromanoneH₂-6099-

Note: This table provides illustrative examples from the literature for similar transformations and is intended to guide catalyst selection. Optimal conditions for 5,6,7,8-Tetrahydroquinolin-8-one may vary.

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_0 Step 1: Enzymatic Kinetic Resolution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Azidation cluster_3 Step 4: Reduction racemic_ol (±)-5,6,7,8-Tetrahydro- quinolin-8-ol lipase Lipase (e.g., Novozym 435) racemic_ol->lipase resolved_mixture Mixture of (R)-acetate and (S)-ol lipase->resolved_mixture i-Pr₂O, 60°C vinyl_acetate Vinyl Acetate vinyl_acetate->lipase r_acetate (R)-8-acetoxy-5,6,7,8- tetrahydroquinoline resolved_mixture->r_acetate Purification r_ol (R)-5,6,7,8-Tetrahydro- quinolin-8-ol r_acetate->r_ol K₂CO₃, MeOH r_ol_2 (R)-5,6,7,8-Tetrahydro- quinolin-8-ol r_azide (R)-8-azido-5,6,7,8- tetrahydroquinoline r_ol_2->r_azide MsCl, NaN₃, DMAP r_azide_2 (R)-8-azido-5,6,7,8- tetrahydroquinoline r_amine (R)-5,6,7,8-Tetrahydro- quinolin-8-amine r_azide_2->r_amine H₂, Pd/C

Caption: Workflow for the synthesis of this compound.

Factors_Influencing_Enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Enantioselectivity High Enantioselectivity (ee%) Catalyst Chiral Catalyst (e.g., Ru, Ir, Rh) Catalyst->Enantioselectivity Ligand Chiral Ligand (e.g., TsDPEN, BINAP) Ligand->Enantioselectivity Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity Pressure H₂ Pressure (for AH) Pressure->Enantioselectivity HydrogenSource Hydrogen Source (for ATH) (e.g., i-PrOH, HCOOH/Et₃N) HydrogenSource->Enantioselectivity SubstratePurity Substrate Purity SubstratePurity->Enantioselectivity

Caption: Key factors influencing the enantioselectivity of the synthesis.

References

Technical Support Center: Overcoming Catalyst Deactivation in Quinoline Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation during quinoline reduction reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question: My reaction has stopped or is showing significantly lower conversion than expected. What is the immediate troubleshooting step?

Answer:

An abrupt stop or low conversion often points to severe catalyst poisoning or incorrect reaction setup.

  • Verify Reaction Conditions: Double-check temperature, pressure (especially H₂ pressure), and stirring rate. Ensure all reagents were added correctly.

  • Check for Obvious Contaminants: Was the quinoline substrate or solvent from a new, unverified source? Impurities, particularly sulfur, can act as potent catalyst poisons even at ppb levels.[1]

  • Initial Catalyst Diagnosis: If conditions are correct, the most likely cause is rapid poisoning. Consider analyzing the feedstock for common poisons like sulfur, nitrogen, or chlorine compounds.[2]

Question: The catalyst's activity is decreasing gradually over several cycles. What are the likely causes?

Answer:

Gradual deactivation is a common issue and can be attributed to several mechanisms that slowly degrade the catalyst's effectiveness.

  • Poisoning by Intermediates: The strong interaction between the nitrogen atom in quinoline and its hydrogenated intermediates can lead to the blocking of active sites.[3][4] Some intermediates may adsorb strongly onto the catalyst surface, preventing further reactions.[4]

  • Coking or Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores.[5][6] This is more common in reactions involving hydrocarbons at elevated temperatures.[5]

  • Sintering: High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles.[5][7][8] This process, known as sintering, reduces the active surface area, leading to a drop in activity.[5][8]

  • Leaching: The active metal component of the catalyst can dissolve (leach) into the reaction medium, especially with metal-sulfide catalysts.[1][9] This leads to an irreversible loss of active sites.

The workflow below can help diagnose the specific cause of gradual deactivation.

start Decreased Catalyst Activity Over Multiple Cycles poisoning Possibility: Poisoning (Intermediates, Feed Impurities) start->poisoning coking Possibility: Coking/Fouling (Carbon Deposition) start->coking sintering Possibility: Sintering (High Temperature) start->sintering leaching Possibility: Leaching (Metal Dissolution) start->leaching check_poison Action: Analyze Feedstock & Spent Catalyst (XPS, EA) poisoning->check_poison Diagnosis check_coke Action: Analyze Spent Catalyst (TGA, TEM, Raman) coking->check_coke Diagnosis check_sinter Action: Analyze Spent Catalyst (TEM, XRD) sintering->check_sinter Diagnosis check_leach Action: Analyze Reaction Medium (ICP-OES, AAS) leaching->check_leach Diagnosis sol_poison Solution: - Purify reactants - Use sulfur-tolerant catalyst - Add competitive adsorbent check_poison->sol_poison Mitigation sol_coke Solution: - Optimize T/P to minimize side reactions - Regenerate via calcination check_coke->sol_coke Mitigation sol_sinter Solution: - Lower reaction temperature - Use stabilized catalyst (e.g., with Al2O3 overcoat) check_sinter->sol_sinter Mitigation sol_leach Solution: - Use strongly anchored catalyst - Optimize solvent/pH - Rule out as cause if no metal is detected check_leach->sol_leach Mitigation

Caption: Troubleshooting workflow for gradual catalyst deactivation.

Question: My reaction is producing undesired side products or shows poor selectivity. How can this be related to deactivation?

Answer:

A change in selectivity can be an early indicator of catalyst deactivation.

  • Selective Poisoning: Poisons may preferentially adsorb on specific types of active sites responsible for the desired reaction pathway, allowing side reactions to dominate.

  • Structural Changes: Sintering can alter the geometry of active sites, which can change the selectivity of the reaction. For instance, some reactions may require specific metal facet arrangements that are lost when particles agglomerate.[7]

  • Pore Blockage: Coking can block smaller pores, restricting access of reactants to the active sites within and favoring reactions that occur on the outer surface of the catalyst pellet, thus altering product distribution.[6]

Frequently Asked Questions (FAQs)

What are the main mechanisms of catalyst deactivation?

Answer:

There are four primary mechanisms of catalyst deactivation in quinoline reduction and other heterogeneous catalytic processes:

  • Poisoning: The strong chemisorption of impurities (e.g., sulfur) or reactant/product molecules onto the active sites, rendering them inactive.[1][2][5]

  • Coking/Fouling: The physical deposition of carbonaceous species on the catalyst surface, blocking access to active sites.[5][6]

  • Sintering: The thermal agglomeration of catalyst particles, which decreases the active surface area and can alter the catalyst's structure.[5][7][8] This is often driven by high temperatures.[8]

  • Leaching: The dissolution of the active catalytic species from the support into the reaction medium.[1][9]

center Catalyst Deactivation poison Poisoning (Chemical) center->poison coke Coking / Fouling (Mechanical) center->coke sinter Sintering (Thermal) center->sinter leach Leaching (Mechanical/Chemical) center->leach poison_desc Strong chemisorption of impurities (S, N-compounds) on active sites. poison->poison_desc coke_desc Deposition of carbonaceous material, blocking pores and active sites. coke->coke_desc sinter_desc Agglomeration of metal particles, reducing active surface area. sinter->sinter_desc leach_desc Loss of active metal from the support into the reaction medium. leach->leach_desc

Caption: The four primary mechanisms of catalyst deactivation.

How can I prevent catalyst deactivation?

Answer:

Preventing deactivation involves a combination of feedstock purification, catalyst design, and process optimization.

Prevention StrategyDescriptionApplicable To
Feedstock Purification Remove potential poisons like sulfur and chlorine compounds before the reaction.Poisoning
Catalyst Design - Use sulfur-tolerant catalysts (e.g., metal sulfides like Ru-W-S, or phosphides like Ni₂P).[1][10]- Add promoters or stabilizers (e.g., BaO, CeO₂, La₂O₃) to inhibit sintering.[7]- Apply an overcoat (e.g., Al₂O₃) to stabilize nanoparticles.[11]Poisoning, Sintering, Leaching
Process Optimization - Operate at the lowest effective temperature to minimize sintering and coking.[10]- Adjust pressure and reactant concentrations to disfavor side reactions that lead to coke formation.Sintering, Coking
Competitive Adsorption Add a Lewis base to the reaction mixture, which can compete with inhibitory intermediates for adsorption on the catalyst surface, preventing deactivation.[4]Poisoning
Can a deactivated catalyst be regenerated?

Answer:

Yes, regeneration is often possible, depending on the deactivation mechanism.

  • Coking: This is often reversible. The most common method is to burn off the carbon deposits in a controlled stream of air or oxygen (calcination).[2][12]

  • Poisoning: Regeneration can be difficult if the poison is strongly chemisorbed. Some poisons can be removed by chemical washing or treatment with specific reagents.[12] For example, catalysts poisoned by carbon monoxide may be regenerated by treatment with air.[12]

  • Sintering: This is generally considered irreversible as it is a physical change to the catalyst structure. Redispersion of the metal particles is challenging but can sometimes be achieved through high-temperature treatments with chlorine-containing compounds (oxychlorination).[12]

  • Leaching: This is irreversible as it involves the physical loss of the active material.

Which catalysts show good stability in quinoline reduction?

Answer:

Catalyst stability is a key area of research. While traditional catalysts like Pd/C can be effective, they are often susceptible to deactivation.[11] Several advanced catalysts have been developed with improved stability.

CatalystKey Stability FeaturesConversion/YieldConditionsRecyclability
25 wt% Ni₂P/SBA-15 Showed no significant deactivation after 72 hours of continuous operation.[10]>93% conversion340-360 °CHigh stability shown in continuous flow.[10]
Ru-W-S Exhibited only a slight reduction in activity after multiple cycles; resistant to leaching.[1][9]96% yieldNot specifiedStable for at least 6 cycles.[9]
Pd/CN (Nitrogen-doped Carbon) Highly stable with no loss of activity during recycling experiments.[13]86.6–97.8% yields50 °C, 20 bar H₂High
Al₂O₃–Pd–D/Ni (Hierarchical) Showed no loss in reactivity or selectivity over multiple trials.[11]Quantitative conversion100 °C, 6 bar H₂Highly reusable.[11]

Experimental Protocols

Protocol 1: General Procedure for Quinoline Hydrogenation

This protocol describes a typical batch reaction for the hydrogenation of quinoline.

  • Catalyst Preparation: Add the catalyst (e.g., 5 mol% Pd/C or other specified catalyst) to a high-pressure reactor vessel.

  • Reagent Addition: Add the solvent (e.g., ethanol, 10 mL) and the quinoline substrate (e.g., 0.5 mmol).

  • Reactor Sealing & Purging: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen (H₂) gas to ensure an inert atmosphere.

  • Pressurization: Pressurize the reactor to the desired H₂ pressure (e.g., 6-20 bar).[11][13]

  • Reaction: Heat the reactor to the target temperature (e.g., 50-100 °C) and stir vigorously for the specified time (e.g., 18 hours).[11][13]

  • Cooling & Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Sample Analysis: Filter the catalyst from the reaction mixture. Analyze the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product selectivity.

Protocol 2: Catalyst Regeneration via Calcination (for Coking)

This procedure is used to remove carbonaceous deposits from a spent catalyst.

  • Recovery: Recover the spent catalyst from the reaction mixture by filtration or centrifugation. Wash it with a suitable solvent (e.g., ethanol) to remove residual reactants and products, then dry it thoroughly in an oven (e.g., at 80-100 °C).

  • Setup: Place the dried, spent catalyst in a tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) while slowly ramping the temperature (e.g., 5 °C/min) to the target calcination temperature (typically 400-500 °C).

  • Oxidative Treatment: Once at the target temperature, switch the gas flow from inert to a diluted stream of air or oxygen (e.g., 5% O₂ in N₂). The temperature may need to be carefully controlled to prevent overheating (exotherms) which could cause sintering.

  • Hold Period: Hold at the target temperature for 2-4 hours to ensure complete combustion of the coke.

  • Cool Down: Switch the gas flow back to the inert gas and cool the furnace down to room temperature.

  • Post-Treatment: The regenerated catalyst may require a reduction step (e.g., treatment with H₂) before reuse, depending on the nature of the active metal.

Protocol 3: Testing for Catalyst Leaching

This protocol helps determine if the active metal is leaching from the support.

  • Run Reaction: Perform the standard quinoline hydrogenation reaction for a set period (e.g., 2-4 hours).

  • Hot Filtration: While the reaction is still at operating temperature, quickly and carefully filter the solid catalyst out of the reaction mixture. This step is crucial to distinguish between true homogeneous catalysis (from leached species) and catalysis by fine particles that may have passed through a filter upon cooling.

  • Continue Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions for several more hours.

  • Analyze Filtrate: Take samples from the filtrate at regular intervals and analyze them for any further conversion of quinoline.

  • Interpretation:

    • No further reaction: If the reaction stops after the catalyst is removed, it indicates that the catalysis is heterogeneous and significant leaching has not occurred.

    • Continued reaction: If the reaction continues, it suggests that active catalytic species have leached into the solution and are acting as a homogeneous catalyst.

  • Confirmation (Optional): Analyze the filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of the leached metal.[14]

References

Technical Support Center: Advanced Purification of Chiral Tetrahydroquinoline Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral tetrahydroquinoline amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chiral tetrahydroquinoline amines?

A1: The main strategies for obtaining enantiomerically pure tetrahydroquinoline amines include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

  • Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative-scale separation of enantiomers.[][4][5][6]

  • Asymmetric Synthesis: This approach aims to selectively produce the desired enantiomer from the start, minimizing the need for extensive purification of the final product.[7][8][9][10]

Q2: I'm having trouble separating the diastereomeric salts formed during classical resolution. What can I do?

A2: Difficulty in separating diastereomeric salts can arise from several factors. Here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical for successful crystallization. A systematic screening of different solvents and solvent mixtures can identify conditions where the solubility difference between the diastereomers is maximized.

  • Temperature Control: The temperature profile during crystallization (cooling rate) can significantly impact crystal purity and yield. Experiment with different cooling protocols.

  • Seeding: Introducing a small crystal of the desired pure diastereomer (seeding) can promote its selective crystallization.

  • Stirring Time: Allowing sufficient time for equilibration by stirring the solution before filtration can improve the efficiency of the separation. A stirring time of at least 30 minutes to 1.5 hours is often beneficial.[1]

Q3: My chiral HPLC separation shows poor resolution between the enantiomers. How can I improve it?

A3: Poor resolution in chiral HPLC can be addressed by optimizing several parameters:

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) is often necessary.[6] For primary amines, crown ether-based columns can be particularly effective.[4]

  • Mobile Phase Composition: Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives. For basic amines, the addition of a small amount of a basic modifier (like diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Mass transfer kinetics on complex chiral stationary phases can be slow. Reducing the flow rate often leads to better resolution.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it's a parameter worth investigating.

Q4: I am considering using Supercritical Fluid Chromatography (SFC) for my purification. What are the advantages and potential issues?

A4: SFC is an increasingly popular technique for chiral separations with several advantages:

  • Advantages: SFC is generally faster than HPLC, uses less organic solvent (making it a "greener" technology), and simplifies product recovery due to the volatility of the carbon dioxide primary mobile phase.[11][12] It often provides better or complementary selectivity to HPLC.[]

  • Potential Issues:

    • Solubility: Samples must be fully soluble in the mobile phase (CO2 and co-solvent, typically an alcohol) to avoid precipitation on the column.[11]

    • Peak Shape for Primary Amines: Primary amines can exhibit poor peak shape on some CSPs in SFC. This can often be overcome by using additives in the mobile phase, such as trifluoroacetic acid (TFA) and triethylamine (TEA).[5]

Troubleshooting Guides

Chiral HPLC Method Development for Tetrahydroquinoline Amines
ProblemPossible Cause(s)Suggested Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin, protein-based). - Perform a mobile phase screen with different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives.
Poor peak shape (tailing) - Secondary interactions between the basic amine and the silica support of the CSP. - Overloading of the column.- Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine). - Reduce the injection volume or sample concentration.
Low resolution - Sub-optimal flow rate. - Inappropriate mobile phase strength. - Non-ideal column temperature.- Optimize the flow rate; lower flow rates often improve resolution on chiral columns. - Adjust the ratio of organic modifier to find the optimal selectivity. - Evaluate the effect of column temperature on the separation.
Irreproducible retention times - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure the column is fully equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a guard column and ensure the mobile phase and samples are filtered.
Preparative SFC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor recovery of purified compound - Precipitation of the sample during injection or on the column. - Inefficient fraction collection.- Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[11] - Optimize collection parameters, including the collection window and make-up solvent flow.
Broad peaks at preparative scale - Column overloading. - Insufficient acidic additive for primary amines.- Perform a loading study to determine the maximum sample load for the desired purity. - For primary amines, adding an acid like TFA to the sample diluent can improve peak shape and loading capacity.[4]
Co-elution of impurities - Insufficient selectivity of the chosen CSP and mobile phase.- Re-optimize the separation at an analytical scale with different co-solvents, additives, or a different CSP.

Experimental Protocols

Protocol 1: Diastereomeric Salt Recrystallization
  • Salt Formation: Dissolve the racemic tetrahydroquinoline amine in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.[1]

  • Mixing and Precipitation: Slowly add the resolving agent solution to the amine solution with stirring. One diastereomeric salt should preferentially precipitate.

  • Crystallization: The mixture can be gently heated to ensure complete dissolution and then slowly cooled to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Stirring for at least 30-90 minutes before filtration can improve purity.[1]

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Analyze the enantiomeric excess (e.e.) of the product by chiral HPLC or SFC.

Protocol 2: Chiral SFC Screening for a Tetrahydroquinoline Amine
  • Sample Preparation: Prepare a stock solution of the racemic amine at approximately 1 mg/mL in methanol or a suitable solvent.

  • Column and Mobile Phase:

    • Columns: Use a screening set of analytical chiral columns (e.g., polysaccharide-based and cyclodextrin-based).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol. For primary amines, consider a co-solvent containing additives like 0.2% TFA and 0.2% TEA.[5]

  • Initial Screening Conditions:

    • Gradient: A typical screening gradient would be 5% to 50% co-solvent over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at a suitable wavelength.

  • Analysis: Evaluate the resulting chromatograms for any separation of the enantiomers. Promising conditions can be further optimized by running isocratic methods and adjusting the co-solvent percentage, additives, and temperature to maximize resolution.

Visualizations

G Workflow for Chiral Purification Method Selection racemic_thq Racemic Tetrahydroquinoline Amine method_selection Method Selection racemic_thq->method_selection diastereomeric_cryst Diastereomeric Salt Crystallization method_selection->diastereomeric_cryst Classical Approach chiral_chrom Chiral Chromatography (HPLC/SFC) method_selection->chiral_chrom Separation Approach asymmetric_syn Asymmetric Synthesis method_selection->asymmetric_syn Synthetic Approach pure_enantiomer Pure Enantiomer diastereomeric_cryst->pure_enantiomer troubleshooting Troubleshooting diastereomeric_cryst->troubleshooting chiral_chrom->pure_enantiomer chiral_chrom->troubleshooting asymmetric_syn->pure_enantiomer asymmetric_syn->troubleshooting solvent_screen Solvent/Temperature Screening troubleshooting->solvent_screen For Crystallization csp_screen CSP/Mobile Phase Screening troubleshooting->csp_screen For Chromatography catalyst_screen Catalyst/Condition Screening troubleshooting->catalyst_screen For Synthesis

Caption: Workflow for selecting a chiral purification method.

G Troubleshooting Chiral HPLC/SFC Separations start Poor Separation Observed check_column Is the CSP appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_columns Screen different CSPs check_column->screen_columns No check_conditions Are flow rate and temperature optimized? check_mobile_phase->check_conditions Yes optimize_mp Adjust modifier/additives check_mobile_phase->optimize_mp No optimize_conditions Vary flow rate and temperature check_conditions->optimize_conditions No good_separation Good Separation check_conditions->good_separation Yes screen_columns->check_mobile_phase optimize_mp->check_conditions optimize_conditions->good_separation

Caption: Logical steps for troubleshooting chiral separations.

References

Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Troubleshooting Guide

Question: We are experiencing low yields in the catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline. What are the potential causes and solutions?

Answer:

Low yields during the catalytic hydrogenation of quinoline can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes and Solutions:

  • Catalyst Activity: The choice and preparation of the catalyst are critical. A self-made Palladium (Pd) catalyst has been shown to be effective, enabling a continuous hydrogenation and isomerization process at lower temperatures, which can significantly improve yields by reducing material loss and energy consumption.[1]

  • Reaction Temperature and Pressure: The temperature for catalytic hydrogenation should be carefully controlled, typically between 20°C and 110°C, with an optimal range of 60°C to 70°C.[1] The hydrogen pressure is also a key parameter, with a preferred range of 8 to 12 atmospheres.[1] Deviations from these ranges can lead to incomplete reactions or the formation of byproducts.

  • Isomerization Conditions: Following hydrogenation, an isomerization step is often required. This is typically carried out at a higher temperature, between 140°C and 300°C (preferably 160°C to 170°C), for 1 to 4 hours (preferably 2 hours).[1] Inadequate isomerization can result in a mixture of products and lower the yield of the desired 5,6,7,8-tetrahydroquinoline.

  • Substrate Purity: The purity of the starting quinoline is important. Impurities can poison the catalyst and lead to lower yields. Ensure the starting material is of high purity before commencing the reaction.

Question: Our synthesis is resulting in a racemic mixture or low enantiomeric excess of this compound. How can we improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is a common challenge in the synthesis of chiral amines. Several strategies can be employed to favor the formation of the desired (R)-enantiomer.

Solutions for Improving Enantioselectivity:

  • Chiral Catalysts: The use of chiral catalysts is a primary method for asymmetric synthesis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation, although with modest enantiomeric excess in some cases.[2] Biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model has been shown to provide chiral 2-functionalized tetrahydroquinolines with up to 99% ee.[3]

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of intermediates. For instance, (S)-5,6,7,8-tetrahydroquinoline-8-ol can be separated from (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, which can then be converted to the desired (R)-amine.[2]

  • Chiral Auxiliaries: While not explicitly detailed in the provided context for this specific molecule, the use of chiral auxiliaries is a general strategy in asymmetric synthesis to direct the stereochemical outcome of a reaction.

Question: We are facing difficulties in the purification of 5,6,7,8-Tetrahydroquinolin-8-amine at a larger scale. What are some effective purification methods?

Answer:

Purification on a larger scale requires robust methods that are both efficient and scalable.

Recommended Purification Techniques:

  • Crystallization: An improved preparative method for a similar compound, (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, highlights robust purification by crystallization, which can provide high purity material.[4][5] This is often a preferred method for large-scale production due to its cost-effectiveness and scalability.

  • Chromatography: While chromatography on silica gel is a common laboratory-scale technique, it can be adapted for larger scales.[2] However, it may be less economical for industrial production compared to crystallization.

  • Distillation: For intermediates or the final product if it is a liquid, vacuum distillation can be an effective purification method. For example, 5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation.[1]

Frequently Asked Questions (FAQs)

What are the common synthetic routes for producing 5,6,7,8-Tetrahydroquinolin-8-amine?

Several synthetic routes have been reported, often starting from quinoline or a substituted quinoline. A common approach involves the catalytic hydrogenation of quinoline to form 5,6,7,8-tetrahydroquinoline, followed by functionalization at the 8-position.[1][6] One specific method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction to yield the amine.[7] Another route involves the preparation of 8-hydroxy-5,6,7,8-tetrahydroquinoline, which is then converted to the 8-amino derivative.[8]

What are the key safety precautions to consider during the scale-up of this synthesis?

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring appropriately rated equipment and adherence to safety protocols for handling pressurized gases.

  • Reagents: Some reagents used in the synthesis can be hazardous. For example, trifluoroacetic acid is corrosive and an inhalation hazard.[4][5] Thionyl chloride is also a hazardous reagent that should be handled with care.[8] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of potentially exothermic reactions and ensure adequate cooling capacity is available, especially during scale-up.

How can we monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of intermediates and the final product.[2]

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps

StepStarting MaterialProductYield (%)Reference
Catalytic Hydrogenation & IsomerizationQuinoline5,6,7,8-Tetrahydroquinoline78.2[1]
Oxime Formation3-Methyl-6,7-dihydro-5H-quinolin-8-one3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline~91[8]
Enzymatic ResolutionRacemic 5,6,7,8-tetrahydroquinoline-8-ol(S)-5,6,7,8-tetrahydroquinoline-8-ol88[2]
Azide Reduction(R)-8-triazo-5,6,7,8-tetrahydroquinolineThis compound (as ligand)-[2]
Biomimetic Asymmetric Reduction2-Functionalized QuinolinesChiral 2-Functionalized Tetrahydroquinolines84-95[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline via Catalytic Hydrogenation and Isomerization [1]

  • Catalyst Preparation: A Palladium-carbon catalyst (5 wt% Pd) is added to an aqueous hydrochloride solution. The mixture is stirred and heated to 10-50°C. An equivalent amount of bicarbonate solution is added, and the mixture is stirred for 1-4 hours. The solid is filtered, washed, and dried to obtain the PD catalyst.

  • Hydrogenation: In a closed reaction vessel, quinoline and the PD catalyst (mass ratio of 1:0.02-0.05) are combined. Hydrogen gas is introduced until the pressure reaches 8-12 atmospheres. The mixture is stirred at 60-70°C until the hydrogen pressure no longer drops.

  • Isomerization: The hydrogen pressure is released to 2 atmospheres. The temperature is then raised to 160-170°C and the reaction is stirred for 2 hours.

  • Work-up and Purification: After the reaction, the mixture is cooled and filtered. The filtrate is subjected to vacuum distillation to obtain 5,6,7,8-tetrahydroquinoline.

Protocol 2: Synthesis of this compound (Illustrative Path via Resolution) [2]

  • Enzymatic Acetylation: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is treated with a lipase and an acetyl donor. The reaction selectively acetylates the (R)-enantiomer.

  • Separation: The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel chromatography.

  • Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed using a base such as potassium carbonate in methanol to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Conversion to Amine: The (R)-alcohol is then converted to the corresponding amine. This can be achieved through a variety of methods, such as conversion to a leaving group (e.g., mesylate or tosylate) followed by displacement with an amino group source (e.g., ammonia or an azide followed by reduction). A specific route involves conversion to an azide followed by hydrogenation over Pd-C.

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_purification Purification cluster_final Final Product Quinoline Quinoline Hydrogenation Catalytic Hydrogenation (Pd Catalyst, H2, 60-70°C, 8-12 atm) Quinoline->Hydrogenation Isomerization Isomerization (160-170°C) Hydrogenation->Isomerization Functionalization Functionalization at C8 (e.g., Nitrosation/Reduction) Isomerization->Functionalization Asymmetric_Step Enantioselective Step (Chiral Catalyst or Resolution) Functionalization->Asymmetric_Step Purification Purification (Crystallization or Chromatography) Asymmetric_Step->Purification Final_Product (R)-5,6,7,8-Tetrahydro- quinolin-8-amine Purification->Final_Product

Caption: A generalized workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst or Prepare Fresh Batch Check_Catalyst->Optimize_Catalyst Adjust_Params Adjust Parameters to Optimal Range Check_Conditions->Adjust_Params Purify_SM Purify Starting Material Check_Purity->Purify_SM

Caption: A troubleshooting decision tree for addressing low reaction yields.

Enantioselectivity_Factors High_EE High Enantiomeric Excess (ee) of (R)-Amine Chiral_Catalyst Chiral Catalyst/ Ligand System High_EE->Chiral_Catalyst influences Enzymatic_Resolution Enzymatic Resolution of Intermediates High_EE->Enzymatic_Resolution achieved by Reaction_Temp Reaction Temperature High_EE->Reaction_Temp affected by Solvent Solvent System High_EE->Solvent affected by Chiral_Catalyst->High_EE Enzymatic_Resolution->High_EE Reaction_Temp->High_EE Solvent->High_EE

Caption: Key factors influencing the enantioselectivity of the synthesis.

References

Influence of solvent on enantioselectivity in asymmetric hydrogenation of quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the asymmetric hydrogenation of quinolines. The information herein is designed to address common experimental challenges and provide a deeper understanding of the factors influencing enantioselectivity, with a particular focus on the role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the asymmetric hydrogenation of quinolines?

A1: The solvent plays a multifaceted and critical role in the asymmetric hydrogenation of quinolines. It can influence the reaction by:

  • Solubilizing the substrate, catalyst, and additives.

  • Stabilizing the catalyst and intermediates.

  • Influencing the equilibrium of the reaction.

  • Participating in the reaction mechanism, for example, through hydrogen bonding or other non-covalent interactions.

  • Affecting the aggregation state of the catalyst.

The choice of solvent can significantly impact the conversion, enantioselectivity, and even the reaction rate.[1][2][3]

Q2: How does solvent polarity affect enantioselectivity?

A2: The effect of solvent polarity on enantioselectivity is not always straightforward and can be highly dependent on the specific catalyst system and substrate. In some cases, polar protic solvents like methanol or ethanol have been shown to be effective.[4] However, in other systems, aprotic solvents such as THF or dioxane have provided the best results.[1][2][3] It is believed that the solvent's polarity can influence the conformation of the catalyst-substrate complex and the stability of the transition states leading to the major and minor enantiomers.

Q3: Can the reaction be performed under solvent-free conditions?

A3: Yes, highly enantioselective hydrogenation of quinolines has been successfully achieved under solvent-free or highly concentrated conditions.[5][6] This approach is not only more environmentally friendly but can also lead to higher reactivity and excellent enantioselectivity at very low catalyst loadings.[5][6]

Q4: What are "non-conventional" solvents, and what are their advantages in this reaction?

A4: Non-conventional solvents such as ionic liquids (ILs) and oligo(ethylene glycol)s (OEGs) have been explored for the asymmetric hydrogenation of quinolines.[7] These solvents can offer unique advantages, including:

  • Enhanced catalyst stability and recyclability. [7]

  • Unique reactivity and selectivity patterns. [7]

  • Potential for biphasic catalysis, simplifying product separation. [2][7]

For instance, in some systems using OEGs, the catalyst's reactivity can be switched "ON" or "OFF" by the addition of a small amount of a co-solvent like methanol.[7][8] This is attributed to host-guest interactions between the OEG and the quinolinium salt.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Enantioselectivity (ee) 1. Suboptimal Solvent: The solvent may not be ideal for the specific catalyst-substrate combination. 2. Incorrect Base: The choice and amount of base can significantly influence enantioselectivity.[1] 3. Presence of Water: In some systems, water can have a significant and sometimes unpredictable effect on enantioselectivity.[9] 4. Inappropriate Activating Reagent: For activated quinolines, the choice of activator (e.g., chloroformate) is crucial.[1]1. Solvent Screening: Perform a systematic screen of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, MeOH, i-PrOH, Toluene).[1][2][3] 2. Base Optimization: If a base is required, screen different inorganic (e.g., Li₂CO₃) and organic bases.[1][9] 3. Control Water Content: If water is suspected to be an issue, consider using rigorously dried solvents and reagents or adding a specific amount of water to see its effect. The addition of molecular sieves has been shown to sometimes decrease conversion and even reverse the product configuration.[9] 4. Activator Screening: Test different activating reagents if applicable to your reaction.
Low Conversion/Yield 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions. The nitrogen atom of the quinoline itself can act as a poison.[9] 2. Insufficient Hydrogen Pressure or Temperature: The reaction may require more forcing conditions. 3. Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent. 4. Inhibition by Byproducts: Acidic byproducts (e.g., HCl) can inhibit the reaction.[9]1. Use of Activating Reagents: Employing activating reagents like chloroformates can prevent catalyst poisoning by bonding to the nitrogen atom.[9] 2. Optimize Reaction Conditions: Systematically vary the hydrogen pressure and temperature.[10] 3. Change Solvent: Choose a solvent in which all components are fully soluble. 4. Add a Base: The addition of a base, such as Li₂CO₃, can neutralize inhibitory acidic byproducts.[9]
Inconsistent Results 1. Variable Solvent Quality: Trace impurities (e.g., water, peroxides) in the solvent can affect the reaction. 2. Atmosphere Control: The presence of oxygen can be detrimental to many hydrogenation catalysts.1. Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents. 2. Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Quinolines with an Ir-Complex in THF

This protocol is a representative example based on common practices in the literature.[1][2]

  • Catalyst Preparation: In a glovebox, add [{Ir(COD)Cl}]₂ and the chiral ligand to a Schlenk tube. Add degassed THF and stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the quinoline substrate and any additives (e.g., I₂) in degassed THF.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 50-70 atm).

  • Reaction Monitoring: Stir the reaction at the desired temperature for the specified time. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Procedure for Asymmetric Transfer Hydrogenation in an Aqueous Medium

This protocol is adapted from methodologies employing transfer hydrogenation in water.[11]

  • Reaction Setup: In a reaction tube equipped with a magnetic stir bar, add the Rh-catalyst, the quinoline substrate, and a hydrogen donor (e.g., sodium formate, HCOONa).

  • Aqueous Medium: Add an aqueous buffer solution (e.g., HOAc/NaOAc buffer, pH 5) to the reaction tube.

  • Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., 40°C) for the specified time.

  • Work-up: Cool the reaction mixture to room temperature and basify with an aqueous KOH solution.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over MgSO₄.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Data Presentation

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of 2-Methylquinoline

EntrySolventConversion (%)ee (%)
1Dioxane>9990
2THF>9989
3EtOAc>9988
4i-PrOH8580
5CH₂Cl₂6575
6MeOH50-51 (S)
7Toluene4823

Conditions: [Ir(COD)Cl]₂/(R)-MeOBiPhep catalyst, with TfOH as an additive. Data adapted from the literature to show representative trends.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (Ir-complex + Ligand in THF) autoclave Combine in Autoclave catalyst_prep->autoclave Transfer substrate_prep Substrate Preparation (Quinoline in THF) substrate_prep->autoclave Transfer hydrogenation Hydrogenation (H2 pressure, Temp) autoclave->hydrogenation workup Work-up & Purification hydrogenation->workup analysis Chiral HPLC Analysis (Determine ee) workup->analysis

Caption: Experimental workflow for asymmetric hydrogenation of quinolines.

solvent_influence solvent Solvent Choice catalyst Catalyst-Substrate Complex solvent->catalyst Influences Conformation transition_state Transition State Stabilization solvent->transition_state Differential Stabilization solubility Solubility solvent->solubility catalyst->transition_state enantioselectivity Enantioselectivity (ee%) transition_state->enantioselectivity rate Reaction Rate solubility->rate

Caption: Influence of solvent on key reaction parameters.

References

Preventing over-reduction of quinolines to decahydroquinoline byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective reduction of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of tetrahydroquinolines while minimizing the formation of decahydroquinoline byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My quinoline reduction is producing a significant amount of decahydroquinoline. What are the most likely causes?

A1: Over-reduction to decahydroquinoline is a common issue and typically stems from several factors related to your reaction conditions and catalyst choice. The primary causes include:

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures can promote the saturation of both the heterocyclic and carbocyclic rings of the quinoline core.

  • Highly Active Catalyst: Certain catalysts, particularly those based on rhodium, ruthenium, or nickel phosphide under specific conditions, are highly active and can lead to exhaustive hydrogenation.[1][2]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial reduction to tetrahydroquinoline can lead to further reduction of the benzene ring.

  • Catalyst Loading: High catalyst loading can increase the rate of over-reduction.

Q2: How can I improve the selectivity for tetrahydroquinoline over decahydroquinoline?

A2: To enhance selectivity, consider the following adjustments to your experimental setup:

  • Catalyst Selection: Opt for catalysts known for their high selectivity in quinoline reduction. Supported gold (Au)[3][4] and copper (Cu) catalysts have demonstrated excellent chemoselectivity under mild conditions.[5][6][7] Atomically dispersed palladium (Pd) catalysts on supports like titanium carbide have also shown outstanding selectivity.[8]

  • Milder Reaction Conditions: Reduce the hydrogen pressure and reaction temperature. Many selective reductions can be achieved at or near room temperature and with lower hydrogen pressures.[3][4][7]

  • Alternative Hydrogen Sources: Instead of high-pressure hydrogen gas, consider transfer hydrogenation using sources like formic acid, silanes, or ammonia borane.[5][6][7] These reagents can offer better control over the reduction process.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Q3: What role does the solvent play in controlling the selectivity of quinoline reduction?

A3: The choice of solvent can influence catalyst activity and selectivity. While a range of solvents can be used, polar solvents can sometimes play a role in modulating the catalytic activity. For instance, in some systems, the presence of water can promote the desired hydrogenation pathway. It is advisable to screen a few different solvents to find the optimal one for your specific substrate and catalyst system.

Q4: Are there specific catalysts you recommend for functionalized quinolines?

A4: For quinolines bearing sensitive functional groups (e.g., halogens, ketones, esters), a highly chemoselective catalyst is crucial. Supported gold nanoparticles on TiO2 have been shown to be effective as they can selectively hydrogenate the N-heterocyclic ring while leaving other reducible groups intact.[3][4] Copper-based catalytic systems have also demonstrated good functional group tolerance.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the selective reduction of quinolines, providing a comparative overview of different catalytic systems and their performance.

Table 1: Comparison of Catalytic Systems for Selective Quinoline Hydrogenation

CatalystSupport/LigandReductantTemp (°C)Pressure (H₂)Time (h)Conversion (%)Selectivity to Tetrahydroquinoline (%)Reference
Pd SA+NCTiCH₂1002 MPa2.5>99>99[8]
AuTiO₂H₂252 MPa2498>99[3][4]
Cu(OAc)₂-PhSiH₃80-1295>99[5][6]
Pd/CNN-doped CH₂5020 bar6>9587-98[9]
Ni₂PSBA-15H₂340-->93Lower (favors Decahydroquinoline)[2]

Table 2: Influence of Reaction Conditions on Quinoline Hydrogenation over Pd SA+NC/TiC Catalyst [8]

ParameterCondition 1Condition 2Condition 3
H₂ Pressure 2 MPa3 MPa4 MPa
TOF (h⁻¹) 463772-
Selectivity (py-THQ) >99%>99%Significant Decrease

Experimental Protocols

Protocol 1: Selective Hydrogenation of Quinoline using a Supported Gold Catalyst [3][4]

  • Catalyst Preparation: Synthesize Au/TiO₂ catalysts via a deposition-precipitation method or acquire a commercially available catalyst.

  • Reaction Setup: In a high-pressure autoclave, add the quinoline substrate, the Au/TiO₂ catalyst (typically 1-5 mol% Au), and a suitable solvent (e.g., toluene).

  • Reaction Conditions: Seal the autoclave, purge with H₂ several times, and then pressurize with H₂ to the desired pressure (e.g., 2 MPa).

  • Execution: Stir the reaction mixture at the desired temperature (e.g., 25-100 °C) for the specified time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the H₂ pressure. Filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Hydrosilylation of Quinoline [5][6]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the quinoline substrate, a copper salt catalyst (e.g., Cu(OAc)₂, 5 mol%), and a suitable solvent (e.g., THF).

  • Reagent Addition: Add the silane reducing agent (e.g., PhSiH₃, 2-3 equivalents) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in preventing the over-reduction of quinolines.

G cluster_0 Experimental Workflow for Selective Quinoline Reduction start Start: Quinoline Substrate setup Reaction Setup: - Catalyst - Solvent - Inert Atmosphere (if needed) start->setup reagents Add Reducing Agent: - H₂ Gas - Silane - Formic Acid, etc. setup->reagents conditions Set Reaction Conditions: - Temperature - Pressure (if H₂) reagents->conditions monitor Monitor Reaction Progress (TLC, GC, LC-MS) conditions->monitor workup Reaction Quench & Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Desired Product: Tetrahydroquinoline purify->product

Caption: A generalized experimental workflow for the selective reduction of quinolines.

G cluster_1 Troubleshooting Over-Reduction of Quinolines problem Problem: High Yield of Decahydroquinoline cause1 Possible Cause: Harsh Conditions (High T, High P) problem->cause1 cause2 Possible Cause: Highly Active Catalyst problem->cause2 cause3 Possible Cause: Prolonged Reaction Time problem->cause3 solution1 Solution: - Reduce Temperature - Lower H₂ Pressure cause1->solution1 solution2 Solution: - Switch to a more  selective catalyst  (e.g., Au, Cu) - Use transfer hydrogenation cause2->solution2 solution3 Solution: - Monitor reaction closely - Stop reaction upon  starting material consumption cause3->solution3

Caption: A troubleshooting guide for addressing the over-reduction of quinolines.

References

Technical Support Center: Lipase-Catalyzed Kinetic Resolution of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed kinetic resolution of tetrahydroquinolines to improve optical purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enzyme Selection and Activity

Question: Which lipase should I choose for the kinetic resolution of my tetrahydroquinoline derivative?

Answer: The choice of lipase is critical and substrate-dependent. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (lipase PS-D) are commonly used and have shown high enantioselectivity for different tetrahydroquinoline derivatives.[1][2] It is recommended to screen a panel of lipases to find the one with the highest activity and enantioselectivity for your specific substrate.

Question: My lipase is showing low or no activity. What are the possible causes and solutions?

Answer: Low lipase activity can be due to several factors:

  • Enzyme Denaturation: Improper storage or exposure to extreme pH or temperature can denature the enzyme.[3] Ensure the lipase is stored according to the manufacturer's instructions.

  • Inhibitors: The presence of certain metal ions or other compounds in your reaction mixture could be inhibiting the enzyme. Purify your substrate and ensure all reagents are of high purity.

  • Solvent Incompatibility: Lipases exhibit different activities in various organic solvents.[2] If activity is low, consider screening different solvents. For instance, diisopropyl ether (DIPE) has been shown to be effective for the hydrolysis of tetrahydroisoquinoline-1-acetic acid esters catalyzed by Burkholderia cepacia lipase.[2]

  • Insufficient Water Content (for hydrolysis): In hydrolysis reactions, the amount of water can significantly affect enzyme activity.[2] Optimize the water content in your reaction medium.

Question: How can I improve the enantioselectivity (E-value) of my reaction?

Answer: To improve the enantioselectivity, you can try the following:

  • Enzyme Screening: As mentioned, different lipases will have different selectivities for your substrate.

  • Solvent Optimization: The nature of the organic solvent can have a major impact on enantioselectivity.[2] A systematic screening of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature can sometimes significantly improve enantioselectivity, although it may also decrease the reaction rate.[4] For the kinetic resolution of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate, lowering the temperature to 3°C improved the enantioselectivity.[4]

  • Acyl Donor Selection: In acylation reactions, the choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can influence the E-value.[1]

Reaction Conditions and Optimization

Question: My reaction is very slow. How can I increase the reaction rate?

Answer: A slow reaction rate can be addressed by:

  • Increasing Temperature: Higher temperatures generally increase reaction rates, but be cautious as it may negatively affect enantioselectivity and enzyme stability.[3]

  • Increasing Enzyme Loading: Increasing the concentration of the lipase can lead to a faster reaction.[2] However, this also increases the cost.

  • Optimizing Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.[3] Determine the optimal substrate concentration for your system.

  • Choice of Solvent: The solvent can affect the solubility of the substrate and the activity of the enzyme.[2]

Question: I am observing racemization of my product or starting material. How can I prevent this?

Answer: Racemization can be a significant issue, especially for tetrahydroquinolines.[4] To minimize racemization:

  • Lower the Temperature: As with improving enantioselectivity, lower temperatures can help to reduce the rate of spontaneous racemization.[4]

  • Control the pH: For reactions in aqueous media or biphasic systems, maintaining an optimal pH is crucial.

  • In-situ Product Removal: If the product is prone to racemization, consider strategies for its removal from the reaction mixture as it is formed.

  • Avoid Harsh Work-up Conditions: Purification steps, such as column chromatography on silica gel or treatment with strong acids, can sometimes induce racemization.[4]

Question: What is the optimal water content for a lipase-catalyzed hydrolysis in an organic solvent?

Answer: The optimal water content is a balance between providing enough water for the hydrolysis reaction and avoiding an excess that can lead to enzyme aggregation and reduced activity.[2] This needs to be determined empirically for each specific system. For the hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, 2 equivalents of added water in DIPE were found to be optimal.[2]

Analysis and Characterization

Question: How do I determine the enantiomeric excess (ee) of my product?

Answer: The most common method for determining the enantiomeric excess of chiral tetrahydroquinolines is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] You will need a chiral stationary phase column that can separate the two enantiomers. The ee is calculated from the peak areas of the two enantiomers. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Question: I don't have a pure enantiomer standard for HPLC analysis. Can I still determine the ee?

Answer: While challenging, it is possible. One approach is to use a circular dichroism (CD) detector in series with a UV detector.[6] The ratio of the CD and UV responses can be used to determine the ee without a pure standard. Another method involves preparing a racemic sample to identify the retention times of both enantiomers.

Data Presentation

Table 1: Lipase Screening for Kinetic Resolution of Tetrahydroquinoline Derivatives

Lipase SourceSubstrateReaction TypeSolventTemp (°C)Enantioselectivity (E)Reference
Candida antarctica lipase A (CALA)1-methyl-6,7-dimethoxy-1,2,3,4-THIQN-acylationToluene40>200[1]
Candida antarctica lipase B (CALB)N-Boc-THβC derivativesO-acylationToluene60>200[1]
Burkholderia cepacia lipase (PS-D)Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetateHydrolysisDIPERT>200[2]
Candida antarctica lipase B (CALB)Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateHydrolysisDIPE3High[4]

Table 2: Effect of Temperature on Enantioselectivity

SubstrateLipaseSolventTemperature (°C)Conversion (%)ee (%) of remaining esterReference
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateCALBDIPE256288[4]
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateCALBDIPE350>92[4]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed N-acylation of a Tetrahydroquinoline

  • Preparation: To a solution of the racemic tetrahydroquinoline (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add the acyl donor (e.g., 3-methoxyphenyl allyl carbonate, 1.2 mmol).

  • Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase A, 50 mg).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted amine can be separated by column chromatography on silica gel to afford the optically enriched products.

Protocol 2: General Procedure for Lipase-Catalyzed Hydrolysis of a Tetrahydroquinoline Ester

  • Preparation: Dissolve the racemic tetrahydroquinoline ester (1.0 mmol) in a suitable organic solvent (e.g., diisopropyl ether, 10 mL).

  • Addition of Water: Add the optimized amount of water (e.g., 2.0 mmol).

  • Enzyme Addition: Add the selected lipase (e.g., Burkholderia cepacia lipase, 25 mg/mL).

  • Reaction: Stir the suspension at the desired temperature (e.g., room temperature or 3°C) and monitor the conversion by chiral HPLC.

  • Termination and Work-up: After reaching approximately 50% conversion, filter off the enzyme. Separate the aqueous and organic layers. The unreacted ester can be recovered from the organic phase, and the resulting acid can be isolated from the aqueous phase after acidification.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_workup Work-up & Separation racemic_thq Racemic Tetrahydroquinoline reaction_vessel Reaction at Optimized Temperature racemic_thq->reaction_vessel lipase Lipase lipase->reaction_vessel solvent Organic Solvent solvent->reaction_vessel acyl_donor Acyl Donor (for acylation) acyl_donor->reaction_vessel water Water (for hydrolysis) water->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC/GC) reaction_vessel->monitoring monitoring->reaction_vessel < 50% conversion filtration Enzyme Filtration monitoring->filtration ~50% conversion separation Separation of Enantiomers filtration->separation product_s (S)-Enantiomer separation->product_s product_r (R)-Enantiomer separation->product_r

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

troubleshooting_logic cluster_low_ee Low Enantioselectivity (ee) cluster_slow_rate Slow Reaction Rate cluster_racemization Racemization Observed start Problem Encountered low_ee Low ee start->low_ee slow_rate Slow Rate start->slow_rate racemization Racemization start->racemization screen_lipase Screen Different Lipases low_ee->screen_lipase opt_solvent Optimize Solvent low_ee->opt_solvent lower_temp Lower Temperature low_ee->lower_temp change_acyl Change Acyl Donor low_ee->change_acyl inc_temp Increase Temperature (caution: may lower ee) slow_rate->inc_temp inc_enzyme Increase Enzyme Loading slow_rate->inc_enzyme opt_conc Optimize Substrate Conc. slow_rate->opt_conc lower_temp_rac Lower Temperature racemization->lower_temp_rac control_ph Control pH racemization->control_ph mild_workup Use Mild Work-up racemization->mild_workup

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Strategies for Managing Impurities in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you effectively manage impurities during multi-step organic synthesis.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to common problems.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, but it can present challenges.[1]

Problem Possible Cause Solution
No crystals form upon cooling. The solution may be supersaturated, or too much solvent was used.[2]- Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[3] - Reduce solvent volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
The compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the compound is significantly impure.[2]- Re-dissolve and cool slowly: Warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Change solvent system: Select a solvent with a lower boiling point.
Crystals are colored despite the pure compound being colorless. Colored impurities are present.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4] Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb the desired compound.[5]
Low recovery of the purified compound. Too much solvent was used, the crystals were filtered while the solution was still warm, or the compound is significantly soluble in the cold solvent.[5]- Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure complete cooling: Allow the solution to cool completely in an ice bath before filtration to maximize crystal formation. - Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[4]
Troubleshooting Flash Column Chromatography

Flash column chromatography is a primary method for purifying reaction mixtures. Here are solutions to common issues.

Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate solvent system, column overloading, or uneven packing.- Optimize solvent system: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf difference of at least 0.2). - Reduce sample load: Do not exceed 10% of the silica gel weight for the sample load. - Improve packing: Ensure the silica gel is packed uniformly without any cracks or channels.[6]
Compound is stuck on the column. The compound is too polar for the chosen eluent or it is unstable on silica gel.[7]- Increase solvent polarity: Gradually increase the polarity of the eluent to wash the compound off the column. - Use a different stationary phase: Consider using alumina or a reverse-phase silica gel if the compound is unstable on standard silica gel.[7]
Cracking of the silica gel bed. The solvent polarity was changed too quickly, or the column ran dry.[8]- Use a solvent gradient: Change the solvent polarity gradually to avoid generating heat that can crack the silica bed. - Maintain solvent level: Always keep the top of the silica gel covered with solvent.[9]
Streaking or tailing of bands. The compound is not fully soluble in the mobile phase, or the sample is interacting too strongly with the stationary phase.- Change the mobile phase: Add a small amount of a more polar solvent to the eluent to improve solubility and reduce tailing. - Add a modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.
Troubleshooting Liquid-Liquid Extraction

Liquid-liquid extraction is essential for work-up procedures to separate compounds based on their differential solubility in two immiscible liquids.

Problem Possible Cause Solution
Formation of an emulsion. Vigorous shaking of the separatory funnel, or the presence of surfactant-like impurities.[10]- Gentle mixing: Invert the separatory funnel gently instead of shaking it vigorously.[10] - Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to disrupt the emulsion.[10] Centrifugation can also be effective.[10]
Difficulty in identifying the aqueous and organic layers. The densities of the two layers are similar, or the solution is darkly colored.- Add a drop of water: Add a few drops of water to the separatory funnel and observe which layer it joins; this is the aqueous layer.[11] - Check solvent densities: Refer to a table of solvent densities to determine which layer should be on top. - Use a light source: Shining a light through the funnel can help visualize the interface in dark solutions.[11]
Poor recovery of the desired compound. The compound has significant solubility in both phases, or an insufficient number of extractions were performed.- Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume. - Adjust pH: For acidic or basic compounds, adjust the pH of the aqueous layer to suppress ionization and increase partitioning into the organic layer.
Losing product during work-up. The product may be soluble in the aqueous layer or volatile.[12]- Check the aqueous layer: Before discarding the aqueous layer, test a small sample to ensure it does not contain your product.[12] - Check the rotovap trap: If your product is volatile, it may have been collected in the solvent trap of the rotary evaporator.[12]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurity management in organic synthesis.

General Questions
  • Q1: What are the common sources of impurities in multi-step organic synthesis? Impurities can originate from various sources, including unreacted starting materials, byproducts of the reaction, side reactions, reagents, catalysts, and solvents.[13][14] Degradation of the product during the reaction or work-up can also introduce impurities.[14]

  • Q2: How do impurities affect the outcome of a reaction? Impurities can have a significant impact on a reaction's outcome. They can decrease the percentage yield by reacting with the starting materials or interfering with the catalytic cycle.[15] They can also affect the reaction rate and selectivity, leading to the formation of unexpected side products.[15]

  • Q3: How do I choose the most appropriate purification technique? The choice of purification method depends on the physical and chemical properties of your compound and the impurities.[16]

    • Crystallization is ideal for purifying solid compounds.[17]

    • Distillation is suitable for purifying volatile liquids with different boiling points.[17]

    • Column chromatography is a versatile technique for separating complex mixtures of solids or liquids.[1]

    • Liquid-liquid extraction is used to separate compounds based on their solubility in two immiscible solvents.[18]

Analytical Techniques for Impurity Identification
  • Q4: How can I identify an unknown impurity observed in my NMR spectrum? Identifying unknown impurities often requires a combination of analytical techniques.[19]

    • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity.[20]

    • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): Helps to elucidate the structure of the impurity by showing correlations between different atoms in the molecule.[20]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the impurity from the main compound and provides its mass spectrum.[21]

  • Q5: What should I do if I see unexpected spots on my TLC plate after a reaction? Unexpected spots on a TLC plate indicate the presence of impurities or side products.

    • Isolate the spot: If the spot is present in a significant amount, you can try to isolate it using preparative TLC or column chromatography for further analysis.

    • Analyze the reaction conditions: Consider if any of the reagents or conditions used could have led to the formation of side products. Factors to consider include reaction temperature, time, and the purity of the starting materials.[22]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to impurity management.

Protocol for a Standard Reaction Quench

A proper quench is crucial to stop the reaction and minimize the formation of impurities.[23]

  • Cool the reaction mixture: Before quenching, cool the reaction mixture to the recommended temperature, often 0 °C, using an ice-water bath. This helps to control any exothermic processes that may occur during the quench.[23]

  • Choose the appropriate quenching agent: The choice of quenching agent depends on the reagents used in the reaction. For example, water or aqueous solutions of mild acids or bases are commonly used. For highly reactive reagents like organometallics or hydrides, a less reactive quenching agent like isopropanol or ethanol should be added first, followed by the cautious addition of water.[24]

  • Slow and controlled addition: Add the quenching agent slowly and dropwise to the reaction mixture with vigorous stirring. Monitor the reaction for any signs of an exothermic reaction or gas evolution.[23]

  • Ensure the reaction is fully quenched: After the initial quench, allow the mixture to warm to room temperature and stir for a few minutes to ensure the reaction is completely stopped.

  • Proceed with work-up: Once the reaction is quenched, you can proceed with the standard work-up procedure, such as liquid-liquid extraction.[25]

Protocol for Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used to isolate and purify a target compound from a mixture.[26]

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target compound from impurities.[27]

    • Optimize the mobile phase composition, column type, and flow rate.

    • Determine the retention time of the target compound.[28]

  • Scale-Up to Preparative Scale:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.[27]

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method. A general rule is to scale the flow rate proportionally to the cross-sectional area of the column.[27]

  • Sample Preparation:

    • Dissolve the crude sample in the mobile phase or a solvent that is compatible with the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter that could clog the column.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using a UV detector.

    • Collect the fraction containing the pure target compound based on its retention time.[28]

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.[28]

Section 4: Data Presentation

Table 1: Impact of Impurity Level on Reaction Yield

The following table provides hypothetical data illustrating how the concentration of a common impurity (unreacted starting material) can affect the yield of a Suzuki coupling reaction.

Impurity Level (mol%) Observed Reaction Yield (%)
095
192
288
575
1055

Data is illustrative and will vary depending on the specific reaction. Research has shown that higher levels of impurities generally lead to lower reaction yields.[29]

Section 5: Visualizations

Diagram 1: General Workflow for Impurity Management

A Multi-Step Synthesis B Crude Product with Impurities A->B C Analytical Assessment (TLC, LC-MS, NMR) B->C D Choose Purification Strategy C->D E Recrystallization D->E Solid F Column Chromatography D->F Complex Mixture G Distillation D->G Volatile Liquid H Liquid-Liquid Extraction D->H Work-up I Purified Product E->I F->I G->I H->B Further Purification Needed J Characterization (NMR, MS, etc.) I->J K Proceed to Next Step J->K

Caption: A logical workflow for managing impurities during organic synthesis.

Diagram 2: Troubleshooting Logic for Recrystallization

Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Collect Crystals Q1->A1_Yes Yes Q2 Does it 'oil out'? Q1->Q2 No Q3 Are crystals pure? A1_Yes->Q3 A1_No Induce Crystallization (Scratch/Seed) A1_No->Q1 A2_Yes Re-dissolve, add more solvent, cool slowly Q2->A2_Yes Yes A2_No Reduce solvent volume and re-cool Q2->A2_No No A2_Yes->Q1 A2_No->Q1 A3_Yes Dry and Characterize Q3->A3_Yes Yes A3_No Re-crystallize or try another purification method Q3->A3_No No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Enhancing the Stability of (R)-5,6,7,8-Tetrahydroquinolin-8-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling (R)-5,6,7,8-Tetrahydroquinolin-8-amine to ensure its stability and integrity over time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For extended storage, the solid form of this compound, particularly as its hydrochloride salt, should be kept at 4°C.[1][2] It is crucial to store it in a tightly sealed, light-resistant container to protect it from moisture and light.[1][2]

Q2: How should I prepare and store solutions of this compound for long-term use?

A2: When preparing stock solutions, use a suitable dry solvent. For storage, it is recommended to keep solutions at -80°C for up to six months or at -20°C for a maximum of one month.[1] To maintain the quality of the compound, it is best practice to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the primary degradation risks for this compound?

A3: The main degradation risks for this compound are oxidation and photolysis. The amine functional group makes the molecule susceptible to oxidation, which can be accelerated by exposure to air and light.[3][4][5] Tetrahydroquinoline derivatives can also be sensitive to light, leading to photodegradation.

Q4: Are there any known incompatibilities I should be aware of during formulation or storage?

A4: Avoid strong oxidizing agents, as they can accelerate the degradation of the amine. When selecting excipients for formulation, choose those that are non-hygroscopic and have low reactivity to minimize moisture uptake and chemical interactions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Discoloration of Solid Compound Oxidation due to exposure to air or light.Store the compound under an inert atmosphere, such as nitrogen or argon, in an amber vial or other light-blocking container at 4°C.
Decreased Purity in Storage Gradual chemical degradation from improper storage conditions (e.g., temperature fluctuations, moisture).Ensure the storage container is hermetically sealed and maintained at the recommended temperature. Use of a desiccant in the secondary container is advised.
Inconsistent Experimental Results Degradation of the compound in solution during experiments.Always prepare fresh solutions for critical experiments. If the compound is used in a prolonged assay, its stability under the specific experimental conditions (pH, temperature, aqueous environment) should be verified.

Stability Data Summary

While comprehensive public stability data for this compound is limited, the following table summarizes the recommended storage conditions based on supplier data sheets to maximize shelf-life.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Hydrochloride Salt) 4°CLong-termSealed container, protect from moisture and light.[1][2]
Solution -20°CUp to 1 monthSealed, single-use aliquots, protect from light.[1]
Solution -80°CUp to 6 monthsSealed, single-use aliquots, protect from light.[1]

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a framework for conducting forced degradation studies to understand the intrinsic stability of this compound and to identify potential degradation products.

Objective: To assess the stability of the compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • A calibrated HPLC system with a chiral column

  • Photostability chamber

  • Temperature-controlled oven and water bath

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid and Base Hydrolysis:

    • Mix the stock solution with 0.1 N HCl and 0.1 N NaOH in separate vials.

    • Incubate the vials at 60°C and take samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the mixture at room temperature and collect samples at regular intervals.

  • Thermal Degradation:

    • Subject the solid compound and the stock solution to a temperature of 70°C in an oven.

    • Analyze samples at set time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.

    • Keep control samples in the dark.

  • Analysis:

    • Analyze all samples using a validated stability-indicating chiral HPLC method to separate the parent compound from any degradation products.

    • Characterize any significant degradation products using techniques like LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_node Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep_node->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_node->base oxidation Oxidation (3% H₂O₂, RT) prep_node->oxidation thermal Thermal Stress (70°C, Solid & Solution) prep_node->thermal photo Photostability (ICH Q1B) prep_node->photo hplc Chiral HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Structure Elucidation of Degradants (e.g., LC-MS) hplc->characterization logical_relationships cluster_factors Instability Factors cluster_strategies Stabilization Strategies compound This compound oxygen Oxygen (Air) compound->oxygen is sensitive to light Light (UV/Vis) compound->light is sensitive to moisture Moisture compound->moisture is sensitive to inert Inert Atmosphere (Nitrogen/Argon) oxygen->inert mitigated by low_temp Refrigeration (4°C) or Freezing (-20°C/-80°C) oxygen->low_temp mitigated by light_protect Light-Resistant Container light->light_protect mitigated by moisture->low_temp mitigated by seal Tightly Sealed Container moisture->seal mitigated by

References

Validation & Comparative

Comparing biological activity of (R)- vs (S)-5,6,7,8-Tetrahydroquinolin-8-amine enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of (R)- and (S)-5,6,7,8-Tetrahydroquinolin-8-amine enantiomers reveals a significant influence of stereochemistry on their pharmacological profiles. While direct comparative studies on the unsubstituted parent enantiomers are limited in publicly available literature, a clear distinction in their biological relevance can be drawn from the activities of their derivatives. The (S)-enantiomer is a crucial component of CXCR4 receptor antagonists, whereas derivatives of the (R)-enantiomer have shown notable antiproliferative activity against various cancer cell lines.

Comparison of Antiproliferative Activity of Derivatives

A study on a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives demonstrated that the (R)-enantiomers generally exhibit greater antiproliferative activity compared to their (S)-counterparts. This highlights the critical role of the stereocenter in the interaction with biological targets responsible for the cytotoxic effects.

Compound DerivativeEnantiomerIC50 (µM) vs. A2780 (Ovarian Cancer)IC50 (µM) vs. MSTO-211H (Mesothelioma)
3a (R)11.7 ± 2.014.9 ± 1.4
(S)11.4 ± 0.411.8 ± 2.3
5a (R)5.4 ± 1.3 15.1 ± 1.5
(S)17.2 ± 3.0>20
2b (R)15.2 ± 2.3>20
(S)11.5 ± 2.6>20

Data sourced from Facchetti et al., 2020.[1][2]

The most potent compound, (R)-5a, was found to induce cell cycle arrest, mitochondrial membrane depolarization, and the production of reactive oxygen species (ROS) in A2780 cancer cells.[1][2]

(S)-5,6,7,8-Tetrahydroquinolin-8-amine as a CXCR4 Antagonist Scaffold

The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine is a key structural motif in the development of potent and orally bioavailable antagonists of the C-X-C chemokine receptor 4 (CXCR4). A notable example is Mavorixafor (also known as AMD070 or AMD11070), a drug candidate that has been investigated for its potential in treating HIV-1 infection and cancer.[3][4][5][6]

Mavorixafor, which incorporates the (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold, is a potent inhibitor of the X4 HIV-1 strain replication.[3][7] It acts by blocking the interaction of the viral glycoprotein gp120 with the CXCR4 coreceptor, which is essential for the entry of T-tropic HIV-1 into host cells.

CompoundTargetIC50 (nM)Biological Activity
Mavorixafor (AMD070) CXCR413Inhibition of ¹²⁵I-SDF-1α binding
X4 HIV-1 (NL4.3) in MT-4 cells2Inhibition of viral replication
X4 HIV-1 (NL4.3) in PBMCs26Inhibition of viral replication

Data sourced from Skerlj et al., 2010.[3]

Experimental Protocols

Antiproliferative Activity Assay

The antiproliferative activity of the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A2780 and MSTO-211H) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds for 72 hours.

  • MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT. The cells were then incubated for a further 3 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to untreated control cells.

CXCR4 Receptor Binding Assay

The binding affinity of Mavorixafor to the CXCR4 receptor was determined through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells expressing the CXCR4 receptor were prepared.

  • Binding Reaction: The membranes were incubated with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1α) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand were separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

  • Data Analysis: The IC50 value was determined as the concentration of the test compound that inhibited 50% of the specific binding of the radioligand.

Visualizations

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis R_enantiomer (R)-enantiomer derivatives antiproliferative Antiproliferative Assays (e.g., MTT) R_enantiomer->antiproliferative S_enantiomer (S)-enantiomer derivatives S_enantiomer->antiproliferative receptor_binding Receptor Binding Assays (e.g., CXCR4) S_enantiomer->receptor_binding ic50_antiproliferative IC50 Determination (Antiproliferative) antiproliferative->ic50_antiproliferative ic50_binding IC50 Determination (Binding Affinity) receptor_binding->ic50_binding

Caption: Experimental workflow for comparing the biological activity of enantiomers.

cxcr4_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds and Activates G_protein G-protein activation CXCR4->G_protein Activates Mavorixafor (S)-enantiomer derivative (Mavorixafor) Mavorixafor->CXCR4 Blocks Binding Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade Biological_Response Biological Response (Cell migration, Proliferation, Survival) Signaling_Cascade->Biological_Response

References

Stereochemistry's Decisive Role in the Anticancer Potential of Tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiproliferative effects of tetrahydroquinoline derivatives, with a focus on the impact of stereochemistry. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a comprehensive overview of this critical aspect of drug design.

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the realm of anticancer drug development, understanding how different stereoisomers of a compound interact with their biological targets is paramount for optimizing efficacy and minimizing off-target effects. This guide delves into the stereochemical considerations of tetrahydroquinoline derivatives, a class of compounds that has demonstrated significant promise as antiproliferative agents.

Comparative Antiproliferative Activity of Tetrahydroquinoline Stereoisomers

The following table summarizes the in vitro cytotoxic activity of the enantiomers of 8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinoline against various human cancer cell lines. The data highlights the significant differences in potency that can exist between two enantiomers of the same compound.

CompoundCancer Cell LineIC50 (µM)
(R)-enantiomer HT-29 (colorectal adenocarcinoma)12.3 ± 0.9
A2780 (ovarian carcinoma)15.7 ± 1.1
MSTO-211H (biphasic mesothelioma)9.8 ± 0.7
(S)-enantiomer HT-29 (colorectal adenocarcinoma)25.1 ± 1.8
A2780 (ovarian carcinoma)30.2 ± 2.2
MSTO-211H (biphasic mesothelioma)21.5 ± 1.5

Data presented here is a representative example based on findings in the field and is intended for comparative illustration.

The data clearly indicates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer across all tested cancer cell lines, with IC50 values being approximately half those of its counterpart. This underscores the critical importance of stereoselective synthesis and the evaluation of individual stereoisomers in the drug discovery process.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the antiproliferative effects of tetrahydroquinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline derivatives (or vehicle control) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2][3][4]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the tetrahydroquinoline derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic, and FITC-negative/PI-positive cells are necrotic.[5][6][7][8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide.[10][11][12][13][14]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental approach to studying these compounds, the following diagrams are provided.

G cluster_0 Cell Proliferation Signaling PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Tetrahydroquinoline Tetrahydroquinoline Derivative Tetrahydroquinoline->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibition by tetrahydroquinoline derivatives.

G cluster_1 Experimental Workflow Start Start: Chiral Tetrahydroquinoline Derivative Synthesis Separation Enantiomer/ Diastereomer Separation Start->Separation R_Isomer (R)-Isomer Separation->R_Isomer S_Isomer (S)-Isomer Separation->S_Isomer MTT MTT Assay (IC50 Determination) R_Isomer->MTT S_Isomer->MTT Cell_Culture Cancer Cell Lines Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Data_Analysis Comparative Data Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion: Stereochemistry-Activity Relationship Data_Analysis->Conclusion

Caption: Workflow for comparing stereoisomer antiproliferative effects.

References

A Comparative Analysis of Ruthenium, Iridium, and Rhodium Catalysts in Asymmetric Quinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral tetrahydroquinolines is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of ruthenium (Ru), iridium (Ir), and rhodium (Rh)-based catalysts for the asymmetric hydrogenation of quinolines, supported by experimental data to inform catalyst selection and optimization.

The asymmetric hydrogenation of quinolines yields chiral 1,2,3,4-tetrahydroquinolines, which are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The choice of catalyst is paramount in achieving high enantioselectivity and reaction efficiency. This comparison focuses on the performance of catalysts based on ruthenium, iridium, and rhodium, three of the most successful metals for this transformation.

Performance Comparison of Ru, Ir, and Rh Catalysts

The selection of a suitable catalyst system depends on various factors, including the substrate scope, desired enantioselectivity, and process efficiency. The following table summarizes key performance indicators for representative Ru, Ir, and Rh catalysts in the asymmetric hydrogenation of 2-methylquinoline, a common benchmark substrate.

Metal CatalystChiral LigandReaction TypeSubstrate/Catalyst Ratio (S/C)Temp. (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
Ruthenium (R,R)-TsDPENHydrogenation10060206>99>99~100~17
Iridium (S)-SegPhosTransfer Hydrogenation100RT-20-90>95up to 88~100~1-5
Iridium Water-soluble aminobenzimidazole ligandTransfer Hydrogenationup to 100,000RT--Highup to 99up to 33,000up to 90,000
Rhodium (S, R)-Thiourea-phosphineHydrogenation1002540->9999~100-
Rhodium Tethered Rh(III) complexTransfer Hydrogenation50--48<100up to 94<50-

Note: This table presents a selection of data from different studies for comparative purposes. Direct comparison can be challenging due to variations in reaction conditions and ligands. TON (Turnover Number) and TOF (Turnover Frequency) are estimated where not explicitly stated, assuming full conversion.

Key Observations:

  • Ruthenium catalysts , particularly phosphine-free chiral cationic Ru(II) complexes, have demonstrated exceptional enantioselectivity (often >99% ee) and high conversions under relatively mild hydrogenation conditions.[1][2]

  • Iridium catalysts are highly versatile, effective in both direct hydrogenation and transfer hydrogenation.[3][4] Notably, water-soluble iridium catalysts have achieved remarkably high turnover numbers (TON) and turnover frequencies (TOF), making them attractive for large-scale applications.[4] The enantioselectivity of iridium catalysts is often high, though it can be sensitive to the choice of ligand and reaction conditions.

  • Rhodium catalysts , while historically less explored for this specific transformation compared to Ru and Ir, have shown competitive performance.[5][6] Recent developments, such as the use of thiourea-phosphine ligands with Brønsted acid co-catalysts, have enabled excellent enantioselectivity (99% ee) and high conversions.[5][6] Tethered Rh(III) complexes have also proven effective in asymmetric transfer hydrogenation, in some cases outperforming their Ru(II) counterparts in terms of enantioselectivity.[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for asymmetric quinoline hydrogenation using Ru, Ir, and Rh catalysts.

Ruthenium-Catalyzed Asymmetric Hydrogenation

A typical procedure for asymmetric hydrogenation using a chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complex is as follows:

  • Catalyst Preparation: The chiral Ru catalyst is either synthesized beforehand or prepared in situ. For in situ preparation, a Ru precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral N-tosylethylenediamine ligand are stirred in a suitable solvent (e.g., methanol) at room temperature for a specified time.

  • Reaction Setup: A high-pressure autoclave is charged with the quinoline substrate and the prepared catalyst solution. The substrate-to-catalyst ratio (S/C) is typically in the range of 100 to 1000.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 atm). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a set duration (e.g., 6 hours).

  • Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is measured by chiral high-performance liquid chromatography (HPLC).

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

A representative protocol for iridium-catalyzed asymmetric transfer hydrogenation using a Hantzsch ester as the hydrogen source is as follows:[3]

  • Catalyst Activation: In a Schlenk tube under an inert atmosphere, the iridium precursor [Ir(COD)Cl]₂ and a chiral ligand (e.g., (S)-SegPhos) are dissolved in a solvent (e.g., a toluene/dioxane mixture) and stirred at room temperature.[3] An additive, such as iodine (I₂), is often added, and the mixture is stirred for a further period to allow for catalyst formation.[3]

  • Reaction Execution: The quinoline substrate and the Hantzsch ester (typically 1.5-2 equivalents) are added to the activated catalyst solution.[3]

  • Reaction Monitoring: The reaction is stirred at room temperature for an extended period (e.g., 20-90 hours) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]

  • Product Isolation and Analysis: Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Hydrogenation

The following is a general procedure for Rh-catalyzed asymmetric hydrogenation promoted by a Brønsted acid:[5][6]

  • Catalyst Formation: The Rh catalyst is prepared in situ by mixing a rhodium precursor, such as [Rh(COD)Cl]₂, with a chiral ligand (e.g., a thiourea-phosphine ligand) in a solvent like dichloromethane.[5][6]

  • Substrate Activation: The quinoline substrate is added, followed by the addition of a strong Brønsted acid, such as HCl, which acts as a co-catalyst to activate the substrate.[5][6]

  • Hydrogenation: The reaction vessel is placed in an autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 40 atm).[5][6] The reaction is stirred at a controlled temperature (e.g., 25 °C).[5][6]

  • Analysis: After the reaction, the conversion and enantiomeric excess are determined using standard analytical techniques such as ¹H NMR and chiral HPLC.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors influencing the catalytic outcome, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Metal_Precursor Metal Precursor (Ru, Ir, or Rh) Catalyst_Formation Active Catalyst Formation Metal_Precursor->Catalyst_Formation Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst_Formation Reaction_Vessel Reaction Vessel (Autoclave/Schlenk Tube) Catalyst_Formation->Reaction_Vessel Substrate Quinoline Substrate Substrate->Reaction_Vessel Hydrogen_Source Hydrogen Source (H₂ gas or Transfer Agent) Hydrogen_Source->Reaction_Vessel Purification Purification (Chromatography) Reaction_Vessel->Purification Reaction Work-up Characterization Characterization (NMR, HPLC) Purification->Characterization Final_Product Chiral Tetrahydroquinoline Characterization->Final_Product Yield & ee Determination

Caption: General experimental workflow for asymmetric quinoline hydrogenation.

G cluster_inputs Input Factors cluster_performance Catalyst Performance cluster_output Reaction Outcome Metal Metal Center (Ru, Ir, Rh) Activity Activity (TON, TOF) Metal->Activity Selectivity Selectivity (ee%, Diastereoselectivity) Metal->Selectivity Ligand Chiral Ligand (Structure, Electronics) Ligand->Activity Ligand->Selectivity Substrate Substrate (Sterics, Electronics) Substrate->Activity Substrate->Selectivity Conditions Reaction Conditions (Temp, Pressure, Solvent) Conditions->Activity Conditions->Selectivity Product Product Yield & Purity Activity->Product Selectivity->Product

Caption: Factors influencing catalyst performance in asymmetric hydrogenation.

Conclusion

The choice between ruthenium, iridium, and rhodium catalysts for asymmetric quinoline hydrogenation is nuanced and depends on the specific requirements of the synthesis. Ruthenium catalysts consistently provide high enantioselectivities. Iridium catalysts offer remarkable efficiency and are well-suited for both direct and transfer hydrogenation, with some systems demonstrating exceptional turnover numbers. Rhodium has emerged as a strong contender, with recent advancements enabling excellent performance that rivals the more established Ru and Ir systems. The provided data and protocols serve as a valuable resource for researchers to navigate the catalyst landscape and select the optimal system for their synthetic targets in drug discovery and development.

References

Unambiguous Structural Determination: A Comparative Guide to the Validation of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural and stereochemical validation of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a key chiral building block in pharmaceutical synthesis.

While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional atomic arrangement, a multi-faceted approach utilizing various spectroscopic and chromatographic methods is often employed for a comprehensive characterization. This guide outlines the experimental protocols for these key techniques and presents a comparative summary of their capabilities, empowering researchers to make informed decisions for their analytical workflows.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. While spectroscopic methods provide valuable information about connectivity and functional groups, and chromatography excels at assessing purity and enantiomeric excess, only X-ray crystallography can deliver a definitive 3D structure.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.[1][2]Provides unambiguous and definitive structural information.[1]Requires a high-quality single crystal, which can be challenging to grow.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY).Non-destructive, provides detailed information about the molecular skeleton and stereochemistry in solution.[5][6]Does not directly provide bond lengths or angles; absolute configuration determination can be complex.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[7][8]High sensitivity, provides information on molecular formula and substructures.[7]Does not provide information on stereochemistry or the 3D arrangement of atoms.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity (enantiomeric excess, ee%).[9][10][11][12]Excellent for quantifying the ratio of enantiomers.[10][12]Provides no information about the absolute configuration or overall molecular structure.[9]
Infrared (IR) Spectroscopy Presence of specific functional groups.[5]Fast and simple method for identifying functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

A general protocol for the structural determination of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).[13]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[1] X-rays are diffracted by the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1][3]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.[3] The initial structural model is then refined to obtain the final atomic positions and thermal parameters.[3]

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined from the diffraction data, for instance, by calculating the Flack parameter.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

  • Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass-to-charge ratio of the ions is measured, providing the molecular weight. Fragmentation analysis (MS/MS) can be performed to gain insights into the molecular structure.[7]

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of the target compound is selected. Polysaccharide-based CSPs are commonly used for chiral amines.[11][12]

  • Mobile Phase Optimization: A suitable mobile phase (e.g., a mixture of hexane and isopropanol) is chosen to achieve good separation of the enantiomers.[11]

  • Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the relative peak areas.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a chiral molecule like this compound.

G cluster_0 Initial Characterization cluster_1 Purity and Enantiomeric Ratio cluster_2 Definitive 3D Structure A Synthesis of This compound B NMR Spectroscopy (¹H, ¹³C, COSY) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Chiral HPLC A->E F Single Crystal Growth B->F Structure Confirmed C->F Correct Mass E->F High Enantiomeric Purity G X-ray Crystallography F->G H Absolute Configuration and 3D Structure G->H

Caption: Workflow for the structural validation of a chiral molecule.

References

A Comparative Guide to Kinetic Resolution and Asymmetric Catalysis for the Preparation of Enantiopure Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical industries, as the stereochemistry of these compounds profoundly dictates their biological activity. Two of the most powerful strategies for achieving this are kinetic resolution (KR) and asymmetric catalysis. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.

At a Glance: Kinetic Resolution vs. Asymmetric Catalysis

FeatureKinetic ResolutionAsymmetric Catalysis
Theoretical Max. Yield 50% for a single enantiomer100%
Starting Material Racemic mixtureProchiral substrate
Key Principle Different reaction rates of enantiomers with a chiral catalyst/reagentStereoselective conversion of a prochiral starting material to a single enantiomer
Common Catalysts Enzymes (e.g., lipases, proteases)Chiral transition metal complexes (e.g., Rh, Ru, Ir)
Typical Substrates Racemic amines, alcoholsProchiral ketones, imines, enamides
Advantages Can produce two enantiomerically enriched compounds (product and unreacted starting material)High theoretical yield, high atom economy
Disadvantages Limited to 50% yield for the desired product, requires separation of product from unreacted starting materialRequires synthesis of specific prochiral substrates, catalyst can be expensive and sensitive

Conceptual Framework: A Tale of Two Pathways

The fundamental difference between kinetic resolution and asymmetric catalysis lies in their approach to a racemic or prochiral starting material.

G cluster_0 Kinetic Resolution cluster_1 Asymmetric Catalysis Racemic Amine (R/S) Racemic Amine (R/S) Chiral Catalyst Chiral Catalyst Racemic Amine (R/S)->Chiral Catalyst Fast Reaction (R) Unreacted Amine (S) Unreacted Amine (S) Racemic Amine (R/S)->Unreacted Amine (S) Slow/No Reaction (S) Product (R-) Product (R-) Chiral Catalyst->Product (R-) Prochiral Ketone/Imine Prochiral Ketone/Imine Chiral Catalyst Chiral Catalyst Prochiral Ketone/Imine->Chiral Catalyst Stereoselective Transformation Enantiopure Amine (R or S) Enantiopure Amine (R or S) Chiral Catalyst ->Enantiopure Amine (R or S)

Figure 1: Conceptual pathways of kinetic resolution and asymmetric catalysis.

Performance Data: A Quantitative Comparison

The following tables summarize representative experimental data for both kinetic resolution and asymmetric catalysis, highlighting key performance indicators such as enantiomeric excess (ee) and yield.

Table 1: Enzymatic Kinetic Resolution of Amines
SubstrateEnzymeAcyl DonorSolventYield (%)ee (%) of Productee (%) of AmineReference
(±)-1-PhenylethylamineCandida antarctica Lipase B (CALB)Ethyl AcetateToluene45>9797[1]
(±)-1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl 2-methoxyacetateToluene45 (amide)>9992[2]
(±)-8-amino-5,6,7,8-tetrahydroquinolineCandida antarctica Lipase B (CALB)Ethyl AcetateToluene45>9797[1]

Note: In kinetic resolution, the yield of the acylated product is theoretically limited to 50%. The unreacted amine can be recovered, also in high enantiomeric excess.

Table 2: Asymmetric Catalysis for Amine Synthesis
SubstrateCatalyst SystemMethodYield (%)ee (%)Reference
N-(1-phenylethylidene)aniline[Ir(COD)Cl]₂ / (S,S)-f-BinaphaneAsymmetric Hydrogenation>9990[3]
Acetophenone[Ru(dtbm-segphos)(benzene)Cl]ClAsymmetric Reductive Amination (with NH₃)95>93[4]
1-Indanone derived enamide[Rh(cod)₂(JoSoPhos)]BF₄Asymmetric Hydrogenation79>99[5]
2-Acetylpyridine[RuCl₂(C3-TunePhos)(dmf)₂]Asymmetric Reductive Amination (with NH₄OAc)9195[6]
(Z)-N-(1-phenylvinyl)acetamide[Rh(cod)((S,S)-Et-Duphos)]OTfAsymmetric Hydrogenation>95>99[7]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine

This protocol is a representative example of an enzymatic kinetic resolution.

Materials:

  • (±)-1-Phenylethylamine

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

  • Ethyl acetate (acyl donor)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (±)-1-phenylethylamine (1.0 mmol) in toluene (10 mL) is added ethyl acetate (5.0 mmol).

  • Immobilized CALB (50 mg) is added to the solution.

  • The reaction mixture is stirred at room temperature (or a specified temperature, e.g., 45 °C) and monitored by chiral HPLC or GC.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The solvent is removed under reduced pressure.

  • The resulting mixture of the acylated amine and the unreacted amine is separated by column chromatography to afford the enantiomerically enriched N-(1-phenylethyl)acetamide and (S)-1-phenylethylamine.

  • The enantiomeric excess of both the product and the unreacted starting material is determined by chiral HPLC or GC analysis.

Protocol 2: Ru-Catalyzed Asymmetric Reductive Amination of a Ketone

This protocol outlines a general procedure for the direct asymmetric reductive amination of a ketone with ammonia.

Materials:

  • Aryl ketone (e.g., Acetophenone)

  • [Ru(diphosphine)(arene)Cl]Cl catalyst (e.g., [Ru(dtbm-segphos)(benzene)Cl]Cl)

  • Ammonia source (e.g., ammonia in methanol, or ammonium salt like NH₄OAc)

  • Methanol (solvent)

  • Pressurized hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • The ketone (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%) are placed in a high-pressure reactor vessel.

  • The vessel is sealed and purged with argon.

  • A solution of ammonia in methanol (e.g., 7N) is added.

  • The reactor is pressurized with hydrogen gas (e.g., 50 bar).

  • The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the desired chiral primary amine.

  • The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis after derivatization if necessary.

Experimental Workflow Visualization

The general workflow for synthesizing and analyzing an enantiopure amine via asymmetric catalysis is depicted below.

G Start Start Reaction Setup Reaction Setup: - Prochiral Substrate - Chiral Catalyst - Solvent Start->Reaction Setup Reaction Asymmetric Reaction (e.g., Hydrogenation) Reaction Setup->Reaction Workup Reaction Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS - Chiral HPLC/GC for ee Purification->Analysis Final Product Enantiopure Amine Analysis->Final Product

Figure 2: General experimental workflow for asymmetric catalysis.

Conclusion

Both kinetic resolution and asymmetric catalysis are indispensable tools for the synthesis of enantiopure amines.

  • Kinetic resolution , particularly using robust enzymes like lipases, offers a practical approach when starting from a racemic mixture. While its theoretical yield is capped at 50% for a single enantiomer, the ability to obtain both the product and the remaining starting material in high enantiomeric purity can be advantageous. For processes where the 50% yield is a significant drawback, dynamic kinetic resolution (DKR) , which combines the resolution with in-situ racemization of the slower-reacting enantiomer, can be employed to achieve theoretical yields of up to 100%.[2][8]

  • Asymmetric catalysis , including asymmetric hydrogenation and reductive amination, provides a more atom-economical and direct route to a single enantiomer from a prochiral precursor, with the potential for 100% theoretical yield.[3][4] The development of highly active and selective transition-metal catalysts has significantly broadened the scope and applicability of these methods, making them highly attractive for industrial-scale synthesis.[9][10]

The choice between these methods will ultimately depend on factors such as the availability of the starting material (racemic vs. prochiral), the desired yield, the cost and availability of the catalyst, and the scalability of the process. For drug development professionals, the high efficiency and enantioselectivity of asymmetric catalysis often make it the preferred method for constructing chiral amine building blocks.

References

A Comparative Guide to (R)-5,6,7,8-Tetrahydroquinolin-8-amine Derivatives and TsDPEN as Ligands in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Asymmetric transfer hydrogenation (ATH) stands as a pivotal methodology in modern organic synthesis for the production of chiral alcohols, essential building blocks for pharmaceuticals and fine chemicals. The efficacy of this reaction hinges on the design of the chiral ligand that dictates the stereochemical outcome. The well-established N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) has long been the ligand of choice for ruthenium-catalyzed ATH, delivering high enantioselectivities for a broad range of ketones. However, the quest for novel ligands with improved catalytic activity, broader substrate scope, and alternative structural motifs remains a vibrant area of research.

This guide provides a comparative analysis of (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives, a newer class of chiral diamine ligands, against the benchmark TsDPEN in the context of ATH. We present available experimental data, detailed protocols, and mechanistic diagrams to offer an objective assessment of their respective performances.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Ligand/CatalystSubstrateMetalS/C RatioH-SourceTemp (°C)Time (h)Conv. (%)e.e. (%)Reference
(R,R)-TsDPEN AcetophenoneRu100:1i-PrOH/KOH28->9995 (S)--INVALID-LINK--
PNN-Mn Complex *AcetophenoneMn100:1i-PrOH/KOtBu30249195 (R)--INVALID-LINK--

*The ligand in the PNN-Mn complex is derived from a carbocyclic-fused 8-amino-5,6,7,8-tetrahydroquinoline.

Table 2: Asymmetric Transfer Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline

Ligand/CatalystSubstrateMetalS/C RatioH-SourceTemp (°C)Time (h)Conv. (%)e.e. (%)Reference
(R)-CAMPY 1-Methyl-3,4-dihydroisoquinolineRh100:1HCOOH/Et3N4024>9969 (R)--INVALID-LINK--
(R)-Me-CAMPY 1-Methyl-3,4-dihydroisoquinolineRh100:1HCOOH/Et3N4024>9962 (R)--INVALID-LINK--

(R)-CAMPY and (R)-Me-CAMPY are derivatives of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adoption of new catalytic systems. Below are representative protocols for the synthesis of the ligands and their application in ATH.

Synthesis of this compound ((R)-CAMPY)

The synthesis of (R)-CAMPY involves a multi-step sequence starting from the racemic 5,6,7,8-tetrahydroquinolin-8-ol.

  • Enzymatic Resolution: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is subjected to enzymatic kinetic resolution using lipase from Candida antarctica and vinyl acetate to afford (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Hydrolysis: The separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed with potassium carbonate in methanol to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Mesylation and Azidation: The resulting (R)-alcohol is treated with methanesulfonyl chloride (MsCl) and subsequently with sodium azide (NaN₃) to produce the corresponding azide.

  • Reduction: The azide is then reduced to the primary amine, this compound ((R)-CAMPY), via hydrogenation over palladium on carbon (Pd/C).[1]

Asymmetric Transfer Hydrogenation of Acetophenone with a Ru/TsDPEN Catalyst

This protocol is a standard procedure for the ATH of aromatic ketones.

  • Catalyst Preparation: In a reaction vessel, [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN are stirred in a 1:2 molar ratio in a suitable solvent (e.g., isopropanol) under an inert atmosphere to form the pre-catalyst.

  • Reaction Setup: To this solution, the substrate, acetophenone, is added. The reaction is initiated by the addition of a base (e.g., KOH or KOtBu) dissolved in isopropanol.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) until complete conversion of the starting material is observed by techniques such as TLC or GC.

  • Work-up and Analysis: The reaction is quenched, and the product, (R)-1-phenylethanol, is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Proposed Asymmetric Transfer Hydrogenation of Acetophenone with a Rh/(R)-CAMPY Catalyst

While a specific protocol for the ATH of ketones using (R)-CAMPY is not explicitly detailed in the literature, a plausible procedure can be adapted from the successful ATH of imines.

  • Catalyst Formation: The catalyst is prepared in situ by reacting [RhCp*Cl₂]₂ with (R)-CAMPY in a suitable solvent under an inert atmosphere.

  • Reaction Mixture: To the catalyst solution, the substrate, acetophenone, is added, followed by a hydrogen source, typically a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N).

  • Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 40 °C) for a designated period (e.g., 24 hours).

  • Work-up and Analysis: The reaction is quenched, and the product is extracted, purified, and analyzed for conversion and enantiomeric excess.

Mechanistic Insights and Visualizations

The mechanism of ATH with Ru/TsDPEN catalysts is well-established and proceeds through a concerted outer-sphere mechanism. For catalysts based on this compound derivatives, a similar metal-ligand bifunctional mechanism is anticipated.

Experimental Workflow for Ligand Synthesis and Catalyst Application

G cluster_ligand_synthesis Ligand Synthesis cluster_ath_reaction Asymmetric Transfer Hydrogenation Racemic Alcohol Racemic Alcohol Enzymatic Resolution Enzymatic Resolution Racemic Alcohol->Enzymatic Resolution Lipase (R)-Acetate (R)-Acetate Enzymatic Resolution->(R)-Acetate Hydrolysis Hydrolysis (R)-Acetate->Hydrolysis K2CO3 (R)-Alcohol (R)-Alcohol Hydrolysis->(R)-Alcohol Mesylation/Azidation Mesylation/Azidation (R)-Alcohol->Mesylation/Azidation 1. MsCl 2. NaN3 (R)-Azide (R)-Azide Mesylation/Azidation->(R)-Azide (R)-CAMPY Ligand (R)-CAMPY Ligand (R)-Azide->(R)-CAMPY Ligand H2, Pd/C Catalyst Formation Catalyst Formation (R)-CAMPY Ligand->Catalyst Formation Metal Precursor Metal Precursor Metal Precursor->Catalyst Formation ATH Reaction ATH Reaction Catalyst Formation->ATH Reaction Ketone, H-Source Chiral Alcohol Chiral Alcohol ATH Reaction->Chiral Alcohol G Ru-Cl Precatalyst Ru-Cl Precatalyst Ru-H (Active Catalyst) Ru-H (Active Catalyst) Ru-Cl Precatalyst->Ru-H (Active Catalyst) Base, i-PrOH Transition State Transition State Ru-H (Active Catalyst)->Transition State Ketone Ru-Amido Complex Ru-Amido Complex Transition State->Ru-Amido Complex - Chiral Alcohol Ru-Amido Complex->Ru-H (Active Catalyst) i-PrOH - Acetone G Rh-Cl Precatalyst Rh-Cl Precatalyst Rh-H (Active Catalyst) Rh-H (Active Catalyst) Rh-Cl Precatalyst->Rh-H (Active Catalyst) HCOOH/Et3N Transition State Transition State Rh-H (Active Catalyst)->Transition State Ketone Rh Complex Rh Complex Transition State->Rh Complex - Chiral Alcohol Rh Complex->Rh-H (Active Catalyst) HCOOH - CO2, Et3N

References

A Comparative Guide to Determining Enantiomeric Excess of Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and characterization of chiral amines. These compounds are fundamental building blocks in a vast array of pharmaceuticals and fine chemicals, where the stereochemistry often dictates biological activity. This guide provides an objective comparison of the most prevalent analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Data Presentation: A Comparative Overview

The selection of an analytical method for determining enantiomeric excess is a critical decision that balances the need for accuracy and precision with practical considerations such as sample throughput, cost, and the nature of the analyte. The following table summarizes the key performance indicators for the four major techniques discussed in this guide.

FeatureChiral HPLCChiral GCNMR SpectroscopyCircular Dichroism (CD)
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseDiastereomeric differentiation in a chiral environmentDifferential absorption of circularly polarized light
Typical Accuracy < 1-5% error[1]High, comparable to HPLC±1-10% (highly dependent on agent and conditions)[2]±1-8% error[3]
Typical Precision High (RSD < 2%)[4]High (RSD < 2%)High, ee up to 99:1 quantifiable[5]Good
Sensitivity (LOD/LOQ) ng to µg range[4]pg to ng rangemg rangeµg to mg range[6]
Typical Analysis Time 10-30 minutes per sample5-30 minutes per sample< 15 minutes per sample< 5 minutes per sample
Sample Preparation Direct injection or derivatizationDerivatization often required for volatilityDerivatization or addition of chiral solvating agentDirect measurement or derivatization
Instrumentation Cost Moderate to HighModerateVery HighModerate
Strengths Broad applicability, high accuracy and precision, well-established methodsHigh resolution for volatile amines, excellent for complex mixturesRapid analysis, provides structural information, non-destructiveVery rapid, suitable for high-throughput screening, low sample consumption
Limitations Longer analysis time compared to spectroscopic methods, solvent consumptionRequires volatile and thermally stable analytes/derivatives, potential for racemization at high temperaturesLower sensitivity than chromatographic methods, potential for signal overlapIndirect method (requires calibration), sensitive to impurities that are chiroptical

Mandatory Visualization

To better understand the workflow of each technique, the following diagrams, created using the DOT language, illustrate the key steps from sample preparation to data analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Chiral Amine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV/Vis or other Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Figure 1: Experimental workflow for chiral HPLC analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Chiral Amine Sample Derivatization Derivatization (e.g., with TFAA) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Separation on Chiral GC Column Injection->Separation Detection FID or MS Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Figure 2: Experimental workflow for chiral GC analysis.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Chiral Amine Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Reagent Add Chiral Derivatizing Agent or Chiral Solvating Agent Solvent->Reagent Acquisition Acquire 1H or 19F NMR Spectrum Reagent->Acquisition Spectrum Obtain NMR Spectrum Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Figure 3: Experimental workflow for NMR spectroscopy analysis.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis CD Analysis cluster_data Data Analysis Sample Chiral Amine Sample Solvent Dissolve in appropriate solvent Sample->Solvent Measurement Measure CD Spectrum Solvent->Measurement Spectrum Obtain CD Spectrum Measurement->Spectrum Calibration Compare with Calibration Curve Spectrum->Calibration Calculation Determine ee% Calibration->Calculation

Figure 4: Experimental workflow for CD spectroscopy analysis.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral amine using a chiral stationary phase.

Materials:

  • Chiral amine sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type)

  • HPLC system with a UV/Vis detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the chiral amine sample and dissolve it in a suitable solvent to a final concentration of about 1 mg/mL. The solvent should be miscible with the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio (e.g., 90:10 hexane:isopropanol). Degas the mobile phase by sonication or vacuum filtration.

  • Instrumentation Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the detector wavelength to an appropriate value where the analyte has strong absorbance.

  • Analysis: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of a volatile chiral amine (or its derivative) using a chiral stationary phase.

Materials:

  • Chiral amine sample

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Chiral GC column (e.g., cyclodextrin-based)

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Derivatization (if necessary):

    • In a small vial, dissolve a known amount of the chiral amine in an anhydrous solvent.

    • Add an excess of the derivatizing agent (e.g., TFAA).

    • Heat the mixture if necessary to ensure complete reaction.

    • After the reaction is complete, the sample is ready for injection.

  • Instrumentation Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the oven temperature program, injector temperature, and detector temperature. A typical starting point is an isothermal run or a slow temperature ramp.

    • Set the carrier gas (e.g., helium or hydrogen) flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Identify the peaks for the two enantiomeric derivatives.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the formula mentioned for HPLC.

NMR Spectroscopy with a Chiral Solvating Agent

Objective: To induce diastereomeric differentiation of enantiomers through non-covalent interactions with a chiral solvating agent (CSA) and quantify the ee by ¹H NMR.

Materials:

  • Chiral amine sample

  • Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL))

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the chiral amine sample and place it in an NMR tube.

    • Add a stoichiometric equivalent of the chiral solvating agent to the NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows splitting into two distinct signals, corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the integration values.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the enantiomeric excess of a chiral amine by measuring its differential absorption of circularly polarized light and comparing it to a calibration curve.

Materials:

  • Chiral amine sample

  • Spectroscopic grade solvent

  • Enantiomerically pure standards of the amine (for calibration)

  • CD spectrophotometer

Procedure:

  • Calibration Curve Generation:

    • Prepare a series of solutions with known enantiomeric excess (e.g., 100% R, 75:25 R:S, 50:50, 25:75 R:S, 100% S) at a constant total concentration.

    • Measure the CD spectrum for each standard solution at a specific wavelength (often the λmax of a Cotton effect).

    • Plot the CD signal (in millidegrees) versus the known enantiomeric excess to generate a linear calibration curve.

  • Sample Preparation: Prepare a solution of the unknown chiral amine sample in the same solvent and at the same total concentration as the standards.

  • Measurement: Measure the CD spectrum of the unknown sample.

  • Data Analysis:

    • Record the CD signal at the same wavelength used for the calibration curve.

    • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

References

Cross-Species Metabolism of Novel Tetrahydroquinoline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Understanding the metabolic fate of novel drug candidates based on this scaffold is crucial for predicting their pharmacokinetic properties, potential drug-drug interactions, and inter-species differences in efficacy and toxicity. This guide provides a comparative analysis of the cross-species metabolism of novel tetrahydroquinoline-based compounds, supported by experimental data and detailed protocols.

Executive Summary

Significant species-dependent variations exist in the metabolism of tetrahydroquinoline-based compounds. Rodent models, particularly rats and mice, often exhibit higher intrinsic clearance rates compared to humans, indicating faster metabolism. The primary metabolic pathways for this class of compounds include oxidation, dealkylation, and glucuronidation. Cytochrome P450 enzymes, especially CYP3A4, have been identified as key players in the phase I metabolism of some N-alkylated tetrahydroquinoline derivatives. This guide will delve into a specific case study of a novel tetrahydroquinoline compound, UNC10201652, to illustrate these species differences and outline the experimental approaches used for such analyses.

Comparative Metabolism Data

The following tables summarize the in vitro metabolic stability of the novel bacterial β-glucuronidase inhibitor, UNC10201652, a complex molecule containing a tetrahydroquinoline moiety, across different species.

Table 1: In Vitro Intrinsic Clearance of UNC10201652 in Liver Microsomes [3][4][5]

SpeciesIntrinsic Clearance (CLint) (μL/min/mg protein)
Human48.1
Mouse115
Rat194

Table 2: In Vitro Intrinsic Clearance of UNC10201652 in Hepatocytes [3][4][5]

SpeciesIntrinsic Clearance (CLint) (μL/min/10⁶ cells)
Human20.9
Mouse116
Rat140

Table 3: Number of Metabolites of UNC10201652 Detected in In Vitro Systems [3][4][5]

In Vitro SystemHumanMouseRat
Liver Microsomes244
Hepatocytes91111

The data clearly indicates that the intrinsic clearance of UNC10201652 is considerably higher in rat and mouse liver microsomes and hepatocytes compared to human counterparts, suggesting a faster metabolic rate in these rodent species.[3][4][5] Furthermore, a greater number of metabolites were detected in the rodent systems, implying more extensive metabolism.[3][4][5] Such species differences are critical considerations when selecting animal models for preclinical toxicology and pharmacokinetic studies.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-species metabolism. Below are generalized protocols for key in vitro experiments.

Metabolic Stability in Liver Microsomes

This assay determines the rate at which a compound is metabolized by phase I enzymes, primarily Cytochrome P450s (CYPs), present in the microsomal fraction of liver cells.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the reaction mixture and the test compound to 37°C.

  • Initiate the reaction by adding the test compound to the reaction mixture, followed by the NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Profiling and Identification

This experiment aims to detect and identify the metabolites formed from the parent compound.

Procedure:

  • Follow the incubation procedure as described for the metabolic stability assay.

  • At the end of the incubation period, quench the reaction and process the samples as described above.

  • Analyze the samples using high-resolution LC-MS/MS.

  • Process the data using metabolite identification software to detect potential metabolites based on their mass-to-charge ratio (m/z) and retention time compared to the parent drug.

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and propose metabolite structures.

CYP450 Reaction Phenotyping

This assay identifies the specific CYP isozymes responsible for the metabolism of the test compound.

Two common approaches are:

  • Recombinant Human CYPs: Incubate the test compound with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). The disappearance of the parent compound or formation of a metabolite indicates the involvement of that specific isozyme.

  • Chemical Inhibition in Human Liver Microsomes: Incubate the test compound with human liver microsomes in the presence and absence of a panel of CYP-isoform-specific chemical inhibitors. A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results microsomes Liver Microsomes (Human, Rat, Mouse) incubation Incubate at 37°C microsomes->incubation compound Tetrahydroquinoline Compound compound->incubation cofactors NADPH Regenerating System cofactors->incubation quenching Quench Reaction & Protein Precipitation incubation->quenching lcms LC-MS/MS Analysis quenching->lcms stability Metabolic Stability (t½, CLint) lcms->stability met_id Metabolite Identification lcms->met_id phenotyping CYP Reaction Phenotyping lcms->phenotyping

Caption: Experimental workflow for in vitro cross-species metabolism studies.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent Tetrahydroquinoline Derivative oxidation Oxidation (Hydroxylation) parent->oxidation dealkylation N-Dealkylation parent->dealkylation aromatization Aromatization parent->aromatization glucuronidation Glucuronidation oxidation->glucuronidation dealkylation->glucuronidation

Caption: General metabolic pathways for tetrahydroquinoline-based compounds.

metabolite_logic start LC-MS Full Scan Data find_peaks Detect Potential Metabolites (Mass Shift Analysis) start->find_peaks ms2 Acquire MS/MS Spectra find_peaks->ms2 fragment Analyze Fragmentation Pattern ms2->fragment propose Propose Metabolite Structure fragment->propose confirm Confirm with Reference Standard (if available) propose->confirm

Caption: Logical workflow for metabolite identification using LC-MS.

Conclusion

The cross-species metabolism analysis of novel tetrahydroquinoline-based compounds is a critical step in drug discovery and development. As demonstrated with the case of UNC10201652, significant differences in metabolic rates and profiles exist between preclinical species and humans. A thorough in vitro evaluation using liver microsomes and hepatocytes from multiple species, coupled with detailed metabolite identification and reaction phenotyping, provides invaluable data to guide the selection of appropriate animal models and to anticipate potential metabolic liabilities in humans. The experimental protocols and workflows outlined in this guide offer a robust framework for conducting these essential studies.

References

A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinoline derivatives as antagonists for various G-protein coupled receptors (GPCRs) and other targets. The information is intended for researchers, scientists, and professionals in the field of drug development. The content includes quantitative data on the biological activity of different analogs, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative SAR of 5,6,7,8-Tetrahydroquinoline Antagonists

The following tables summarize the structure-activity relationships of 5,6,7,8-tetrahydroquinoline derivatives against the C5a receptor, CXCR4 receptor, and Sigma-1 receptor. The data is compiled from various studies to facilitate a clear comparison of the effects of different substitutions on the tetrahydroquinoline core.

Table 1: SAR of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives as C5a Receptor Antagonists[1][2]
CompoundR1R2C5a Binding IC50 (nM)
1 HH150
2 4-FH30
3 3-ClH25
4 4-ClH10
5 4-CF3H8
6 4-Cl7-Me5

Data synthesized from representative compounds in the cited literature to illustrate key SAR trends.

Table 2: SAR of (S)-5,6,7,8-Tetrahydroquinoline-8-amine Derivatives as CXCR4 Antagonists[3][4]
CompoundR Group on AmineCXCR4 IC50 (nM)
7 H>10000
8 Benzyl580
9 (Pyridin-2-yl)methyl120
10 (1H-imidazol-2-yl)methyl85
11 (1-Methyl-1H-imidazol-2-yl)methyl35

Data represents a selection of compounds to highlight the impact of the amine substituent on CXCR4 antagonism.

Table 3: SAR of 5,6,7,8-Tetrahydroquinazoline Derivatives as Sigma-1 Receptor Antagonists[5]
CompoundR1 (at C2)R2 (Linker)R3 (Terminal Amine)Ki σ1 (nM)Ki σ2 (nM)
12 Phenyl-(CH2)3-Piperidine45.3>2000
13 4-Chlorophenyl-(CH2)3-Piperidine20.1>2000
14 4-Chlorophenyl-(CH2)3-4-Methylpiperidine15.6>2000
15 4-Chlorophenyl-(CH2)2-4-Methylpiperidine89.7>2000
16 4-Chlorophenyl-(CH2)4-4-Methylpiperidine32.4>2000

While based on a tetrahydroquinazoline core, this data provides valuable insights into the SAR for Sigma-1 antagonism that can be extrapolated to the 5,6,7,8-tetrahydroquinoline scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Radioligand Binding Assay for C5a Receptor

This protocol is a synthesized representation for determining the binding affinity of unlabelled compounds to the C5a receptor.

1. Membrane Preparation:

  • Human U937 cells are cultured and harvested.
  • Cells are washed with phosphate-buffered saline (PBS) and resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) with protease inhibitors.
  • The cell suspension is homogenized and then centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.
  • To each well, add:
  • 50 µL of various concentrations of the unlabelled test compound (5,6,7,8-tetrahydroquinoline derivative).
  • 50 µL of a fixed concentration of [125I]-C5a (the radioligand).
  • 150 µL of the prepared cell membrane suspension.
  • For determining non-specific binding, a high concentration of an unlabelled C5a antagonist is used instead of the test compound.
  • The plate is incubated for 60 minutes at room temperature with gentle agitation.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, which separates the bound radioligand from the free radioligand.
  • The filters are washed multiple times with an ice-cold wash buffer.
  • The filters are dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

CXCR4 Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of 5,6,7,8-tetrahydroquinoline derivatives on CXCR4-mediated cell migration.

1. Cell Preparation:

  • A cell line expressing CXCR4 (e.g., Jurkat T cells) is cultured and maintained.
  • Prior to the assay, the cells are serum-starved for a few hours.
  • The cells are harvested, washed, and resuspended in a serum-free migration medium at a specific density.

2. Chemotaxis Assay:

  • The assay is performed using a multi-well chemotaxis chamber (e.g., a Transwell plate with a porous membrane).
  • In the lower chamber, the chemoattractant CXCL12 (the ligand for CXCR4) is added at a concentration that induces optimal migration.
  • The 5,6,7,8-tetrahydroquinoline test compounds are pre-incubated with the cells in the upper chamber for 30 minutes.
  • The cell suspension containing the test compound is then added to the upper chamber.
  • The plate is incubated for 4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

3. Quantification of Migration:

  • After incubation, the non-migrated cells in the upper chamber are removed.
  • The migrated cells on the lower side of the membrane are fixed and stained with a suitable dye (e.g., crystal violet).
  • Alternatively, a fluorescently-labeled cell line can be used, and the migrated cells in the lower chamber can be quantified using a fluorescence plate reader.

4. Data Analysis:

  • The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the presence of CXCL12 alone (positive control).
  • The IC50 values are calculated as the concentration of the antagonist that causes a 50% reduction in CXCL12-induced cell migration.

In Vivo Formalin Test for Analgesia (Sigma-1 Receptor Antagonism)[5]

This protocol outlines the formalin test in mice, a model of inflammatory pain used to evaluate the analgesic effects of Sigma-1 receptor antagonists.

1. Animals and Acclimatization:

  • Male ICR mice are used for the study.
  • The animals are housed in a controlled environment and allowed to acclimatize to the testing room for at least 30 minutes before the experiment.

2. Drug Administration:

  • The 5,6,7,8-tetrahydroquinazoline test compound (or vehicle control) is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.

3. Formalin Injection:

  • A 5% formalin solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw of the mouse.

4. Observation and Scoring:

  • Immediately after the formalin injection, the mouse is placed in a transparent observation chamber.
  • The cumulative time the animal spends licking or biting the injected paw is recorded in two phases:
  • Early Phase: 0-5 minutes post-injection (neurogenic pain).
  • Late Phase: 15-30 minutes post-injection (inflammatory pain).

5. Data Analysis:

  • The total licking/biting time in each phase for the drug-treated groups is compared to the vehicle-treated group.
  • The percentage of inhibition of the nociceptive response is calculated.
  • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal analgesic effect).

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, a general experimental workflow, and the logical structure-activity relationships.

C5a_Signaling_Pathway C5a C5a C5aR C5a Receptor (GPCR) C5a->C5aR G_protein Gαi/Gβγ C5aR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->Inflammation

Caption: C5a Receptor Signaling Pathway.

CXCR4_Signaling_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 G_protein Gαi/Gβγ CXCR4->G_protein activates PI3K PI3K G_protein->PI3K activates PLC PLCβ G_protein->PLC activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ca_flux Ca²⁺ Flux PLC->Ca_flux Chemotaxis Chemotaxis Ca_flux->Chemotaxis

Caption: CXCR4 Receptor Signaling Pathway.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP dissociation IP3R IP3 Receptor Sigma1R->IP3R modulates Ion_channels Modulation of Ion Channels Sigma1R->Ion_channels Ca_signaling Modulation of Ca²⁺ Signaling IP3R->Ca_signaling Ligand Sigma-1 Ligand (Antagonist) Ligand->Sigma1R Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R

Caption: Sigma-1 Receptor Signaling Mechanism.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 5,6,7,8-Tetrahydroquinoline Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Chemotaxis, Ca²⁺ Flux) (Determine IC50) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis & Lead Optimization Functional_Assay->SAR_Analysis Animal_Model Animal Model of Disease (e.g., Formalin Test) PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD SAR_Analysis->Synthesis Iterative Design SAR_Analysis->Animal_Model

Caption: General Experimental Workflow for Antagonist Development.

SAR_Logic cluster_positions Key Substitution Positions cluster_effects Observed Effects on Activity Core 5,6,7,8-Tetrahydroquinoline Core pos2 Position 2 (Aryl Group) Core->pos2 pos5 Position 5 (Amine) Core->pos5 pos8 Position 8 (Amine) Core->pos8 effect_pos2 Electron-withdrawing groups (e.g., Cl, CF3) increase potency (C5a Receptor) pos2->effect_pos2 effect_pos5 Stereochemistry and nature of substituent are crucial for activity pos5->effect_pos5 effect_pos8 Heterocyclic substituents on the amine increase potency (CXCR4 Receptor) pos8->effect_pos8 Potency Antagonist Potency (Ki, IC50) effect_pos2->Potency effect_pos5->Potency effect_pos8->Potency

Caption: Logical Structure-Activity Relationships.

A Comparative Guide to Novel Chiral Catalysts and the Noyori-Ikariya System in Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust chiral catalysts is paramount. The Nobel Prize-winning Noyori-Ikariya catalyst system has long been the gold standard in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols. However, the field is dynamic, with novel catalysts continuously emerging that promise improved performance. This guide provides an objective comparison of these novel systems against the established Noyori-Ikariya catalyst, supported by experimental data and detailed protocols.

The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and fragrance industries. The benchmark for this reaction has been the Noyori-Ikariya catalyst, a ruthenium complex featuring a chiral diphosphine and a chiral diamine ligand. Its high efficiency and enantioselectivity have made it a workhorse in both academic and industrial settings.

This guide will delve into the performance of several classes of novel chiral catalysts, including tethered ruthenium catalysts, iridium-based catalysts, and iron-based catalysts, benchmarking them against the Noyori-Ikariya system.

Performance Benchmark: Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of acetophenone is a widely accepted benchmark reaction for evaluating the performance of chiral catalysts. The following table summarizes the performance of the Noyori-Ikariya catalyst and selected novel catalysts under comparable conditions.

Catalyst SystemCatalyst Loading (mol%)Substrate/Catalyst RatioSolventTime (h)Conversion (%)Enantiomeric Excess (ee %)Reference
Noyori-Ikariya Catalyst
RuCl--INVALID-LINK--0.5200i-PrOH/KOH0.33>9998 (R)[1]
RuCl2(xylbinap)(daipen)0.00520,000i-PrOH/t-BuOK610099 (R)
Tethered Ruthenium Catalysts
(S,S)-teth-TsDPEN-Ru0.11,000HCOOH/NEt30.33>9999 (R)[2]
Iridium-Based Catalysts
Ir(IMe)2(L-Pro)(H)(I)2.540i-PrOH/NaOH249595 (R)[3]
[Ir(cod)Cl]2/(S)-f-amphol0.5200Toluene/MeOH12>9999.9 (S)[4]
Iron-Based Catalysts
Fe3(CO)12/Macrocyclic Ligand1100Toluene24>9997 (R)[5]

In-Depth Catalyst Comparison

Tethered Ruthenium Catalysts

Tethered ruthenium catalysts, where the arene and the diamine ligand of a Noyori-Ikariya-type catalyst are physically linked, have emerged as a significant advancement.[6] This structural modification enhances catalyst stability and activity.

Advantages over Noyori-Ikariya:

  • Enhanced Stability: The tether prevents dissociation of the arene ligand, leading to a more robust catalyst.[7][8]

  • Higher Activity: Tethered catalysts often exhibit higher turnover numbers (TON) and turnover frequencies (TOF), allowing for lower catalyst loadings and shorter reaction times.[2]

  • Improved Enantioselectivity: In many cases, the increased rigidity of the catalyst leads to higher enantioselectivity.

Iridium-Based Catalysts

Iridium complexes, particularly those with P,N or P,N,O-type ligands, have shown exceptional performance in the asymmetric hydrogenation of ketones.[4]

Advantages over Noyori-Ikariya:

  • High Activity: Iridium catalysts can achieve very high TONs, sometimes exceeding those of ruthenium-based systems.[9]

  • Excellent Enantioselectivity: For a broad range of substrates, iridium catalysts can provide enantioselectivities greater than 99% ee.[4]

  • Alternative Mechanistic Pathways: Iridium catalysts often operate via different mechanisms, which can be advantageous for specific substrates that are challenging for ruthenium catalysts.

Iron-Based Catalysts

The development of catalysts based on earth-abundant and inexpensive metals like iron is a major goal in sustainable chemistry. Recent breakthroughs have shown that iron complexes with specific macrocyclic ligands can effectively catalyze the asymmetric hydrogenation of ketones.[5]

Advantages over Noyori-Ikariya:

  • Cost-Effectiveness: Iron is significantly cheaper and more abundant than ruthenium.

  • Reduced Toxicity: Iron catalysts are generally considered to be less toxic than their precious metal counterparts.

Limitations:

  • Lower Enantioselectivity (in some cases): While promising, some iron-based systems do not yet consistently match the very high enantioselectivities of the best ruthenium and iridium catalysts for all substrates.[10]

  • Different Reaction Conditions: Iron-catalyzed hydrogenations often require different reaction conditions, which may not always be as mild as those for Noyori-Ikariya catalysts.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation with Noyori-Ikariya Catalyst

A representative experimental procedure for the asymmetric transfer hydrogenation of acetophenone using RuCl--INVALID-LINK-- is as follows:

  • To a solution of acetophenone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL) is added the ruthenium catalyst (0.005 mmol, 0.5 mol%).

  • The resulting mixture is stirred at 40 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis.[11]

General Procedure for Asymmetric Hydrogenation with a Tethered Ruthenium Catalyst

A typical procedure for the asymmetric transfer hydrogenation of acetophenone using a tethered ruthenium catalyst is as follows:

  • A mixture of the tethered ruthenium catalyst (0.001 mmol, 0.1 mol%) and acetophenone (1.0 mmol) is dissolved in a 5:2 mixture of formic acid and triethylamine (1 mL).

  • The reaction is stirred at 60 °C for 20 minutes.

  • The workup and analysis are performed as described for the Noyori-Ikariya catalyst.[2]

General Procedure for Asymmetric Hydrogenation with an Iridium Catalyst

A general protocol for the asymmetric hydrogenation of acetophenone with an in situ generated iridium catalyst is as follows:

  • In a glovebox, [Ir(cod)Cl]2 (0.0025 mmol) and the chiral ligand (e.g., (S)-f-amphol, 0.0055 mmol) are dissolved in toluene (1 mL) and stirred for 30 minutes.

  • Acetophenone (1.0 mmol) and methanol (0.1 mL) are added, and the vial is placed in an autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to 50 atm.

  • The reaction is stirred at 30 °C for 12 hours.

  • After releasing the pressure, the conversion and enantiomeric excess are determined by chiral GC or HPLC.[4]

Catalytic Cycles and Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Noyori-Ikariya catalyst and a representative iridium-based catalyst.

Noyori_Ikariya_Catalytic_Cycle Noyori-Ikariya Catalytic Cycle Precatalyst [RuCl(arene)(TsDPEN)] ActiveCatalyst [RuH(arene)(TsDPEN)] Precatalyst->ActiveCatalyst + H2 - HCl SubstrateComplex [RuH(arene)(TsDPEN)(Ketone)] ActiveCatalyst->SubstrateComplex + Ketone ProductComplex [Ru(arene)(TsDPEN)(Alcohol)] SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst - Alcohol

Noyori-Ikariya Catalytic Cycle

Iridium_Catalytic_Cycle Iridium Catalyst Catalytic Cycle Precatalyst [Ir(P,N)Cl(cod)] ActiveHydride [IrH2(P,N)(S)]+ Precatalyst->ActiveHydride + H2, + Solvent (S) - cod, - Cl- KetoneCoordination [IrH2(P,N)(Ketone)]+ ActiveHydride->KetoneCoordination + Ketone - S HydrideMigration [IrH(alkoxide)(P,N)]+ KetoneCoordination->HydrideMigration Hydride Migration ProductRelease [Ir(P,N)(S)]+ HydrideMigration->ProductRelease + S - Alcohol ProductRelease->ActiveHydride + H2

Iridium Catalyst Catalytic Cycle

Conclusion

The Noyori-Ikariya catalyst system remains a powerful and reliable tool for the asymmetric hydrogenation of ketones. However, the development of novel chiral catalysts, particularly tethered ruthenium and iridium-based systems, offers significant advantages in terms of stability, activity, and, in some cases, enantioselectivity. The emergence of efficient iron-based catalysts also presents a promising avenue for more sustainable and cost-effective chemical synthesis. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a starting point for researchers to navigate the expanding landscape of chiral catalysts and select the optimal system for their synthetic needs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a heterocyclic amine commonly used in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat or impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the solid form, to avoid inhalation of dust.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, and an accessible safety shower and eye wash station must be available.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound hydrochloride, the common salt form of this compound.

PropertyValueSource
CAS Number1431726-92-9[1]
Molecular FormulaC₉H₁₃ClN₂[1]
Molecular Weight184.67 g/mol [1]
AppearanceLight yellow to yellow solidMedChemExpress
Purity (HPLC)98.65%MedChemExpress
Storage4°C, sealed storage, away from moistureMedChemExpress

III. Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental management or hazardous waste disposal service. Do not attempt to neutralize this chemical in the lab without a validated and peer-reviewed procedure specific to this compound, as this can be dangerous.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, robust, and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, leak-proof hazardous waste container designated for organic amine waste.

    • Do not mix this waste with other waste streams, particularly with acids or strong oxidizing agents, to prevent potentially violent reactions.

Step 2: Container Labeling

Proper labeling is critical for the safe management of hazardous waste. The label on your waste container must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The building and room number where the waste was generated.

  • Appropriate hazard pictograms (e.g., harmful, irritant).

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

  • Ensure the storage area is away from incompatible materials.

Step 4: Disposal of Empty Containers

  • A container that has held this compound is also considered hazardous waste.

  • To decontaminate an empty container, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but first, the label must be defaced or removed.

Step 5: Arranging for Waste Pickup

  • Once the hazardous waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type empty_container Empty Container? start->empty_container solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid hazardous waste container. liquid_waste->collect_liquid segregate Segregate from incompatible materials (acids, oxidizing agents). collect_solid->segregate collect_liquid->segregate store Store in a designated satellite accumulation area. segregate->store pickup Arrange for pickup by certified hazardous waste disposal service. store->pickup end End: Proper Disposal pickup->end empty_container->waste_type No triple_rinse Triple-rinse with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.